(20S)-17,20-dihydroxypregn-4-en-3-one
Description
(20S)-17, 20-Dihydroxypregn-4-en-3-one, also known as 17 alpha, 20 alpha-OHP or 20a-dihydroxyprogesterone, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, (20S)-17, 20-dihydroxypregn-4-en-3-one is considered to be a steroid lipid molecule (20S)-17, 20-Dihydroxypregn-4-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule (20S)-17, 20-Dihydroxypregn-4-en-3-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, (20S)-17, 20-dihydroxypregn-4-en-3-one is primarily located in the membrane (predicted from logP) and cytoplasm.
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASCESDECGBIBB-HNXXTFFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331485 | |
| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
652-69-7 | |
| Record name | 17,20α-Dihydroxy-4-pregnen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to (20S)-17,20-dihydroxypregn-4-en-3-one
Introduction
(20S)-17,20-dihydroxypregn-4-en-3-one is a C21 steroid and a derivative of pregnane.[1] It belongs to the class of 3-oxo-Delta(4) steroids, 17alpha-hydroxy steroids, and 20-hydroxy steroids.[1] This molecule is the (20S)-stereoisomer of 17,20-dihydroxypregn-4-en-3-one.[1] Its stereoisomer, (20R)-17,20-dihydroxypregn-4-en-3-one, also known as 17α,20β-dihydroxyprogesterone, is a well-documented maturation-inducing hormone in fish.[2][3] The biological significance of the (20S) isomer is less extensively characterized, but it is known to be a metabolite in various biological systems and holds potential for further investigation in steroid hormone research and drug development.[4][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological relevance of (20S)-17,20-dihydroxypregn-4-en-3-one, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The physicochemical properties of (20S)-17,20-dihydroxypregn-4-en-3-one are fundamental to its handling, formulation, and biological activity. While specific experimental data for the (20S) isomer is sparse in publicly available literature, some properties can be inferred from its structure and data available for its (20R) epimer.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₃ | [1] |
| Molecular Weight | 332.48 g/mol | |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
| CAS Number | 652-69-7 | |
| Appearance | Crystalline solid (predicted) | |
| Melting Point | Data not available for the (20S) isomer. The related compound (20S)-20-Hydroxypregn-4-en-3-one has a melting point of 126-131 °C.[5] | |
| Solubility | Data for the (20S) isomer is not readily available. The (20R) isomer is soluble in ethanol (50 mg/mL). It is also soluble in DMSO and corn oil.[6] | |
| XLogP3 | 2.5 (predicted) |
Synthesis and Manufacturing
The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one can be approached through both chemical and biosynthetic routes.
Chemical Synthesis
A reported chemical synthesis of the (20S)-epimer starts from the readily available cortexolone (11-deoxycortisol). This multi-step synthesis was reported to have an overall yield of 47%.[3] While the detailed experimental protocol is not publicly available, a general workflow can be conceptualized.
Caption: Simplified biosynthetic pathway leading to (20S)-17,20-dihydroxypregn-4-en-3-one.
Analytical Methodologies
The characterization and quantification of (20S)-17,20-dihydroxypregn-4-en-3-one rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the separation, purification, and quantification of (20S)-17,20-dihydroxypregn-4-en-3-one. Reversed-phase chromatography using a C18 column with a mobile phase gradient of acetonitrile and water is a common method for separating steroids. [4]Detection is typically performed using a UV detector, with an absorbance maximum around 240 nm for the α,β-unsaturated ketone chromophore. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A signal for the vinyl proton at C4, characteristic signals for the two angular methyl groups, and a doublet for the C21 methyl group coupled to the C20 proton. The chemical shift and coupling constant of the C20 proton would be diagnostic of the (S) stereochemistry.
-
¹³C NMR: Resonances for the carbonyl carbon at C3, the olefinic carbons at C4 and C5, and the hydroxyl-bearing carbons at C17 and C20.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 332.48. The fragmentation pattern would likely involve the loss of water from the hydroxyl groups and cleavage of the C17-C20 bond. [7]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
A strong, broad absorption for the O-H stretching of the hydroxyl groups (~3400 cm⁻¹).
-
A strong absorption for the C=O stretching of the conjugated ketone (~1660 cm⁻¹).
-
An absorption for the C=C stretching of the alkene (~1615 cm⁻¹).
Biological Activity and Mechanism of Action
The biological role of the (20R)-epimer, 17α,20β-dihydroxyprogesterone, as a maturation-inducing hormone in fish is well-established. [2][3]It is produced in the ovarian follicular cells in response to gonadotropin stimulation and acts on the oocyte surface to induce meiotic maturation. [2] The specific biological activities of the (20S)-epimer are less clear. It has been identified as a product of progesterone biotransformation by recombinant yeasts expressing bovine adrenocortical cytochrome P450c17. [4]This suggests that it can be formed in biological systems containing the necessary enzymes.
In mammals, 20α-hydroxysteroid dehydrogenase (20α-HSD) is a progesterone-catabolizing enzyme found in the ovaries and adrenal glands. [8]This enzyme converts progesterone to the less active 20α-hydroxyprogesterone. The presence of 20α-HSD in humans suggests a potential role for the conversion of 17α-hydroxyprogesterone to (20S)-17,20-dihydroxypregn-4-en-3-one. [9]Further research is needed to elucidate the specific biological functions and mechanism of action of the (20S) isomer in mammalian systems.
Applications in Research and Drug Development
(20S)-17,20-dihydroxypregn-4-en-3-one serves as a valuable tool for a range of research applications:
-
Enzyme Studies: It can be used as a substrate to study the activity and kinetics of 20α-hydroxysteroid dehydrogenases and other enzymes involved in steroid metabolism. [5]* Steroid Receptor Binding Assays: Investigating the binding affinity of this compound to various steroid receptors can help in understanding its potential endocrine activities.
-
Metabolism Studies: It can be used as a standard in studies of steroid metabolism in various tissues and organisms.
-
Drug Discovery: As a steroid derivative, it could serve as a lead compound or a synthetic intermediate for the development of new therapeutic agents targeting steroidogenic pathways or steroid receptors.
Conclusion
(20S)-17,20-dihydroxypregn-4-en-3-one is a stereoisomer of a key fish maturation-inducing hormone with emerging relevance in broader steroid research. While a complete physicochemical and biological profile is still under investigation, its known synthetic accessibility and presence in biological systems make it a compound of interest. This guide provides a foundational understanding of its chemical properties and biological context, intended to support further research and development efforts in endocrinology and medicinal chemistry.
References
-
Shkumatov, V. M., Usova, E. V., Radyuk, V. G., Kashkan, E. A., Kovganko, N. V., Juretzek, T., & Mauersberger, S. (2003). Oxidation of 17α,20β- and 17α,20α-Dihydroxypregn-4-en-3-ones, Side Products of Progesterone Biotransformation with Recombinant Microorganisms Expressing Cytochrome P-45017α. Russian Journal of Bioorganic Chemistry, 29(6), 581–587. [Link]
-
PubChem. (n.d.). 17,20,21-Trihydroxypregn-4-en-3-one, (20R)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 17-Hydroxypregna-1,4-diene-3,20-dione. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Pelletier, G., Luu-The, V., & Labrie, F. (1994). Characterization of a human 20alpha-hydroxysteroid dehydrogenase. The Journal of Steroid Biochemistry and Molecular Biology, 51(1-2), 47–51. [Link]
-
Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193–200. [Link]
-
Ouedraogo, Y. P., Huang, L., Torrente, M. P., & Nesnas, N. (2013). A Direct Stereoselective Preparation of a Fish Pheromone and Application of the Zinc Porphyrin Tweezer Chiroptical Protocol in Its Stereochemical Assignment. Chirality, 25(9), 555-560. [Link]
-
PubChem. (n.d.). 17,20-Dihydroxypregn-4-en-3-one. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 17α-hydroxy-pregn-4-en-3,20-dione.
-
ResearchGate. (n.d.). 13C NMR spectroscopy of some 20-ketopregnanes. Retrieved January 25, 2026, from [Link]
-
Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids, 62(1), 190–196. [Link]
-
Akin, M. A., & Sbordoni, M. C. (2000). Adrenal 20alpha-hydroxysteroid dehydrogenase in the mouse catabolizes progesterone and 11-deoxycorticosterone and is restricted to the X-zone. Endocrinology, 141(2), 754–758. [Link]
-
Nikolova, P., Doycheva, A., Tsvetkova, B., & Shivachev, B. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 118. [Link]
-
NIST. (n.d.). Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). CYP17A1. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). 20alpha-hydroxysteroid dehydrogenase. Retrieved January 25, 2026, from [Link]
-
Preprints.org. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Devendran, S., Ridlon, J. M., & Hylemon, P. B. (2018). Structural and biochemical characterization of 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis strain L2-32. The Journal of biological chemistry, 293(42), 16365–16374. [Link]
-
Miller, W. L. (1988). The regulation of 17,20 lyase activity. The Journal of steroid biochemistry, 31(4B), 573–580. [Link]
-
Weisz, J., Ziecik, A., & Ward, D. N. (1982). Synthesis of the allylic gonadal steroids, 3 alpha-hydroxy-4-pregnen-20-one and 3 alpha-hydroxy-4-androsten-17-one, and of 3 alpha-hydroxy-5 alpha-pregnan-20-one. Journal of medicinal chemistry, 25(9), 1155–1157. [Link]
-
Walia, R., Gupta, N., & Jain, V. (2022). 17α-Hydroxylase/17,20-Lyase Deficiency in 46,XY: Our Experience and Review of Literature. The Journal of clinical endocrinology and metabolism, 107(2), e629–e640. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Discovery of a novel enzyme mediating glucocorticoid catabolism in fish: 20beta-Hydroxysteroid dehydrogenase type 2. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of pregna-4,9(11),16-triene,-3,20-dione steroidal compound.
-
Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved January 25, 2026, from [Link]
Sources
- 1. 17,20-Dihydroxypregn-4-en-3-one | C21H32O3 | CID 5459859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy (20S)-20-Hydroxypregn-4-en-3-one | 145-14-2 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Adrenal 20alpha-hydroxysteroid dehydrogenase in the mouse catabolizes progesterone and 11-deoxycorticosterone and is restricted to the X-zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 17,20β-P Stereoisomers and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C21 steroid 17,20β-dihydroxy-4-pregnen-3-one (17,20β-P) is a pivotal signaling molecule in teleost fish, acting as a potent maturation-inducing steroid (MIS). Its primary function is to trigger the final stages of oocyte maturation, rendering the eggs ready for fertilization. The biological activity of 17,20β-P is highly dependent on its stereochemistry, particularly at the C-17 and C-20 positions. This technical guide provides a comprehensive overview of the four primary stereoisomers of 17,20β-P, detailing their synthesis, structural characteristics, comparative biological activities, and the methodologies employed for their study. A thorough understanding of these stereoisomers is crucial for research in fish reproductive biology, aquaculture, and for the development of novel compounds that can modulate vertebrate reproductive processes.
Introduction: The Significance of Stereoisomerism in Steroid Function
Steroids are a class of lipids characterized by a four-ring core structure. Their biological functions are exquisitely sensitive to their three-dimensional conformation. Stereoisomerism, the arrangement of atoms in space, plays a critical role in determining the efficacy of a steroid's interaction with its target receptor. Even subtle changes in the orientation of functional groups can dramatically alter binding affinity and subsequent biological response.
In the context of 17,20β-dihydroxy-4-pregnen-3-one, the hydroxyl groups at the C-17 and C-20 positions can exist in either an alpha (α, pointing down) or beta (β, pointing up) configuration. This gives rise to four possible stereoisomers:
-
17α,20β-dihydroxy-4-pregnen-3-one (17α,20β-P)
-
17α,20α-dihydroxy-4-pregnen-3-one (17α,20α-P)
-
17β,20β-dihydroxy-4-pregnen-3-one (17β,20β-P)
-
17β,20α-dihydroxy-4-pregnen-3-one (17β,20α-P)
This guide will delve into the distinct biological roles of these isomers, with a primary focus on their function as maturation-inducing steroids in fish.
Biosynthesis and Chemical Synthesis of 17,20β-P Stereoisomers
Natural Biosynthesis of 17α,20β-dihydroxy-4-pregnen-3-one
In teleost fish, the production of the biologically active 17α,20β-P is a tightly regulated process that occurs in the ovarian follicles through a "two-cell type model".[1][2]
-
Thecal Cells: Stimulated by luteinizing hormone (LH), the thecal cells of the follicle produce 17α-hydroxyprogesterone from cholesterol.
-
Granulosa Cells: The 17α-hydroxyprogesterone then moves to the granulosa cells. Here, the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) converts it to 17α,20β-dihydroxy-4-pregnen-3-one.[1]
The expression of 20β-HSD is also under the control of LH, ensuring that the production of the maturation-inducing steroid is precisely timed with the ovulatory cycle.
Chemical Synthesis of 17,20β-P Stereoisomers
A common starting material for the synthesis of 17α,20β-P is 17α-hydroxyprogesterone. The key step is the stereospecific reduction of the 20-keto group. This can be achieved using various reducing agents, and the choice of reagent and reaction conditions can influence the stereochemical outcome. For instance, microbial fermentation has been explored for the production of 17α,20β-P.
The synthesis of the other stereoisomers (17α,20α, 17β,20β, and 17β,20α) would require starting materials with the desired stereochemistry at the C-17 position and the use of reducing agents that favor the formation of the α or β hydroxyl group at C-20. The separation of the resulting diastereomers can be achieved using chromatographic techniques.
Structural Characterization of Stereoisomers
The definitive identification and differentiation of the 17,20β-P stereoisomers rely on advanced analytical techniques.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is a powerful tool for separating steroid stereoisomers.[3][4][5] Reversed-phase HPLC, often with a C18 column, can be used to separate the isomers based on their subtle differences in polarity. The choice of mobile phase and gradient elution profile is critical for achieving optimal resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the stereochemistry of these molecules.[6][7][8][9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Key diagnostic signals, such as the chemical shifts of the protons and carbons at and near the C-17 and C-20 positions, and the coupling constants between adjacent protons, can be used to unequivocally determine the α or β configuration of the hydroxyl groups.
Biological Activity and Mechanism of Action
The biological activity of the 17,20β-P stereoisomers is primarily assessed by their ability to induce oocyte maturation.
The Role of 17α,20β-dihydroxy-4-pregnen-3-one as the Maturation-Inducing Steroid
It is well-established that 17α,20β-dihydroxy-4-pregnen-3-one is the major and most potent MIS in many fish species, particularly salmonids.[1][2][10] It acts by binding to a specific membrane-bound progestin receptor (mPR) on the surface of the oocyte.[1][11] This interaction initiates a signal transduction cascade, mediated by G-proteins, that ultimately leads to the activation of maturation-promoting factor (MPF) in the oocyte cytoplasm.[1][2] MPF is the key regulator that drives the oocyte through the final stages of meiosis, including germinal vesicle breakdown (GVBD), chromosome condensation, and spindle formation.
Comparative Biological Activity of Stereoisomers
Structure-activity relationship studies have demonstrated that the 17α and 20β hydroxyl groups are critical for high biological activity. While comprehensive quantitative data comparing all four isomers is limited, the available evidence strongly suggests that 17α,20β-P is significantly more potent than the other stereoisomers in inducing oocyte maturation. The 17α,20α-isomer generally shows very low activity, and the 17β isomers are also considered to be much less effective.
Table 1: Qualitative Comparison of the Biological Activity of 17,20β-P Stereoisomers
| Stereoisomer | Configuration at C-17 | Configuration at C-20 | Relative Biological Activity (Oocyte Maturation) |
| 17α,20β-P | α | β | High |
| 17α,20α-P | α | α | Low to Negligible |
| 17β,20β-P | β | β | Low |
| 17β,20α-P | β | α | Low to Negligible |
The lower activity of the other isomers is attributed to a poorer fit within the ligand-binding pocket of the mPR, leading to reduced binding affinity and consequently, a weaker downstream signal.
Experimental Protocols for Assessing Biological Activity
A multi-faceted approach is required to fully characterize and compare the biological activities of the 17,20β-P stereoisomers.
In Vitro Oocyte Maturation Assay
This is the primary bioassay used to determine the potency of the stereoisomers in inducing oocyte maturation.
Protocol:
-
Oocyte Collection: Ovaries are surgically removed from sexually mature female fish primed with gonadotropin. Follicles containing fully-grown, immature oocytes are isolated.
-
Incubation: Groups of oocytes are incubated in a suitable culture medium (e.g., L-15) containing different concentrations of the steroid stereoisomer to be tested. A control group with no steroid is also included.
-
Assessment of Maturation: After a specific incubation period (e.g., 24-48 hours), the oocytes are examined under a microscope for signs of maturation, primarily the breakdown of the germinal vesicle (GVBD).
-
Data Analysis: The percentage of oocytes that have undergone GVBD is calculated for each concentration of each stereoisomer. Dose-response curves are then generated to determine the EC50 value (the concentration that induces maturation in 50% of the oocytes) for each isomer.
Receptor Binding Assay
This assay directly measures the affinity of each stereoisomer for the oocyte membrane progestin receptor.
Protocol:
-
Membrane Preparation: Oocyte membranes containing the mPR are isolated and purified from ovarian tissue.
-
Competitive Binding: A constant amount of a radiolabeled ligand with known high affinity for the receptor (e.g., ³H-17α,20β-P) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor stereoisomer.
-
Separation and Counting: The membrane-bound radioligand is separated from the free radioligand, and the amount of bound radioactivity is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand) can be determined. A lower IC50 value indicates a higher binding affinity.
Conclusion and Future Directions
The stereochemistry of 17,20β-dihydroxy-4-pregnen-3-one is a critical determinant of its biological activity as a maturation-inducing steroid in fish. The 17α,20β-isomer is the most potent, and likely the natural, ligand for the oocyte membrane progestin receptor. The other stereoisomers exhibit significantly lower activity, highlighting the high degree of specificity of the steroid-receptor interaction.
Future research should focus on obtaining more comprehensive quantitative data on the biological activities and receptor binding affinities of all four stereoisomers across a wider range of fish species. Detailed structural studies of the mPR in complex with each of the stereoisomers would provide invaluable insights into the molecular basis of their differential activities. This knowledge will not only advance our fundamental understanding of vertebrate reproduction but also aid in the development of more effective and specific compounds for aquaculture and potentially for therapeutic applications in other vertebrates.
References
-
Nagahama, Y. (1994). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. The Journal of Steroid Biochemistry and Molecular Biology, 50(3-4), 193-200. [Link]
-
Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193-200. [Link]
-
Scott, A. P., Sumpter, J. P., & Stacey, N. (2010). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology, 76(1), 183-224. [Link]
-
Gerber, A., Milhim, M., Hartz, P., & Bernhardt, R. (2016). Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. ResearchGate. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
Nagahama, Y. (2000). Regulation of oocyte maturation in fish. The Journal of Steroid Biochemistry and Molecular Biology, 74(5), 291-299. [Link]
-
King, W. I. V., Thomas, P., & Sullivan, C. V. (1994). A receptor for the oocyte maturation-inducing hormone 17alpha,20beta,21-trihydroxy-4-pregnen-3-one on ovarian membranes of striped bass. Endocrinology, 135(4), 1673-1679. [Link]
-
Welch, E. L., Eno, C. C., Nair, S., Lindeman, R. E., & Pelegri, F. (2022). Functional Manipulation of Maternal Gene Products by Oocyte Maturation. JoVE (Journal of Visualized Experiments), (186), e55213. [Link]
-
Thomas, P. (2012). Rapid Steroid Hormone Actions Initiated at the Cell Surface and the Receptors that Mediate Them with an Emphasis on Recent Progress in Fish Models. General and Comparative Endocrinology, 175(3), 367-383. [Link]
-
Blázquez, M., Bosma, P. T., Fraser, E. J., Van Look, K. J., & Trudeau, V. L. (2001). Fish as models for the study of steroid-mediated actions on the brain and behavior. Brain Research Reviews, 37(1-3), 241-255. [Link]
-
Byer, J. D., & Thomas, P. (2009). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American Journal of Obstetrics and Gynecology, 201(1), 100.e1-100.e6. [Link]
-
Alsop, D., & Vijayan, M. M. (2008). Development of the corticosteroid stress axis and receptor expression in zebrafish. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 294(3), R711-R719. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy for Steroid Stereoisomer Differentiation. [Link]
-
Advanced Chromatography Technologies. (n.d.). Improved HPLC Separation of Steroids. [Link]
-
Hossain, M. S., & Tokumoto, T. (2021). An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo. bioRxiv. [Link]
-
ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7869-7877. [Link]
-
Gordillo, B., et al. (2017). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 22(12), 2117. [Link]
-
Hossain, M. S., et al. (2021). An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo. bioRxiv. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
European Commission. (n.d.). DB-ALM Protocol n° 129: Toxicity Test on In Vitro Maturation of Bovine Oocytes. [Link]
-
Frontiers in Endocrinology. (2023). A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids. Frontiers in Endocrinology, 14. [Link]
-
MDPI. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. Molecules, 26(4), 868. [Link]
-
MDPI. (2021). The Effect of In Vitro Maturation (IVM) Protocol Changes on Measures of Oocyte/Embryo Competence. Journal of Clinical Medicine, 10(16), 3656. [Link]
Sources
- 1. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hplc.eu [hplc.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]
- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 10. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
Topic: The Biosynthesis Pathway of (20S)-17,20-dihydroxypregn-4-en-3-one
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(20S)-17,20-dihydroxypregn-4-en-3-one, also known as 17α,20β-dihydroxy-4-pregnen-3-one, is a steroid of significant biological relevance, most notably as the primary maturation-inducing hormone (MIH) in many teleost fish. In mammalian systems, it is recognized as a metabolic byproduct within the broader steroidogenic network. The synthesis of this C21 steroid hinges on a concise and elegant two-step enzymatic cascade branching from the central steroidogenic pathway. This guide provides a detailed examination of this biosynthetic route, focusing on the molecular mechanisms of the requisite enzymes, their regulation, and the analytical methodologies essential for their study. We will dissect the pivotal role of Cytochrome P450 17A1 (CYP17A1) in generating the immediate precursor, 17α-hydroxyprogesterone, and the subsequent stereospecific reduction by 20β-Hydroxysteroid Dehydrogenase (20β-HSD). This document serves as a technical resource for professionals seeking to understand and investigate this specific branch of steroid metabolism.
Introduction to Steroidogenesis and the Target Molecule
All steroid hormones are derived from a common precursor, cholesterol, through a series of enzymatic modifications orchestrated by Cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs).[1][2][3] These pathways are responsible for producing glucocorticoids, mineralocorticoids, and sex steroids.[4] The biosynthesis of (20S)-17,20-dihydroxypregn-4-en-3-one represents a specific offshoot of the primary pathway that produces androgens and estrogens.
The pathway begins after the conversion of cholesterol to pregnenolone, which can then be converted to progesterone. From progesterone, the synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one proceeds via the critical intermediate, 17α-hydroxyprogesterone. This intermediate stands at a major crossroads in steroidogenesis; it can either be directed towards cortisol and androgen synthesis or serve as the substrate for the pathway detailed herein. While this molecule is a terminal hormone in fish oocyte maturation[5], its formation in other systems, such as through microbial biotransformation or as a minor product in mammalian tissues, highlights alternative metabolic fates for C21 steroids.[6][7]
The Core Biosynthetic Pathway
The conversion of progesterone to (20S)-17,20-dihydroxypregn-4-en-3-one is a two-step process involving hydroxylation followed by stereospecific reduction.
Step 1: 17α-Hydroxylation of Progesterone The initial and rate-limiting step is the hydroxylation of progesterone at the C17α position. This reaction is catalyzed by Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum.[8]
-
Substrate: Progesterone
-
Enzyme: Cytochrome P450 17A1 (CYP17A1, P450c17)
-
Cofactors: NADPH, Cytochrome P450 Reductase (POR)
-
Product: 17α-Hydroxyprogesterone
This hydroxylation is essential not only for this pathway but also for the downstream production of glucocorticoids (like cortisol) and, via the 17,20-lyase reaction, all androgens and estrogens.[4][9]
Step 2: 20β-Reduction of 17α-Hydroxyprogesterone The ketone at the C20 position of 17α-hydroxyprogesterone is reduced to a hydroxyl group. This reaction is catalyzed by a 20β-hydroxysteroid dehydrogenase (20β-HSD), yielding the final product with the specific (20S) stereochemistry.
-
Substrate: 17α-Hydroxyprogesterone
-
Enzyme: 20β-Hydroxysteroid Dehydrogenase (20β-HSD)
-
Cofactor: NADPH[6]
-
Product: (20S)-17,20-dihydroxypregn-4-en-3-one
This enzymatic step is particularly well-documented in the granulosa cells of preovulatory fish follicles, where its expression is rapidly induced by gonadotropins to produce the maturation-inducing hormone.[5] Similar activity has also been identified in other tissues, such as neonatal pig testes.[6]
In-Depth Enzymology and Regulation
A thorough understanding of the pathway necessitates a detailed look at the primary catalytic engine, CYP17A1, and its regulation.
Cytochrome P450 17A1: The Gatekeeper at the Branch Point
CYP17A1 is a single polypeptide that remarkably catalyzes two distinct chemical reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent cleavage of the C17-C20 bond (17,20-lyase activity) of the 17α-hydroxylated products.[8][10]
-
17α-Hydroxylase Activity: This monooxygenase reaction incorporates one atom of molecular oxygen into the steroid substrate. It is a prerequisite for the synthesis of cortisol and androgens.[4]
-
17,20-Lyase Activity: This reaction is an oxidative carbon-carbon bond cleavage that converts C21 steroids (17α-hydroxypregnenolone and 17α-hydroxyprogesterone) into C19 steroids (DHEA and androstenedione, respectively). This is the committed step for androgen and estrogen biosynthesis.[10][11]
The causality behind which reaction predominates is a matter of sophisticated molecular regulation. The 17,20-lyase activity is critically dependent on the presence of cytochrome b5 , which acts as an allosteric effector and facilitates the second electron donation required for the lyase reaction.[8] Furthermore, phosphorylation of CYP17A1 by cAMP-dependent protein kinase has been shown to increase 17,20-lyase activity.[8] Therefore, in cellular contexts where cytochrome b5 levels are low or the enzyme is not phosphorylated, the 17,20-lyase reaction is inefficient. This results in an accumulation of the 17α-hydroxylated intermediate, making it available for other enzymes like 20β-HSD. This regulatory system provides a self-validating logic for the channeling of intermediates toward different metabolic fates.
Competing Pathways: The "Backdoor" Route to Androgens
While the classical pathway to potent androgens like dihydrotestosterone (DHT) proceeds through androstenedione, an alternative "backdoor" pathway exists.[1][12] This pathway also utilizes 17α-hydroxyprogesterone, which is converted through a series of reductive steps to eventually yield DHT.[1] Understanding these competing pathways is crucial for drug development, as inhibiting CYP17A1 with drugs like Abiraterone blocks androgen production from all routes, a key strategy in treating castration-resistant prostate cancer.[9]
Methodologies for Pathway Investigation
Studying the biosynthesis of (20S)-17,20-dihydroxypregn-4-en-3-one requires robust experimental protocols and sensitive analytical techniques.
Experimental Protocol: In Vitro Enzymatic Synthesis and Analysis
This protocol describes a self-validating system to confirm the two-step synthesis from progesterone using recombinant enzymes.
Objective: To produce and quantify (20S)-17,20-dihydroxypregn-4-en-3-one from progesterone in vitro.
Materials:
-
Recombinant human CYP17A1 and POR (co-expressed in E. coli or baculovirus)
-
Recombinant 20β-HSD (e.g., from fish or porcine source)
-
Progesterone and 17α-Hydroxyprogesterone standards
-
NADPH
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Quenching Solution (e.g., 2 volumes of ice-cold Acetonitrile with an internal standard)
-
LC-MS/MS system
Methodology:
Part A: Synthesis of 17α-Hydroxyprogesterone
-
Prepare a reaction master mix in the reaction buffer containing recombinant CYP17A1/POR.
-
Initiate the reaction by adding Progesterone (e.g., final concentration 10 µM) and NADPH (e.g., final concentration 1 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), optimized for linear product formation.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated protein. The supernatant contains 17α-hydroxyprogesterone.
-
Analyze a small aliquot via LC-MS/MS to confirm the successful synthesis of the intermediate.
Part B: Synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one
-
To the remaining supernatant from Part A, add recombinant 20β-HSD.
-
Ensure sufficient NADPH is present; add more if necessary.
-
Incubate at the optimal temperature for 20β-HSD (e.g., 25-37°C) for an appropriate duration (e.g., 60 minutes).
-
Terminate the reaction, if necessary, by adding more quenching solution (often the enzyme is simply denatured by the organic solvent).
-
Centrifuge again and transfer the final supernatant for analysis.
Part C: LC-MS/MS Analysis
-
Inject the final supernatant onto a suitable C18 reverse-phase HPLC column.
-
Elute using a gradient of water and acetonitrile/methanol (both with 0.1% formic acid).
-
Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the product by comparing its peak area to a standard curve generated with an authentic (20S)-17,20-dihydroxypregn-4-en-3-one standard.
Analytical Data Presentation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in analyzing complex biological matrices.[12] The identity of each steroid is confirmed by its retention time and the specific transition of a precursor ion to a product ion.
Table 1: Example LC-MS/MS Parameters for Pathway Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Progesterone | 315.2 | 97.1 | Positive |
| 17α-Hydroxyprogesterone | 331.2 | 109.1 | Positive |
| (20S)-17,20-dihydroxypregn-4-en-3-one | 333.2 | 315.2 (Loss of H₂O) | Positive |
Note: These m/z values are representative and should be empirically optimized for the specific instrument used.
Conclusion
The biosynthesis of (20S)-17,20-dihydroxypregn-4-en-3-one is a focused, two-step enzymatic pathway that serves as an excellent model for studying specific branches of steroidogenesis. The pathway's reliance on the bifunctional enzyme CYP17A1 places it at a critical regulatory node, governed by the cellular factors that modulate the enzyme's dual hydroxylase and lyase activities. A comprehensive understanding of this pathway, from the molecular mechanisms of its enzymes to the analytical techniques used for its study, provides valuable insights for endocrinologists, biochemists, and drug development professionals. The methodologies described herein offer a robust framework for the further exploration of this and related steroidogenic pathways.
References
-
Wikipedia. CYP17A1 . Wikipedia. [Link]
-
Auchus, R. J. (2017). Steroidogenic Cytochrome P450 17A1 Structure and Function . Journal of Biological Chemistry, 292(33), 13741-13751. [Link]
-
Storbeck, K. H., et al. (2019). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review . The Journal of Steroid Biochemistry and Molecular Biology, 194, 105439. [Link]
-
ResearchGate. Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one . ResearchGate. [Link]
-
Shkumatov, V. M., et al. (2003). Oxidation of 17α,20α- and 17α,20β-Dihydroxypregn-4-en-3-ones, Side Products of Progesterone Biotransformation with Recombinant Microorganisms Expressing Cytochrome P-45017α . Russian Journal of Bioorganic Chemistry, 29(6), 581-587. [Link]
-
Payne, A. H., & Hales, D. B. (2004). Overview of Steroidogenic Enzymes in the Pathway from Cholesterol to Active Steroid Hormones . Endocrine Reviews, 25(6), 947-970. [Link]
-
MedlinePlus. CYP17A1 gene . MedlinePlus Genetics. [Link]
-
UniProt. CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human) . UniProtKB. [Link]
-
Reisch, N., & Arlt, W. (2015). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders . Diagnostics, 5(4), 486-503. [Link]
-
Nagahama, Y., & Yamashita, M. (2008). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action . Seminars in Cell & Developmental Biology, 19(1), 10-18. [Link]
- Gedeon Richter Plc. (1984). Process for preparing 17α-hydroxy-pregn-4-en-3,20-dione.
-
Pandey, A. V., & Miller, W. L. (2018). Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency . Pharmaceuticals, 11(2), 37. [Link]
-
Britannica. Steroid - Biosynthesis, Metabolism, Hormones . Encyclopedia Britannica. [Link]
-
Miller, W. L., & Auchus, R. J. (2011). Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic . The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 10.1016/j.jsbmb.2011.02.002. [Link]
-
Horning, E. C., & VandenHeuvel, W. J. A. (1968). Mass Spectra of Some Highly Substituted Pregnanes and Pregnenes . Analytical Chemistry, 40(1), 13-21. [Link]
-
Polet, M., et al. (2015). Analytical Approach for the Determination of Steroid Profile of Humans by Gas Chromatography Isotope Ratio Mass Spectrometry Aimed at Distinguishing Between Endogenous and Exogenous Steroids . Analytical Chemistry, 87(7), 3818-3825. [Link]
-
Pares, M., et al. (2014). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites . PLOS ONE, 9(4), e95221. [Link]
-
Claahsen-van der Grinten, H. L., et al. (2011). Classic and alternative pathways of steroidogenesis as proposed by Krone et al . ResearchGate. [Link]
Sources
- 1. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 4. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CYP17A1 - Wikipedia [en.wikipedia.org]
- 9. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of 17,20β-Dihydroxyprogesterone in Fish Reproduction: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) is a critical steroid hormone in teleost fish, acting as a potent maturation-inducing hormone (MIH). Its precise regulation and action are fundamental to successful reproduction, making it a key area of study for aquaculture, fisheries management, and ecotoxicology. This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, physiological functions, and signaling pathways of 17,20β-DHP in fish. It further details established methodologies for its quantification, offering a valuable resource for researchers and professionals in the field.
Introduction: The Significance of 17,20β-Dihydroxyprogesterone in Fish Physiology
In the intricate cascade of reproductive endocrinology in teleost fish, 17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) emerges as a key player, primarily recognized as the major maturation-inducing hormone (MIH) in many species.[1][2][3] Unlike in tetrapods where progesterone is the dominant progestin, in teleosts, 17,20β-DHP takes center stage in the final stages of gamete maturation.[4][5] Its production surges immediately prior to oocyte maturation and spawning, orchestrating the final meiotic events in females and influencing sperm maturation and motility in males.[1][4] Understanding the dynamics of 17,20β-DHP is therefore crucial for manipulating and managing fish reproduction in aquaculture, as well as for assessing the impacts of endocrine-disrupting chemicals in aquatic environments.
Biosynthesis of 17,20β-Dihydroxyprogesterone: A Two-Cell Collaboration
The synthesis of 17,20β-DHP is a finely tuned process that requires the interaction of two distinct cell layers within the ovarian follicle: the thecal and granulosa cells.[1][6] This "two-cell type model" highlights the intricate communication necessary for the production of this vital hormone.[6]
The biosynthetic pathway is initiated by the action of gonadotropins, specifically a luteinizing hormone (LH)-like gonadotropin (GTH II), which surges before ovulation.[1] This surge stimulates the thecal cells to produce 17α-hydroxyprogesterone (17-OHP).[1][6] Subsequently, 17-OHP is transferred to the granulosa cells, where the final and rate-limiting step of 17,20β-DHP synthesis occurs.[1] This conversion is catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD).[1][2] The preovulatory surge of GTH II is directly responsible for the rapid expression of 20β-HSD mRNA transcripts in the granulosa cells, leading to a sharp increase in 17,20β-DHP levels.[1]
The precursor for 17-OHP is pregnenolone, which is converted to progesterone and then to 17-OHP.[3] The enzymes involved in these steps include 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) and 17α-hydroxylase (P450c17).[3]
Physiological Functions: Orchestrating Final Gamete Maturation
The primary and most well-documented function of 17,20β-DHP is the induction of oocyte meiotic maturation.[1][2] It acts on the oocyte to trigger the resumption of meiosis, leading to germinal vesicle breakdown (GVBD) and the formation of a fertilizable egg.
In addition to its role in female reproduction, 17,20β-DHP is also crucial for male reproductive success. It has been shown to be involved in:
-
Spermiation: The release of spermatozoa from the testes.[4][5]
-
Sperm Motility: Enhancing the ability of sperm to swim, often by altering the pH and fluidity of the seminal fluid.[4][5]
-
Spermatogenesis: Recent evidence suggests a role for 17,20β-DHP in the early stages of sperm production.[7]
Plasma levels of 17,20β-DHP typically increase sharply during the final maturation and spawning periods in both sexes, while remaining low during the initial stages of gonadal growth.[4]
Signaling Pathway: A Non-Genomic Action at the Oocyte Membrane
17,20β-DHP exerts its effects on oocytes through a non-genomic signaling pathway, acting via a receptor located on the oocyte's plasma membrane.[1][2][8] This is in contrast to the classical genomic action of steroid hormones that involves nuclear receptors and direct gene regulation.
The binding of 17,20β-DHP to its membrane receptor initiates a rapid intracellular signaling cascade.[1] Key steps in this pathway include:
-
Receptor Binding: 17,20β-DHP binds to a specific membrane progestin receptor (mPR).[8] The concentration of these receptors increases just before oocyte maturation.[1]
-
G-Protein Activation: The receptor is coupled to a pertussis toxin-sensitive inhibitory G-protein (Gi).[1]
-
Activation of Maturation-Promoting Factor (MPF): The downstream signaling cascade leads to the activation of the master regulator of meiotic cell division, Maturation-Promoting Factor (MPF).[1][6] MPF is a complex of two proteins: Cdc2 kinase and Cyclin B.[1]
-
Cyclin B Synthesis: Immature oocytes contain a stockpile of Cdc2 but lack Cyclin B.[1] 17,20β-DHP induces the de novo synthesis of Cyclin B.[2] This synthesis is a critical step and can be blocked by inhibitors of polyadenylation, suggesting that 17,20β-DHP initiates the translation of cyclin B mRNA.[1]
-
MPF Activation: The newly synthesized Cyclin B binds to and activates Cdc2 kinase, forming active MPF, which then drives the oocyte through meiosis.[1]
Figure 1. Simplified signaling pathway of 17,20β-DHP in fish oocytes.
Analytical Methodologies for Quantification
Accurate quantification of 17,20β-DHP in biological samples such as plasma, gonads, and water is essential for research and monitoring purposes. Several analytical techniques are available, each with its own advantages and limitations.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying steroid hormones.[9][10][11] It relies on the specific binding of an antibody to the target hormone.
Principle: A competitive ELISA is commonly used for small molecules like steroids. In this format, 17,20β-DHP in the sample competes with a labeled (e.g., enzyme-conjugated) 17,20β-DHP for a limited number of antibody binding sites. The amount of labeled hormone that binds is inversely proportional to the amount of unlabeled hormone in the sample. The signal generated by the enzyme is then measured, and the concentration of 17,20β-DHP in the sample is determined by comparison to a standard curve.[9]
Experimental Protocol: General ELISA for 17,20β-DHP
-
Coating: Microplate wells are pre-coated with an antibody specific to 17,20β-DHP.[9]
-
Sample/Standard Addition: Standards of known 17,20β-DHP concentrations and unknown samples are added to the wells.[9]
-
Competitive Binding: A fixed amount of Horseradish Peroxidase (HRP)-conjugated 17,20β-DHP is added to each well and incubated.[9]
-
Washing: Unbound components are washed away.[9]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.[9]
-
Stopping Reaction: The enzymatic reaction is stopped by the addition of an acid, which also changes the color of the product.[9]
-
Measurement: The optical density (OD) is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).[9]
-
Quantification: The concentration of 17,20β-DHP in the samples is calculated from the standard curve.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the definitive identification and quantification of steroid hormones.[12][13] It is considered the gold standard for steroid analysis due to its high accuracy and ability to measure multiple analytes simultaneously.
Principle: This technique combines the separation power of liquid chromatography (LC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS). The sample extract is first injected into an LC system, where 17,20β-DHP is separated from other compounds based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor and product ions are monitored, providing a high degree of certainty in identification and quantification.
Experimental Protocol: General LC-MS/MS for 17,20β-DHP
-
Sample Preparation:
-
Chromatographic Separation:
-
The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of solvents like methanol, acetonitrile, and water.[13]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization is commonly performed using electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of 17,20β-DHP is selected and fragmented, and a specific product ion is detected. This provides high selectivity.
-
-
Quantification:
-
Quantification is typically performed using an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in extraction efficiency.
-
A calibration curve is constructed using standards of known concentrations to determine the concentration of 17,20β-DHP in the samples.
-
Method Comparison
| Feature | ELISA | LC-MS/MS |
| Principle | Immunoassay | Chromatographic separation and mass analysis |
| Specificity | Good, but can be subject to cross-reactivity with structurally similar steroids. | Very high, based on retention time and specific mass transitions.[15] |
| Sensitivity | High, can detect picogram levels.[10] | Very high, can achieve sub-picogram detection limits.[13][15] |
| Throughput | High, suitable for analyzing many samples simultaneously. | Lower than ELISA, samples are analyzed sequentially. |
| Cost | Relatively low cost per sample. | High initial instrument cost and higher per-sample cost. |
| Expertise | Relatively easy to perform. | Requires specialized training and expertise. |
| Application | Screening large numbers of samples. | Definitive quantification and confirmation. |
Conclusion and Future Directions
17,20β-Dihydroxyprogesterone is a cornerstone of reproductive physiology in fish. A thorough understanding of its biosynthesis, function, and signaling is paramount for advancements in aquaculture, conservation, and environmental science. The analytical methods detailed in this guide provide the tools necessary for researchers to accurately measure this critical hormone and further unravel its complex roles.
Future research should continue to explore the diversity of 17,20β-DHP signaling pathways across different fish species, including the characterization of its membrane receptors. Furthermore, the development of more rapid and field-deployable analytical methods for 17,20β-DHP will be invaluable for real-time monitoring of fish reproductive health in both farmed and wild populations.
References
- Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids, 62(1), 190-196.
- Scott, A. P., Sumpter, J. P., & Stacey, N. (2010). The role of the maturation-inducing steroid, 17,20β-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology, 76(1), 183-224.
- ResearchGate. (n.d.). 17,20β-Dihydroxy-4-pregnen-3-one. Request PDF.
- Qi, W., et al. (2022). Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). MDPI.
- Kowalska, K., et al. (2021). Development of Analytical Procedure for the Determination of 17β-Testosterone, 11-Ketotestosterone and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads. MDPI.
- Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193-200.
- Wudy, S. A., et al. (2000). Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry. Hormone Research, 53(2), 68-73.
- Sproston, A. D., et al. (2013). A progestin (17α,20β-dihydroxy-4-pregnen-3-one) stimulates early stages of spermatogenesis in zebrafish.
- Scott, A. P., Sumpter, J. P., & Stacey, N. (2010). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology, 76(1), 183-224.
- AFG Scientific. (n.d.). Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit.
- Denslow, N. D., et al. (2010). Steroid determination in fish plasma using capillary electrophoresis.
- Ebrahimi, M. (2004). A Rapid ELISA Method for 17, 20b-dihydroxy-4-pregenen-3-one (17,20bP) Hormone Using Acetylcholinesterase Enzyme as Tracer. Journal of Research in Medical Sciences, 3, 103-110.
- Thomas, P., Pang, Y., & Dong, J. (2022). Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics. MDPI.
- MyBioSource. (n.d.). Fish 17alpha, 20beta dihydroxy progesterone (17alpha, 20betaOH-PROG) ELISA Kit.
- Thomas, P., et al. (2004). Cloning, expression, and characterization of a membrane progestin receptor and evidence it is an intermediary in meiotic maturation of fish oocytes. Proceedings of the National Academy of Sciences, 101(20), 7583-7588.
- Waters Corporation. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research.
- Rahman, M. S., et al. (2021). An agonist for membrane progestin receptor (mPR)
Sources
- 1. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A progestin (17α,20β-dihydroxy-4-pregnen-3-one) stimulates early stages of spermatogenesis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 9. Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit – AFG Scientific [afgsci.com]
- 10. researchgate.net [researchgate.net]
- 11. mybiosource.com [mybiosource.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steroid determination in fish plasma using capillary electrophoresis [pubs.usgs.gov]
- 15. lcms.cz [lcms.cz]
role of (20S)-17,20-dihydroxypregn-4-en-3-one in fish reproduction
An In-Depth Technical Guide to the Role of (20S)-17,20-dihydroxypregn-4-en-3-one in Fish Reproduction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(20S)-17,20-dihydroxypregn-4-en-3-one, commonly referred to as 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP), is a pivotal steroid hormone in teleost fish, acting as the primary maturation-inducing steroid (MIS) in many species. Unlike the progesterone-centric reproductive endocrinology of tetrapods, the final stages of gamete maturation in numerous fish are orchestrated by 17,20β-DHP. This guide provides a comprehensive technical overview of its biosynthesis, multifaceted physiological roles in both female and male reproduction, and the molecular mechanisms underpinning its action. We delve into the non-genomic signaling pathways initiated by this hormone, detailing its interaction with membrane-bound receptors and the subsequent activation of Maturation-Promoting Factor (MPF). Furthermore, this document furnishes field-proven, step-by-step protocols for the quantification of 17,20β-DHP and for conducting essential in vitro and in vivo bioassays to assess its biological activity, providing a robust framework for research and development in aquaculture, reproductive biology, and ecotoxicology.
Introduction: The Central Role of a Unique Progestin
In the reproductive biology of teleost fish, the transition from vitellogenic oocyte growth to final maturation and ovulation is a critical, hormonally-regulated process. This final step is not typically induced by progesterone, the major progestin in tetrapods, but by unique C21 progestins. The most prominent of these is 17,20β-DHP.[1] In some species, a related compound, 17,20β,21-trihydroxy-pregn-4-en-3-one (20β-S), may serve a similar or complementary function.[2][3]
Identified as the natural Maturation-Inducing Steroid (MIS) or Maturation-Inducing Hormone (MIH) in a variety of fish, including salmonids, 17,20β-DHP is the direct trigger for the resumption of meiosis in oocytes.[4][5] Its functions extend to male reproduction, where it is crucial for spermiation and the enhancement of sperm motility.[1][2] The synthesis and release of 17,20β-DHP are tightly regulated, occurring in a sharp peak just before the final stages of gamete maturation and spawning.[2] Understanding the endocrinology of 17,20β-DHP is therefore fundamental to advancements in controlled aquaculture breeding, conservation efforts, and the assessment of endocrine-disrupting chemicals that may interfere with these sensitive pathways.
Biosynthesis: A Two-Cell Collaboration
The production of 17,20β-DHP in the ovarian follicle is a classic example of physiological synergy between two distinct cell layers: the thecal layer and the granulosa cell layer. This "two-cell model" is essential because the requisite enzymes are spatially segregated. The process is initiated by a preovulatory surge of Luteinizing Hormone (LH), also known as Gonadotropin II (GTH II) in older literature.[4]
-
Thecal Cell Contribution: Under the influence of LH, thecal cells synthesize 17α-hydroxyprogesterone from cholesterol-derived precursors.[4] This intermediate steroid is then secreted and diffuses across the basement membrane to the adjacent granulosa cells.
-
Granulosa Cell Conversion: The LH surge simultaneously and rapidly upregulates the expression of the key enzyme, 20β-hydroxysteroid dehydrogenase (20β-HSD), within the granulosa cells.[4] This enzyme catalyzes the conversion of 17α-hydroxyprogesterone into the final, biologically active 17,20β-DHP.[2][4]
This tightly regulated enzymatic step ensures that 17,20β-DHP is produced in a sharp, controlled burst precisely when needed to trigger final maturation. In males, the testes are the primary site of production, also under the control of LH.[1]
Figure 2: Non-genomic signaling pathway of 17,20β-DHP in inducing oocyte maturation.
Methodologies for Research and Analysis
Accurate quantification and bioactivity assessment of 17,20β-DHP are crucial for both fundamental research and applied sciences.
Quantification of 17,20β-DHP
Due to the low physiological concentrations and pulsatile release of 17,20β-DHP, sensitive and specific analytical methods are required.
Table 1: Comparison of Quantification Methods
| Method | Principle | Sensitivity | Throughput | Expertise Required | Notes |
| ELISA | Competitive immunoassay | ng/mL to pg/mL | High | Low | Prone to cross-reactivity with other steroids. Commercial kits are available. [6] |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection | pg/mL to fg/mL | Moderate | High | "Gold standard" for specificity and sensitivity. Allows for simultaneous measurement of multiple steroids. [7] |
| GC-MS | Gas chromatography separation followed by mass spectrometric detection | pg/mL | Moderate | High | Requires derivatization of the steroid before analysis. [8] |
Protocol 1: Steroid Extraction and Quantification by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of multiple steroids, including 17,20β-DHP, from fish plasma.
Causality: This method is chosen for its high specificity, which minimizes the risk of misidentification common with immunoassays, and its high sensitivity, which is necessary for detecting low-concentration hormones. The use of solid-phase extraction (SPE) is a critical step to remove interfering lipids and proteins from the complex plasma matrix.
Methodology:
-
Sample Collection: Collect blood from fish via caudal venipuncture into heparinized tubes. Centrifuge immediately at 3,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standards: Fortify a 100 µL plasma aliquot with an appropriate internal standard (e.g., a deuterated version of the analyte) to correct for extraction losses and matrix effects.
-
Extraction: a. Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 2,000 x g for 10 minutes. [7] b. Alternatively, for cleaner samples, use solid-phase extraction (SPE) with a C18 cartridge. [8]Condition the cartridge with methanol and water, load the plasma, wash with a low-percentage organic solvent to remove interferences, and elute the steroids with a high-percentage organic solvent like methanol or acetonitrile.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Chromatographic Separation: Use a C18 analytical column (e.g., Poroshell 120 EC-C18) with a mobile phase gradient of water and methanol/acetonitrile containing a modifier like formic acid to achieve separation from other steroids. [7] c. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using pre-validated precursor-product ion transitions specific to 17,20β-DHP and the internal standard for highly selective and sensitive detection.
-
Quantification: Construct a calibration curve using standards of known concentrations and quantify the analyte based on the peak area ratio relative to the internal standard.
Biological Activity Assessment
Bioassays are essential for determining the functional effects of 17,20β-DHP and for screening compounds that may mimic or antagonize its action.
Protocol 2: In Vitro Oocyte Maturation (IVOM) Assay
Causality: This assay directly tests the biological activity of a compound on the target tissue (the ovarian follicle) in a controlled environment, isolating the effect from systemic influences. It is a cornerstone for confirming MIS identity and for screening potential endocrine disruptors. The visual endpoint, GVBD, provides a clear and easily quantifiable measure of successful maturation. [9] Methodology:
-
Fish Selection: Select gravid female fish (e.g., zebrafish) with fully-grown, immature oocytes. [9]2. Oocyte Collection: a. Euthanize the female and dissect out the ovaries into a sterile petri dish containing a physiological saline solution, such as zebrafish Ringer's solution (116 mM NaCl, 2.9 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.2). [9] b. Manually dissect the ovary into small fragments of 5-10 follicles using fine forceps under a stereomicroscope.
-
Incubation: a. Prepare incubation wells (e.g., in a 24-well plate) with Ringer's solution containing the desired concentrations of 17,20β-DHP (e.g., 0.1, 1, 10, 100 ng/mL) or the test compound. Include a vehicle control (e.g., ethanol, typically <0.1% final concentration). [10] b. Transfer ovarian fragments into the wells and incubate at an appropriate temperature (e.g., 25-28°C for zebrafish) with gentle agitation. [9]4. Assessment of Maturation (GVBD): a. After a set incubation period (e.g., 4-18 hours, depending on the species), assess oocytes for maturation. [10][11] b. Maturation is indicated by the oocytes becoming transparent as the yolk clarifies. c. To confirm GVBD, oocytes can be placed in a clearing solution (e.g., 1:1:1 solution of ethanol, formalin, and glacial acetic acid) which makes the germinal vesicle visible in immature oocytes. Its absence confirms GVBD. [9]5. Data Analysis: Calculate the percentage of oocytes that have undergone GVBD for each treatment group. Plot a dose-response curve and determine the effective concentration (e.g., EC50).
Figure 3: Experimental workflow for the in vitro oocyte maturation (IVOM) bioassay.
Conclusion and Future Directions
(20S)-17,20-dihydroxypregn-4-en-3-one is an indispensable steroid hormone governing the final reproductive events in a vast number of teleost species. Its synthesis via a two-cell mechanism and its action through a rapid, non-genomic signaling pathway highlight a distinct evolutionary trajectory from other vertebrates. The methodologies detailed herein provide a foundation for researchers to precisely quantify this hormone and assess its biological functions.
Future research should continue to focus on elucidating the intermediate steps in the mPR signaling cascade, identifying the full range of protein substrates for MPF, and exploring the differential roles and receptor affinities of 17,20β-DHP versus 20β-S in a wider range of species. [3]Furthermore, the established protocols are critical tools for the field of aquatic toxicology, enabling the screening of environmental contaminants for their potential to disrupt these vital reproductive processes, thereby safeguarding both wild fish populations and aquaculture productivity.
References
-
Scott, A. P., Sumpter, J. P., & Stacey, N. E. (2010). The role of the maturation-inducing steroid, 17,20β-dihydroxypregn-4-en-3-one, in male fishes: A review. Journal of Fish Biology. [Link]
-
Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids. [Link]
-
Adachi, S., et al. (2022). Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). Journal of Marine Science and Engineering. [Link]
-
Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLoS ONE. [Link]
-
van der Meulen, T., et al. (2023). The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. Frontiers in Endocrinology. [Link]
-
Scott, A. P. (2009). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology. [Link]
-
Tokumoto, T., et al. (2005). Induction and inhibition of oocyte maturation by EDCs in zebrafish. Reproductive Toxicology. [Link]
-
Bobe, J., et al. (2015). Transcriptomic Response of the Ovarian Follicle Complex in Post-Vitellogenic Rainbow Trout to 17α,20β-Dihdroxy-4-pregnen-3-one In Vitro. PLoS ONE. [Link]
-
Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry. [Link]
-
Endo, H., et al. (2015). Methodological basis of the 17,20β-dihydroxy-4-pregnen-3-one (DHP) biosensor for the prediction of spawning time in the Nibe croaker (Nibea mitsukurii). Fisheries Science. [Link]
-
Scott, A. P., et al. (2013). Out-of-season production of 17,20β-dihydroxypregn-4-en-3-one in the roach Rutilus rutilus. Journal of Fish Biology. [Link]
-
Theusch, E., et al. (2012). In Vitro Oocyte Culture-Based Manipulation of Zebrafish Maternal Genes. Zebrafish. [Link]
-
Zegan, M., et al. (2022). Development of Analytical Procedure for the Determination of 17β-Testosterone, 11-Ketotestosterone and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads. Molecules. [Link]
-
Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLoS ONE. [Link]
-
Herjayanto, M., et al. (2019). Changes in Plasma and Ovarian Steroid Hormone Level in Wild Female Blue Tang Fish Paracanthurus hepatus during a Reproductive Cycle. Fishes. [Link]
-
Modesto, T., & Canario, A. V. M. (2003). 17α,20β,21-Trihydroxy-4-pregnen-3-one: The probable maturation-inducing steroid of the Lusitanian toadfish. General and Comparative Endocrinology. [Link]
-
Żarski, D., et al. (2018). Plasma 17α,20β-DHP levels in blood samples taken from females from two breeding lines of common carp. ResearchGate. [Link]
-
Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLoS ONE. [Link]
-
Labadie, P., et al. (2004). Analysis of hormonal steroids in fish plasma and bile by coupling solid-phase extraction to GC/MS. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Response of the Ovarian Follicle Complex in Post-Vitellogenic Rainbow Trout to 17α,20β-Dihdroxy-4-pregnen-3-one In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Changes in Plasma and Ovarian Steroid Hormone Level in Wild Female Blue Tang Fish Paracanthurus hepatus during a Reproductive Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of hormonal steroids in fish plasma and bile by coupling solid-phase extraction to GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction and inhibition of oocyte maturation by EDCs in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the Identification and Characterization of Maturation-Inducing Steroids (MIS) in Fish
Abstract
The synchronous induction of final oocyte maturation is a critical bottleneck in aquaculture and a key area of research in reproductive biology and toxicology. This process is triggered by a specific class of hormones known as maturation-inducing steroids (MIS). The identification of the primary MIS in a given fish species is paramount for developing effective induced spawning protocols and for understanding the mechanisms of endocrine disruption. This technical guide provides a comprehensive, field-proven framework for the systematic identification of MIS. We move beyond a simple listing of protocols to explain the causal logic behind the experimental workflow, from initial bioassays to definitive chemical characterization. This document details an integrated strategy encompassing in vitro oocyte maturation bioassays, bioassay-guided fractionation using High-Performance Liquid Chromatography (HPLC), and structural elucidation via Mass Spectrometry (MS). Furthermore, we explore the downstream signaling cascade initiated by MIS, providing a complete picture from hormonal stimulus to cellular response. This guide is intended for researchers, endocrinologists, and drug development professionals seeking to establish robust and self-validating methodologies for MIS discovery.
The Biological Imperative: Oocyte Maturation and the Steroidogenic Shift
In most teleost fish, oocyte development is arrested at the prophase of the first meiotic division. The resumption of meiosis, a process termed oocyte maturation, is a prerequisite for successful fertilization.[1] This critical step involves a cascade of molecular events, including the breakdown of the oocyte's nucleus (germinal vesicle breakdown, or GVBD), chromosome condensation, and the formation of the meiotic spindle.[1][2]
The trigger for this process is not the primary pituitary gonadotropin (Luteinizing Hormone, LH) itself, but a steroidal intermediary produced by the ovarian follicle cells in response to LH. This intermediary is the Maturation-Inducing Steroid (MIS). The production of MIS is governed by a fundamental change in the steroidogenic profile of the ovarian follicles, often referred to as the "steroidogenic shift."
During the vitellogenic (yolk-accumulating) phase, the follicles primarily produce estradiol-17β to stimulate vitellogenin production in the liver. However, upon receiving the pre-ovulatory LH surge, the enzymatic machinery within the follicle cells shifts dramatically. Expression of enzymes like P450 aromatase decreases, while the activity of enzymes such as 20β-hydroxysteroid dehydrogenase (20β-HSD) increases.[3][4] This switch redirects the steroid synthesis pathway away from estrogens and towards the production of C21 progestins, the class of steroids to which MIS belong.[1][3] Understanding this physiological context is crucial, as it dictates when and where to search for the active MIS compound.
The Core Workflow: An Integrated Strategy for MIS Identification
The identification of an unknown MIS is a process of systematic, bioassay-guided purification. The logic is simple yet powerful: use a functional biological assay to screen fractions of a complex biological extract, progressively isolating the active compound for chemical identification. This ensures that the molecule ultimately identified is, by definition, biologically relevant.
The workflow can be conceptualized as a four-stage funnel. We begin with a complex biological source, apply a functional screen, purify the active components, and finally determine the exact chemical structure. Each step is designed to validate the next, creating a trustworthy and reproducible discovery pipeline.
Sources
Methodological & Application
Application Notes and Protocols for the Quantification of 17,20β-Dihydroxy-4-pregnen-3-one (17,20β-P)
Introduction: The Significance of 17,20β-P Quantification
17,20β-dihydroxy-4-pregnen-3-one (17,20β-P) is a critical steroid hormone, primarily recognized as the major maturation-inducing substance (MIS) in many teleost fish species.[1] Its production in the ovarian follicular cells, stimulated by gonadotropin, directly triggers the resumption of meiosis and oocyte maturation, the final step before ovulation and fertilization.[1] Consequently, the accurate quantification of 17,20β-P is paramount for researchers in reproductive endocrinology, aquaculture, and environmental toxicology. Fluctuations in its circulating levels provide a precise biomarker for reproductive status, ovulation timing, and the potential endocrine-disrupting effects of environmental contaminants.[2]
This guide provides a detailed overview and validated protocols for the principal analytical methods used to quantify 17,20β-P, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. The primary techniques covered are Immunoassays (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Biosynthesis and action of 17,20β-P as a Maturation-Inducing Substance (MIS).
Core Analytical Strategies: A Comparative Overview
The choice of an analytical method for 17,20β-P quantification depends on the specific research needs, balancing factors like specificity, sensitivity, sample throughput, and cost. The three predominant methods are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method based on antigen-antibody recognition. It is highly sensitive but can be susceptible to interferences from structurally similar steroids.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for steroid analysis, offering exceptional specificity and sensitivity by combining chromatographic separation with mass-based detection.[4] It allows for the multiplexed analysis of several steroids simultaneously.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique that provides excellent separation. However, it requires a chemical derivatization step to make the steroid analytes volatile, which adds complexity to the sample preparation process.[6]
| Feature | ELISA | LC-MS/MS | GC-MS |
| Principle | Antibody-Antigen Binding | Chromatographic Separation & Mass Detection | Chromatographic Separation & Mass Detection |
| Specificity | Moderate to High | Very High | High to Very High |
| Sensitivity | High (pg/well) | Very High (pg/mL) | High (ng/g) |
| Throughput | High | Moderate to High | Moderate |
| Sample Prep | Minimal | Moderate to Complex (Extraction) | Complex (Extraction & Derivatization) |
| Cost/Sample | Low | High | Moderate |
| Expertise | Low to Moderate | High | High |
| Key Advantage | High throughput, cost-effective | Gold-standard specificity, multiplexing | Excellent resolution |
| Key Limitation | Potential cross-reactivity | High instrument cost, matrix effects | Required derivatization step |
Detailed Application Notes and Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
Causality: The competitive ELISA relies on the specific binding between an antibody and its antigen. In this format, 17,20β-P present in the sample competes with a fixed amount of enzyme-labeled 17,20β-P (e.g., conjugated to Horseradish Peroxidase, HRP) for a limited number of antibody binding sites coated on a microplate.[7][8] The resulting colorimetric signal is inversely proportional to the concentration of 17,20β-P in the sample. The high sensitivity of this method stems from the enzymatic amplification of the signal.[9]
Caption: Workflow for a competitive ELISA for 17,20β-P quantification.
Protocol: Competitive ELISA for 17,20β-P
This protocol is a general guideline; always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation: Prepare all standards, controls, and buffers according to the kit manufacturer's instructions.
-
Sample Addition: Pipette 10-50 µL of standards, controls, and samples (e.g., plasma, serum, tissue culture media) into the appropriate wells of the antibody-coated microplate.[10]
-
Competitive Reaction: Add the specified volume of enzyme-conjugated 17,20β-P to each well. Gently tap the plate to mix.
-
Incubation: Seal the plate and incubate for the specified time (e.g., 1-2 hours) at room temperature or 37°C.[7] This allows for the competitive binding to reach equilibrium.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer. This step is critical to remove unbound reagents and reduce background noise.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[7]
-
Calculation: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use this curve to determine the concentration of 17,20β-P in the unknown samples.
Performance Characteristics (Typical)
| Parameter | Typical Value | Reference |
| Sensitivity | ~1-5 pg/well | [9] |
| Intra-Assay CV | < 10% | [9] |
| Inter-Assay CV | < 15% | [9] |
| Sample Volume | 10-50 µL | [10] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS provides unparalleled specificity through three distinct stages of selection.[3] First, a robust sample preparation protocol isolates steroids from complex biological matrices. Second, high-performance liquid chromatography (HPLC) separates 17,20β-P from other endogenous compounds based on its physicochemical properties (e.g., hydrophobicity). Finally, the tandem mass spectrometer acts as a highly specific detector. It selects the protonated molecule of 17,20β-P (the precursor ion), fragments it, and then detects a specific, characteristic fragment (the product ion). This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the target analyte, virtually eliminating interferences.[3] The use of a stable isotope-labeled internal standard (e.g., deuterated 17,20β-P) is crucial for trustworthy quantification, as it co-elutes with the analyte and experiences identical matrix effects and extraction inconsistencies, allowing for precise correction.[11]
Caption: Generalized workflow for 17,20β-P analysis by LC-MS/MS.
Protocol: LC-MS/MS Quantification of 17,20β-P from Plasma
-
Sample Preparation & Extraction:
-
To a 200 µL plasma sample, add 10 µL of an internal standard solution (e.g., deuterated 17,20β-P in methanol).[12]
-
Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 1 minute.[12]
-
To facilitate clean separation of the organic layer, freeze the vial at -80°C for 15 minutes to solidify the aqueous (lower) layer.[12]
-
Decant the organic supernatant into a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45°C.[13]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the mobile phase (e.g., 50:50 methanol/water) and vortex thoroughly.[12][13]
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Inject 10-40 µL of the reconstituted sample onto the LC-MS/MS system.[13]
-
The system is operated in positive ionization mode using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11][13]
-
Data is acquired in MRM mode, monitoring the specific transitions for both native 17,20β-P and its deuterated internal standard.
-
Instrument Parameters (Typical)
| Parameter | Typical Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | [14] |
| Mobile Phase A | Water + 0.1% Formic Acid | [4] |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | [4][15] |
| Flow Rate | 0.2 - 0.4 mL/min | [14] |
| Ionization Mode | ESI+ or APCI+ | [3][13] |
| MRM Transitions | Analyte and IS specific (determined empirically) | [11] |
Performance Characteristics (Typical)
| Parameter | Typical Value | Reference |
| LOQ | 0.05 - 0.5 ng/mL (50-500 pg/mL) | [5] |
| Linearity (r²) | > 0.99 | [3][5] |
| Precision (%CV) | < 15% | |
| Accuracy/Recovery | 85 - 115% | [16] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Steroids, including 17,20β-P, are not inherently volatile enough for direct GC analysis. Therefore, a critical derivatization step is required. This involves chemically modifying the hydroxyl groups on the steroid molecule, typically by converting them to trimethylsilyl (TMS) ethers using a reagent like MSTFA.[6] This modification increases the steroid's volatility and thermal stability, allowing it to travel through the GC column without degradation. The mass spectrometer then detects the unique mass fragments of the derivatized steroid.
Caption: Key steps in the GC-MS analysis of steroids, highlighting derivatization.
Protocol: GC-MS Quantification of 17,20β-P
-
Sample Extraction:
-
Extract 17,20β-P from the biological matrix using Solid-Phase Extraction (SPE) with a C18 cartridge, which is effective for cleaning up complex samples like plasma or bile.[6]
-
Elute the steroids and evaporate the solvent to complete dryness. It is critical to remove all moisture before derivatization.
-
-
Derivatization:
-
To the dried extract, add a mixture of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide and a reducing agent like mercaptoethanol.[6]
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
The GC oven is run on a temperature program to separate the derivatized steroids.
-
The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized 17,20β-P for sensitive and specific quantification.[6]
-
Performance Characteristics (Typical)
| Parameter | Typical Value | Reference |
| LOD | 0.1 - 0.4 ng/g (plasma) | [6] |
| Recovery | 90 - 120% (plasma) | [6] |
| Reproducibility (%RSD) | < 10% | [6] |
Final Recommendations
The selection of an analytical method for 17,20β-P quantification must be aligned with the study's objectives.
-
For large-scale screening, ecological monitoring, or initial assessments where high throughput and cost-effectiveness are priorities, ELISA is an excellent choice, provided the antibody's cross-reactivity is well-characterized.
-
For definitive quantification, mechanistic studies, and clinical research requiring the highest level of accuracy, specificity, and the potential for multiplexing, LC-MS/MS is the unequivocal gold standard.[4]
-
GC-MS remains a viable and powerful alternative, particularly in laboratories with established expertise in derivatization techniques, though it has largely been superseded by LC-MS/MS for routine steroid analysis.[17]
Regardless of the chosen method, rigorous validation is essential. This includes establishing linearity, limits of detection and quantification, precision, accuracy, and specificity to ensure the generation of trustworthy and reproducible data.[5] The establishment of standard reference materials would greatly benefit the field by allowing for cross-comparison between different methods and laboratories.[18]
References
- Foley, D., Wills, M., & Calton, L. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research.
- Waters Corporation. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research.
- Di Bussolo, J., Castillo, R., Shah, A., & Othman, H. (n.d.). High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). LC/MS/MS Analysis of Steroid Hormones in Plasma.
- Ebrahimi, M. (2004). A RAPID ELISA METHOD FOR 17, 20 ß-DIHYDROXY-4-PREGENEN-3-ONE (17, 20?P) HORMONE USING ACETYLCHOLINESTERASE ENZYME AS TRACER.
- Li, Y., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta.
- Varela, A. S., et al. (2012). 17,20β-P and cortisol are the main in vitro metabolites of 17-hydroxy-progesterone produced by spermiating testes of Micropogonias furnieri.
- Ebrahimi, M. (2004). A Rapid ELISA Method for 17, 20b-dihydroxy-4-pregenen-3-one (17,20bP) Hormone Using Acetylcholinesterase Enzyme as Tracer.
- Thermo Fisher Scientific. (n.d.). Quantification of Steroid Hormones in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Research Use.
- Zgórzyńska, E., et al. (2020). Development of Analytical Procedure for the Determination of 17β-Testosterone, 11-Ketotestosterone and 17β-Estradiol in the Sea Trout (Salmo trutta L.) Gonads. MDPI.
- Gu, F., et al. (2012).
- He-Phee, T., et al. (2020). Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand. NIH.
- AFG Scientific. (n.d.). Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit.
- Budzinski, H., et al. (2006). Analysis of hormonal steroids in fish plasma and bile by coupling solid-phase extraction to GC/MS. PubMed.
- Stanczyk, F. Z., & Lee, J. S. (2007). Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention.
- Rauh, M. (2010). Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: Comparison to Coat-A-Count™ RIA method.
- Liu, S., et al. (2019). Detection and analysis of 17 steroid hormones by ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) in different sex and maturity stages of Antarctic krill (Euphausia superba Dana). PLOS ONE.
- Wang, Z., et al. (2023). Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. Foods.
- Morgan, C., et al. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. protocols.io.
- BioVendor. (n.d.). Estradiol ELISA.
- Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry.
Sources
- 1. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 5. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of hormonal steroids in fish plasma and bile by coupling solid-phase extraction to GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit – AFG Scientific [afgsci.com]
- 8. biovendor.com [biovendor.com]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Detection and analysis of 17 steroid hormones by ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) in different sex and maturity stages of Antarctic krill (Euphausia superba Dana) | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
HPLC analysis of (20S)-17,20-dihydroxypregn-4-en-3-one
An Application Note for the Isocratic HPLC-UV Analysis and Validation for (20S)-17,20-dihydroxypregn-4-en-3-one
Introduction
(20S)-17,20-dihydroxypregn-4-en-3-one, also known as 17α,20β-dihydroxy-4-pregnen-3-one, is a C21 steroid that plays a significant role in biological systems, notably as a maturation-inducing steroid in some species.[1] Accurate quantification of this and related steroid compounds is critical in various fields, including endocrinology, pharmacology, and drug manufacturing, for purity assessment, stability testing, and metabolic studies. The structural similarity among steroid isomers presents a significant analytical challenge, often requiring highly selective chromatographic methods for accurate resolution and quantification.[2][3][4]
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the analysis of (20S)-17,20-dihydroxypregn-4-en-3-one. The causality behind the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[5][6] The protocols described herein are designed to establish a self-validating system for researchers, scientists, and drug development professionals engaged in the analysis of this steroid.
Principle and Chromatographic Rationale
The analytical method is founded on the principles of reverse-phase chromatography. The non-polar nature of the C18 stationary phase provides effective retention for moderately polar steroids like (20S)-17,20-dihydroxypregn-4-en-3-one. The mobile phase, a mixture of an organic solvent (acetonitrile) and water, allows for the precise modulation of analyte retention. An isocratic elution is chosen for its simplicity, robustness, and reproducibility, which are ideal for routine quality control analysis.
Detection is achieved via UV spectrophotometry. The core structure of (20S)-17,20-dihydroxypregn-4-en-3-one contains an α,β-unsaturated ketone in the A-ring (a pregn-4-en-3-one system). This chromophore is responsible for strong UV absorbance in the range of 240-245 nm.[7] Based on published data for similar steroids and the specific structure of the analyte, a detection wavelength of 240 nm is selected to ensure high sensitivity and specificity.[7]
Section 1: Optimized HPLC Method
The following section details the optimized instrumental conditions for the analysis. The selection of these parameters is critical for achieving the desired separation and sensitivity.
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the industry standard for steroid analysis due to its hydrophobic nature, which provides excellent retention and resolution for these compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff. The 60:40 ratio is optimized to provide a suitable retention time for the analyte (typically 4-6 minutes), ensuring it is well-resolved from the solvent front and any potential early-eluting impurities.
-
Column Temperature (30 °C): Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is slightly above ambient temperature to mitigate fluctuations and ensure stable chromatography.
-
Detection Wavelength (240 nm): As previously discussed, the pregn-4-en-3-one chromophore exhibits a strong absorbance maximum around 240 nm, providing excellent sensitivity for quantification.[7]
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for solution preparation and analysis.
Solution Preparation
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade purified water.
-
Combine in a suitable 1 L glass reservoir.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of (20S)-17,20-dihydroxypregn-4-en-3-one reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved. This is the Standard Stock Solution. This solution should be stored at 2-8 °C and protected from light.[1]
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly. This is the Working Standard Solution.
-
-
Sample Solution Preparation (Target Concentration 10 µg/mL):
-
Accurately weigh a quantity of the sample powder equivalent to about 10 mg of (20S)-17,20-dihydroxypregn-4-en-3-one and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the mobile phase and mix well.
-
Pipette 10.0 mL of this solution into a 100 mL volumetric flask, dilute to volume with mobile phase, and mix.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analytical Workflow Diagram
The diagram below illustrates the complete experimental workflow from preparation to final analysis.
Caption: Core parameters for analytical method validation.
-
Specificity:
-
Protocol: Inject the mobile phase (blank), a placebo solution (matrix without analyte), the working standard, and a sample solution.
-
Causality: This test demonstrates that the excipients and/or mobile phase do not produce any interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Inject each concentration in triplicate.
-
Causality: This establishes a direct proportional relationship between the concentration of the analyte and the detector's response (peak area). The data is used to construct a calibration curve.
-
-
Accuracy (Recovery):
-
Protocol: Prepare a placebo sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Causality: Accuracy demonstrates the closeness of the method's results to the true value. It is assessed by calculating the percentage recovery of the known amount of added analyte from the matrix.
-
-
Precision:
-
Repeatability (Intra-day Precision):
-
Protocol: Prepare six individual sample solutions at 100% of the target concentration from the same homogenous batch. Analyze them on the same day, with the same analyst and instrument.
-
Causality: This assesses the precision of the method under the same operating conditions over a short interval.
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Causality: This evaluates the method's reliability when subjected to typical lab variations, ensuring its long-term consistency.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.
-
-
Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Causality: This demonstrates the method's capacity to remain unaffected by minor variations in parameters, proving its reliability for routine use.
-
Section 4: System Suitability and Data Presentation
System Suitability Test (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol: Inject the Working Standard Solution five consecutive times.
-
Acceptance Criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | Not More Than (NMT) 2.0% for 5 replicate injections |
Representative Validation Data
The following tables present hypothetical data that would be expected from a successful validation of this method.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5.0 | 251,500 |
| 7.5 | 376,800 |
| 10.0 | 502,100 |
| 12.5 | 628,000 |
| 15.0 | 753,400 |
| Correlation (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
| Mean Recovery | | | 99.8% |
Table 3: Precision
| Precision Type | Parameter | Result |
|---|---|---|
| Repeatability | % RSD of Assay (n=6) | 0.85% |
| Intermediate Precision | % RSD of Assay (n=6, Day 2) | 1.10% |
Conclusion
This application note details a specific, robust, and reliable isocratic HPLC-UV method for the quantitative analysis of (20S)-17,20-dihydroxypregn-4-en-3-one. The causality for each parameter choice has been explained to provide a deeper understanding of the method's development. The comprehensive validation protocol, grounded in ICH guidelines, establishes this method as a self-validating system suitable for routine quality control, stability testing, and research applications. By following the detailed procedures outlined, laboratories can ensure the generation of accurate and reproducible data, upholding the highest standards of scientific integrity.
References
-
Canham, L. R., & Scott, A. P. (2008). Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. ResearchGate. Retrieved from [Link]
-
Shkumatov, V. M., et al. (2003). Oxidation of 17α,20β- and 17α,20α-Dihydroxypregn-4-en-3-ones, Side Products of Progesterone Biotransformation with Recombinant Microorganisms Expressing Cytochrome P-45017α. Russian Journal of Bioorganic Chemistry, 29(6), 581-587. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107701, 17alpha,20beta-Dihydroxy-4-pregnen-3-one. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Tanaka, K., et al. (2010). Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 397(4), 1547-1553. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Tona, F., et al. (2016). Chromatographic Separation of Steroid Hormones by Centrifugation Through Columns of Microparticulate Silica. Clinical Chemistry, 22(3), 437-440. Retrieved from [Link]
-
Berruex, F., et al. (2019). Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. TOFWERK. Retrieved from [Link]
-
Singh, S. K., et al. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Journal of Pharmaceutical Research International, 34(46A), 1-12. Retrieved from [Link]
-
Sophian, A., et al. (2018). Development and Validation of HPLC–Photodiode Array Method for Detecting Steroids in Skin Whitening Products Simultaneously. ResearchGate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Competitive ELISA for the Quantification of 17,20β-dihydroxyprogesterone
Introduction
17,20β-dihydroxy-4-pregnen-3-one (17,20β-P), a critical steroid hormone, serves as the primary maturation-inducing substance (MIS) in many teleost fish species.[1][2] Its concentration in plasma and other biological fluids is a key indicator of oocyte maturation, ovulation, and spermiation.[3][4] Accurate quantification of 17,20β-P is therefore essential for research in aquaculture, reproductive biology, and environmental toxicology. This document provides a comprehensive guide for the development, execution, and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for 17,20β-P.
As a small molecule (hapten), 17,20β-P cannot be detected by a conventional sandwich ELISA, which requires the simultaneous binding of two antibodies to different epitopes.[5][6] Instead, a competitive immunoassay format is necessary. This format relies on the competition between the free 17,20β-P in a sample and a fixed amount of enzyme-labeled 17,20β-P (the tracer) for a limited number of binding sites on a specific antibody.[6][7] The resulting signal is inversely proportional to the concentration of 17,20β-P in the sample.
Principle of the Competitive ELISA
The assay is performed in a microplate pre-coated with an antibody specific to 17,20β-P. Standards or unknown samples are added to the wells, followed immediately by the addition of 17,20β-P conjugated to horseradish peroxidase (HRP). During incubation, the free (unlabeled) 17,20β-P from the sample and the HRP-conjugated 17,20β-P (labeled) compete for binding to the immobilized antibody. After a washing step to remove unbound components, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is then stopped with an acid solution.[8] The optical density (OD) is read at 450 nm. A high concentration of 17,20β-P in the sample results in less HRP-conjugate binding and thus a weaker signal, whereas a low concentration results in a stronger signal.[5]
Sources
- 1. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. microbenotes.com [microbenotes.com]
- 8. HRP antibody conjugation protocol [abcam.com]
Application Notes & Protocols: Experimental Use of 17,20β-Dihydroxy-4-pregnen-3-one (17,20β-DHP) for the Induction of Spermiation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the experimental use of 17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) for inducing spermiation in teleost fish. As a key maturation-inducing steroid (MIS), 17,20β-DHP is pivotal in the final stages of spermatogenesis. This guide offers in-depth insights into the endocrinological mechanisms, detailed in-vivo and in-vitro experimental protocols, and robust methodologies for data interpretation and validation. The content is structured to empower researchers with the technical expertise and field-proven knowledge required for successful and reproducible experimental outcomes.
Part 1: Foundational Principles of 17,20β-DHP-Mediated Spermiation
Spermiation, the release of spermatozoa from the testes, is a hormonally regulated process critical for successful reproduction in teleost fish. The steroid 17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) has been identified as the primary maturation-inducing steroid (MIS) in a multitude of fish species, playing a direct and indispensable role in this event.[1][2]
Endogenous Synthesis and Regulation:
The synthesis of 17,20β-DHP is the culmination of the brain-pituitary-gonad (BPG) axis activity. Luteinizing hormone (LH), released from the pituitary, stimulates Leydig cells in the testes to produce androgens. These androgens are subsequently converted to 17α-hydroxyprogesterone, which is then transformed into 17,20β-DHP in the Sertoli cells by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD).[1] Plasma levels of 17,20β-DHP exhibit a significant surge during the period of final maturation and spawning.[1]
Mechanism of Action at the Cellular Level:
17,20β-DHP exerts its effects on Sertoli cells through a non-genomic pathway, initiated by binding to a membrane-bound progestin receptor (mPR).[3] This interaction triggers a G-protein-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP is a critical intracellular signal that promotes the disassembly of gap junctions between Sertoli cells and developing spermatids. This cellular uncoupling is a key event that facilitates the release of mature spermatozoa into the seminiferous tubules. Furthermore, 17,20β-DHP is implicated in promoting testicular hydration and increasing milt volume.[1]
Caption: Intracellular signaling cascade of 17,20β-DHP in Sertoli cells inducing spermiation.
Part 2: In-Vivo Induction of Spermiation: A Step-by-Step Protocol
This protocol provides a detailed methodology for the hormonal induction of spermiation in live, mature male fish, a technique widely used in aquaculture and reproductive biology research.
2.1. Materials:
-
17,20β-Dihydroxy-4-pregnen-3-one (Sigma-Aldrich, Cat. No. D6642 or equivalent)
-
Absolute Ethanol (200 proof)
-
Sterile 0.9% Saline Solution
-
Fish anesthetic (e.g., MS-222)
-
1 mL syringes with 25-27 gauge needles
-
Aerated recovery tanks
-
Sterile, dry collection vials (e.g., 1.5 mL microcentrifuge tubes)
-
Micropipettes
2.2. Protocol Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A progestin (17α,20β-dihydroxy-4-pregnen-3-one) stimulates early stages of spermatogenesis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioassay for (20S)-17,20-dihydroxypregn-4-en-3-one Activity
Introduction: Unveiling the Bioactivity of a Pregnane Steroid
(20S)-17,20-dihydroxypregn-4-en-3-one is a pregnane-class steroid of interest in diverse fields, from endocrinology to pharmacology. While historically recognized as a maturation-inducing hormone in certain aquatic species, its broader biological activities, particularly in mammalian systems, warrant rigorous investigation. As a member of the pregnane family, this compound is a candidate for interaction with nuclear receptors that play a pivotal role in xenobiotic metabolism and overall homeostasis. One such key regulator is the Pregnane X Receptor (PXR).[1][2]
PXR functions as a "xenosensor," detecting the presence of foreign substances (xenobiotics) and endogenous molecules.[3] Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on DNA, leading to the upregulation of genes involved in drug metabolism, most notably cytochrome P450 3A4 (CYP3A4).[2][4] CYP3A4 is a critical enzyme responsible for the metabolism of over 50% of clinically used drugs.[5] Therefore, assessing the potential of (20S)-17,20-dihydroxypregn-4-en-3-one to activate PXR is crucial for understanding its pharmacological profile and potential for drug-drug interactions.
This application note provides a detailed protocol for an in vitro bioassay to determine the activity of (20S)-17,20-dihydroxypregn-4-en-3-one on the human Pregnane X Receptor using a luciferase reporter gene assay. This cell-based assay offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening, making it an invaluable tool in drug discovery and development.[6][7]
Principle of the PXR Activation Bioassay
The bioassay described herein utilizes a genetically engineered mammalian cell line, such as the human liver hepatocellular carcinoma cell line HepG2, which is stably transfected with two key components:
-
An expression vector for the human Pregnane X Receptor (hPXR).
-
A reporter vector containing the firefly luciferase gene under the control of a promoter with PXR response elements (PXREs), often derived from the CYP3A4 gene promoter.[4][7]
When a PXR agonist, such as the test compound (20S)-17,20-dihydroxypregn-4-en-3-one, is introduced to these cells, it binds to and activates the hPXR. The activated hPXR-RXR heterodimer then binds to the PXREs on the reporter vector, driving the transcription of the luciferase gene. The resulting increase in luciferase enzyme levels can be quantified by adding a luciferin substrate, which produces a luminescent signal directly proportional to the level of PXR activation.[4][6]
Visualizing the PXR Activation Pathway and Assay Workflow
The following diagrams illustrate the molecular pathway of PXR activation and the subsequent steps in the luciferase reporter assay.
Caption: Molecular mechanism of PXR activation and luciferase reporter expression.
Caption: Step-by-step workflow of the PXR luciferase reporter assay.
Detailed Protocol: PXR Activation Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: Human PXR reporter cell line (e.g., stably transfected HepG2 cells). Commercially available options include those from INDIGO Biosciences or other providers.[8][9]
-
Test Compound: (20S)-17,20-dihydroxypregn-4-en-3-one, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Positive Control: A known PXR agonist, such as Rifampicin (10 µM final concentration is typically effective).[8]
-
Vehicle Control: DMSO (at the same final concentration as the test compound).
-
Cell Culture Medium: As recommended by the cell line provider (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics).
-
Assay Medium: Low-serum or serum-free medium to reduce background activity.
-
Luciferase Assay Reagent: Commercially available kits such as Promega's ONE-Glo™ or Dual-Glo® Luciferase Assay System.[4][10]
-
Equipment:
-
Sterile 96-well white, opaque cell culture plates (for luminescence assays).
-
Humidified incubator (37°C, 5% CO₂).
-
Luminometer plate reader.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture the PXR reporter cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase and exhibit high viability.
-
Trypsinize and resuspend the cells in fresh cell culture medium. Perform a cell count to determine cell density.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, opaque plate (resulting in 10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and form a monolayer.
Day 2: Compound Treatment
-
Prepare Compound Dilutions:
-
Perform serial dilutions of the (20S)-17,20-dihydroxypregn-4-en-3-one stock solution in assay medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare the positive control (Rifampicin) and vehicle control (DMSO) in the assay medium. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
Day 3: Luminescence Measurement
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's protocol for the luciferase assay system, add the reagent to each well. This reagent typically lyses the cells and contains the luciferin substrate.
-
Incubate the plate for the recommended time (usually 10-20 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence in each well using a luminometer.
Data Analysis and Interpretation
-
Calculate Fold Activation:
-
Average the relative light unit (RLU) values for each set of triplicates.
-
The fold activation for each treatment is calculated as: Fold Activation = (Average RLU of Test Compound) / (Average RLU of Vehicle Control)
-
-
Dose-Response Curve and EC₅₀ Determination:
-
Plot the fold activation (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data.
-
From the curve, determine the EC₅₀ value , which is the concentration of the compound that elicits 50% of the maximal response.
-
Expected Results and Data Presentation
The results of the assay will indicate whether (20S)-17,20-dihydroxypregn-4-en-3-one is an agonist of hPXR. A dose-dependent increase in fold activation suggests agonistic activity.
| Compound | Concentration (µM) | Average RLU | Fold Activation |
| Vehicle (0.1% DMSO) | N/A | 15,000 | 1.0 |
| Rifampicin | 10 | 180,000 | 12.0 |
| (20S)-17,20-dihydroxypregn-4-en-3-one | 0.1 | 18,000 | 1.2 |
| 1 | 45,000 | 3.0 | |
| 10 | 120,000 | 8.0 | |
| 100 | 150,000 | 10.0 |
Table 1: Example data for a PXR activation assay. The hypothetical results show that (20S)-17,20-dihydroxypregn-4-en-3-one induces a dose-dependent activation of PXR.
Self-Validating System and Quality Control
To ensure the trustworthiness and reliability of the assay, the following controls and validation steps are essential:
-
Positive Control: The response to a known PXR agonist like Rifampicin confirms that the cell-based system is functioning correctly.
-
Vehicle Control: Establishes the baseline level of luciferase expression and is used for calculating fold activation.
-
Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Cell Viability Assay: In parallel with the PXR activation assay, a cell viability assay (e.g., using CellTiter-Glo®) should be performed to ensure that the observed effects are not due to cytotoxicity of the test compound.
Conclusion and Broader Implications
The in vitro PXR activation bioassay is a powerful and reliable method for characterizing the activity of (20S)-17,20-dihydroxypregn-4-en-3-one. A positive result in this assay, indicating PXR agonism, has significant implications for drug development. It suggests that the compound may induce the expression of CYP3A4 and other drug-metabolizing enzymes, potentially leading to drug-drug interactions if co-administered with other therapeutic agents.[11] Further studies, such as measuring CYP3A4 mRNA and protein levels in primary human hepatocytes, would be warranted to confirm these findings. This application note provides a comprehensive framework for researchers and scientists to investigate the pharmacological properties of this and other pregnane derivatives, contributing to a deeper understanding of their biological roles and therapeutic potential.
References
-
PubChem. 17,20-Dihydroxypregn-4-en-3-one. National Center for Biotechnology Information. [Link]
-
The Pregnane X Receptor: From Bench to Bedside. PMC - NIH. [Link]
-
Pregnane X receptor. Wikipedia. [Link]
-
Screening for Drug-Drug Interactions with PXR and CYP450 3A4 Activation. Promega Connections. [Link]
-
HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well. PURACYP. [Link]
-
CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. PubMed. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. [Link]
-
Pregnane X receptor and natural products: beyond drug–drug interactions. PMC - NIH. [Link]
-
Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. PMC - NIH. [Link]
-
Human PXR Reporter Assay Kit. Indigo Biosciences. [Link]
-
Identification of 17,20β,21-trihydroxy-4-pregnen-3-one (20β-S) receptor binding and membrane progestin receptor alpha on southern flounder sperm (Paralichthys lethostigma) and their likely role in 20β-S stimulation of sperm hypermotility. PubMed. [Link]
-
Nuclear Pregnane X Receptor: A Key Regulator of Xenobiotic Metabolism. Endocrine Reviews | Oxford Academic. [Link]
-
CYP3A4 inducible model for in vitro analysis of human drug metabolism using a bioartificial liver. PubMed. [Link]
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]
-
Nuclear Receptor Activation. Evotec. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]
-
Full article: A novel in vivo approach to monitoring Cyp3a induction and inhibition by bioluminescent urinalysis. Taylor & Francis. [Link]
-
Rat Pregnane X Receptor. Indigo Biosciences. [Link]
-
CYP3A4*22 Genotyping in Clinical Practice: Ready for Implementation?. Frontiers. [Link]
-
Reporter Cell Lines. Biocompare. [Link]
-
Reporter Cell Lines. Amsbio. [Link]
Sources
- 1. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. eubopen.org [eubopen.org]
- 11. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 17,20β-P
Welcome to the technical support guide for the stereoselective synthesis of 17,20β-dihydroxy-4-pregnen-3-one (17,20β-P). This document is designed for researchers, chemists, and drug development professionals actively working on or planning the synthesis of this important C-21 steroid hormone. As a key maturation-inducing substance in teleost fish, the biological activity of 17,20β-P is intrinsically linked to its precise stereochemistry.[1][2]
The central challenge in its synthesis is the diastereoselective reduction of the C-20 ketone of a 17α-hydroxyprogesterone precursor. The proximity of the C-17 tertiary alcohol and the rigid polycyclic steroid backbone creates a sterically hindered environment, making the formation of the desired 20β-alcohol a significant synthetic hurdle. This guide provides in-depth, experience-driven answers to common challenges and troubleshooting scenarios encountered in the laboratory.
Core Challenge: Controlling the C-20 Stereocenter
The primary transformation involves the reduction of a 20-keto group to a secondary alcohol. The goal is to favor hydride attack on the si-face of the carbonyl to yield the (20S) or 20β-epimer. However, competitive attack on the re-face leads to the formation of the undesired (20R) or 20α-diastereomer.
Caption: The central challenge: selective formation of the 20β-diol.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reduction of 17α-hydroxyprogesterone with sodium borohydride (NaBH₄) gives a poor diastereomeric ratio, often favoring the wrong (20α) isomer. How can I improve selectivity for the desired 20β-diol?
Answer: This is the most common issue encountered. The stereochemical outcome of the C-20 ketone reduction is highly sensitive to several factors. Simple hydrides like NaBH₄ are often too small and unselective for this transformation. Furthermore, studies on related corticosteroids have shown that reaction conditions can unexpectedly favor the 20α-epimer.[3][4] To gain control, you must manipulate the steric environment of the reaction.
Causality and Strategy:
The C-18 angular methyl group and the D-ring conformation create a sterically biased environment. The 17α-hydroxyl group can also play a directing role, potentially through chelation with certain reagents. The key to achieving 20β-selectivity is to use a reducing agent that is sterically demanding enough to be directed away from the hindered top (re) face of the steroid.
Troubleshooting Steps & Solutions:
-
Choice of Hydride Reagent: Switch from NaBH₄ to a bulkier hydride source. Sterically hindered borohydrides, such as the trialkylborohydrides (Selectrides), are designed for stereoselective reductions. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent first choice. Its large steric profile strongly disfavors approach from the more hindered face.
-
Temperature Control: Perform the reaction at low temperatures. Lowering the temperature (e.g., from 0 °C to -78 °C) increases the activation energy difference between the two competing diastereomeric transition states, thereby enhancing selectivity. Reactions with NaBH₄ have shown that selectivity for the 20α-form can diminish at higher temperatures, but for achieving 20β selectivity, cryogenic conditions are generally essential.[3]
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the hydride. A non-coordinating solvent like tetrahydrofuran (THF) is standard for Selectride reductions.
Comparative Data on Reducing Agents:
| Reagent | Typical Temperature | Solvent | Expected 20β:20α Ratio (Approx.) | Key Insight |
| Sodium Borohydride (NaBH₄) | 0 °C to 25 °C | Methanol/Ethanol | 1:3 - 1:1 | Poor selectivity; often favors the undesired 20α isomer.[3] |
| Lithium Aluminium Hydride (LiAlH₄) | 0 °C | THF/Ether | ~1:1 | Highly reactive but generally unselective for this substrate. |
| L-Selectride® | -78 °C | THF | >10:1 | Recommended. Bulky nature effectively blocks re-face attack. |
| K-Selectride® | -78 °C | THF | >10:1 | Similar to L-Selectride; offers an alternative cation. |
Experimental Protocol: High-Selectivity Reduction using L-Selectride®
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 17α-hydroxyprogesterone in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add 1.2 equivalents of L-Selectride® (1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring (Self-Validation): Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours. A co-spotted TLC plate (starting material, co-spot, reaction mixture) is crucial for accurate assessment.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of 30% hydrogen peroxide solution, followed by an aqueous solution of 3M NaOH. This oxidizes the residual borane species.
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether or ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the 20β-diol from any minor 20α-isomer and other impurities.
Question 2: My reaction yield is consistently low, even when TLC shows full conversion. What are the common causes of material loss?
Answer: Low isolated yields despite high conversion often point to issues during the reaction workup or purification stages. The diol product can be more polar than the starting ketone, leading to different handling requirements.
Potential Causes and Solutions:
-
Emulsion during Workup: The presence of boron salts from the quench can lead to stubborn emulsions during the aqueous workup, trapping the product.
-
Solution: After quenching, add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours. This chelates the boron salts and helps break up emulsions. Alternatively, a filtration step through a pad of Celite® before extraction can remove fine particulates.
-
-
Product Adsorption on Silica Gel: The 1,2-diol moiety can strongly adsorb to silica gel, leading to streaking on the column and poor recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a polar modifier, such as triethylamine (0.5-1% v/v in the eluent), to cap the acidic silanol groups. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
-
Incomplete Extraction: Due to its increased polarity, the diol product may have higher aqueous solubility than the starting material.
-
Solution: Perform multiple extractions (at least 3-4 times) with your organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer.
-
Caption: Workflow to minimize product loss during workup.
Question 3: How can I reliably confirm the stereochemistry and determine the diastereomeric ratio (d.r.) of my product?
Answer: Accurate stereochemical assignment and quantification are critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
¹H NMR Spectroscopy: The key diagnostic protons are H-20 and the C-21 methyl protons. The chemical shift and coupling constants of H-20 are highly dependent on its spatial orientation relative to the steroid backbone.
-
Diagnostic Signature: In the 20β-isomer, the H-20 proton is typically shifted further downfield compared to the 20α-isomer due to anisotropic effects from the steroid rings. The C-21 methyl protons will also exhibit distinct chemical shifts.
-
NOE Experiments: A 2D NOESY or 1D selective NOE experiment can provide definitive proof. Irradiation of the C-18 angular methyl protons should show a Nuclear Overhauser Effect (NOE) correlation to H-20 in the 20β-isomer, as they are on the same face of the D-ring. This correlation will be absent or very weak in the 20α-isomer.
-
-
Chiral HPLC: This is the most accurate method for quantifying the diastereomeric ratio.
-
Method: Use a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns) with a suitable mobile phase (typically hexane/isopropanol mixtures). The two diastereomers will have different retention times, allowing for baseline separation and integration of the peak areas to determine the d.r. Method development is required to find the optimal column and eluent conditions.
-
Question 4: Are biocatalytic methods a viable alternative to traditional chemical reduction for synthesizing 17,20β-P?
Answer: Absolutely. Biocatalysis offers a powerful and often superior alternative for stereoselective synthesis. Nature synthesizes 17,20β-P using the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD), which exhibits perfect stereocontrol.[2][5]
Advantages:
-
Exceptional Selectivity: Enzymes can provide extremely high diastereomeric excess (d.e.), often >99%, eliminating the need for difficult chromatographic separations.
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH, preventing degradation of sensitive substrates.
-
Green Chemistry: Avoids the use of pyrophoric metal hydrides and hazardous solvents.
Challenges & Considerations:
-
Enzyme Availability: While the native 20β-HSD may not be commercially available, a wide range of well-characterized ketoreductases (KRs) from various microorganisms are.[6] Screening a KR library against 17α-hydroxyprogesterone is a highly effective strategy.
-
Cofactor Regeneration: Most KRs require a hydride source from a cofactor, typically NADPH or NADH. For a preparative-scale reaction, the cofactor must be regenerated in situ. A common method is to use a sacrificial alcohol (like isopropanol) and a secondary dehydrogenase enzyme, or a glucose/glucose dehydrogenase system.
Caption: Biocatalytic reduction using a ketoreductase with cofactor regeneration.
References
-
Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. PubMed Central.[Link]
-
Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains. PubMed.[Link]
-
Synthesis of 20α/β-hydroxyprogesterone-trimethyl lock-triglyceride-mimetic prodrugs and its bioavailability study in rats. PubMed.[Link]
-
Synthesis and Reduction of Steroid C-20 Alkylidene Cyanoacetates. PubMed.[Link]
-
Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. PubMed.[Link]
-
Study on 20-hydroxyprogesterone: Chiral resolution, content determination and progesterone-like activity. PubMed.[Link]
-
17,20β-Dihydroxy-4-pregnen-3-one | Request PDF. ResearchGate.[Link]
-
Ionic hydrogenation-directed stereoselective construction of C-20(H) stereogenic center in steroid side chains: Scope and limitations | Request PDF. ResearchGate.[Link]
-
Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. MDPI.[Link]
-
Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. JuSER.[Link]
-
Recent advances in the efficient synthesis of steroid natural products: emerging methods and strategies. Chemical Society Reviews (RSC Publishing).[Link]
- CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone.
-
17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. PubMed.[Link]
-
Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols | Request PDF. ResearchGate.[Link]
-
20α-Dihydroprogesterone. Wikipedia.[Link]
-
Asymmetric reduction of steroidal 20-ketones: Chemical synthesis of corticosteroid derivatives containing and 20α, 21-diol and 17α, 20α, 21-triol side chains. Sci-Hub.[Link]
-
Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. ResearchGate.[Link]
-
Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. MDPI.[Link]
Sources
- 1. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Asymmetric reduction of steroidal 20-ketones: Chemical synthesis of corticosteroid derivatives containing and 20α, 21-diol and 17α, 20α, 21-triol side chains / Steroids, 1983 [sci-hub.ru]
- 5. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Oocyte Maturation Rates with 17,20β-DHP
Welcome to the technical support center for researchers utilizing 17,20β-dihydroxyprogesterone (17,20β-DHP) for in vitro oocyte maturation. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common hurdles in your experiments. Our approach is rooted in a deep understanding of the underlying biology and extensive field experience to ensure the scientific integrity and success of your research.
Introduction to 17,20β-DHP-Induced Oocyte Maturation
In many teleost fish, the final stage of oocyte development, known as oocyte maturation, is triggered by the maturation-inducing hormone (MIH), 17,20β-dihydroxyprogesterone (17,20β-DHP)[1]. This steroid hormone is synthesized in the follicular cells surrounding the oocyte in response to a surge in luteinizing hormone (LH) from the pituitary gland[1]. 17,20β-DHP then acts on membrane-bound progestin receptors (mPRs) on the oocyte surface, initiating a signaling cascade that leads to the activation of the Maturation-Promoting Factor (MPF)[2]. The activation of MPF culminates in germinal vesicle breakdown (GVBD), a key indicator of successful oocyte maturation[2].
Achieving high rates of in vitro oocyte maturation with 17,20β-DHP is a critical step in many research and aquaculture applications. However, researchers often encounter challenges that lead to suboptimal results. This guide will walk you through a systematic approach to troubleshooting, from reagent preparation to oocyte quality assessment.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of 17,20β-DHP:
Q1: What is the optimal concentration of 17,20β-DHP to use for oocyte maturation?
A1: The optimal concentration of 17,20β-DHP can vary depending on the fish species and the in vitro culture conditions. For zebrafish (Danio rerio), in vitro maturation can be induced with concentrations as low as 1 nM, while in vivo applications may require higher concentrations around 10 nM.[3] For other species, such as the Persian sturgeon (Acipenser persicus), a concentration of 1 µg/mL has been used effectively.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Species | Effective Concentration (in vitro) | Reference |
| Zebrafish (Danio rerio) | 1 - 5 nM | [3][5] |
| European Eel (Anguilla anguilla) | 10 - 100 ng/mL | [6] |
| Persian Sturgeon (Acipenser persicus) | 1 µg/mL | [4] |
Q2: How should I prepare and store my 17,20β-DHP solutions?
A2: Proper preparation and storage of 17,20β-DHP are crucial for maintaining its bioactivity.
-
Stock Solution: Prepare a stock solution in a solvent like ethanol. For example, a 1 mg/mL stock solution can be prepared and stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[7]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in your culture medium. Ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is minimal (typically ≤0.1%) to avoid any adverse effects on the oocytes.[5]
Q3: How long should I incubate the oocytes with 17,20β-DHP?
A3: The incubation time required for oocyte maturation varies by species and incubation temperature. For zebrafish, GVBD can be observed within a few hours of 17,20β-DHP treatment.[3] For Persian sturgeon, successful maturation has been observed after 24-30 hours of incubation.[4] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Q4: How can I tell if my oocytes have successfully matured?
A4: The primary indicator of successful oocyte maturation is Germinal Vesicle Breakdown (GVBD). In many fish species, immature oocytes are opaque, while mature oocytes become translucent.[2] The disappearance of the germinal vesicle (the oocyte's nucleus) can be observed under a dissecting microscope. For more precise observation, a clearing solution can be used to make the oocyte transparent, allowing for clear visualization of the germinal vesicle's presence or absence.[2]
In-Depth Troubleshooting Guides
When faced with low oocyte maturation rates, a systematic approach to troubleshooting is essential. The following guides address specific issues you may encounter during your experiments.
Guide 1: Low or No Oocyte Maturation Response
This is the most common issue researchers face. The troubleshooting process can be broken down into several key areas:
-
17,20β-DHP Quality and Storage:
-
Problem: The 17,20β-DHP may have degraded due to improper storage.
-
Solution: 17,20β-DHP powder should be stored at room temperature as recommended by some suppliers.[8] Stock solutions in ethanol should be stored at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If you suspect your stock has degraded, prepare a fresh solution from a new vial of powder.
-
Expert Insight: Batch-to-batch variability can occur with steroid hormones. If you open a new batch of 17,20β-DHP and experience a sudden drop in maturation rates, consider performing a dose-response curve to re-optimize the effective concentration for the new batch.
-
-
Solvent Effects:
-
Problem: The solvent used to dissolve the 17,20β-DHP may be inhibiting maturation.
-
Solution: Ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is as low as possible (ideally ≤0.1%).[5] Always include a solvent control in your experiments to rule out any inhibitory effects of the solvent itself.
-
-
Assessing Oocyte Quality:
-
Problem: The initial quality of the oocytes may be poor, rendering them unresponsive to 17,20β-DHP.
-
Solution: Before starting your experiment, carefully assess the quality of the oocytes. Healthy, developmentally competent oocytes are typically large, spherical, and have a uniform appearance.[9] Avoid using oocytes that are misshapen, have a mottled or granular cytoplasm, or show signs of lysis.
-
Expert Insight: The developmental stage of the oocyte is critical. Oocytes must have reached a certain stage of development to be competent to respond to 17,20β-DHP. Ensure your donor females are at the correct reproductive stage.
-
-
Incubation Medium and Conditions:
-
Problem: The in vitro culture conditions may not be optimal for oocyte survival and maturation.
-
Solution: Use a well-established culture medium for your species, such as Leibovitz's L-15 medium for zebrafish.[5] Ensure the pH and osmolarity of the medium are appropriate. The incubation temperature should also be optimized for your species.
-
-
Presence of Inhibitory Factors:
-
Problem: Your culture medium or other reagents may be contaminated with substances that inhibit oocyte maturation.
-
Solution: Some endocrine-disrupting chemicals (EDCs), such as pentachlorophenol (PCP), have been shown to inhibit 17,20β-DHP-induced oocyte maturation.[2] Ensure all your reagents and labware are of high quality and free from contaminants.
-
Guide 2: High Variability in Maturation Rates
High variability between experiments or even between wells in the same experiment can be frustrating. Here are some potential causes and solutions:
-
Inconsistent Oocyte Quality:
-
Problem: Oocytes from different females or even from the same female can have varying levels of competence.
-
Solution: When possible, pool oocytes from multiple females to average out individual differences. When comparing different treatments, ensure that each treatment group receives a random and representative sample of oocytes.
-
-
Pipetting and Dilution Errors:
-
Problem: Inaccurate pipetting when preparing serial dilutions of 17,20β-DHP can lead to inconsistent final concentrations.
-
Solution: Use calibrated pipettes and be meticulous when preparing your solutions. Prepare a master mix for each treatment to be distributed across replicate wells to minimize pipetting variability.
-
-
Batch Effects of 17,20β-DHP:
-
Problem: Different batches of 17,20β-DHP from the same or different suppliers may have slight variations in purity or potency.
-
Solution: When you receive a new batch of 17,20β-DHP, it is good practice to perform a quick quality control check by running a standard dose-response curve and comparing it to the results from your previous batch.
-
Key Experimental Protocols
Protocol 1: Preparation of 17,20β-DHP Stock and Working Solutions
-
Prepare Stock Solution (e.g., 1 mg/mL):
-
Weigh out 1 mg of 17,20β-DHP powder.
-
Dissolve the powder in 1 mL of absolute ethanol.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
-
Prepare Working Solution (e.g., 10 nM for zebrafish):
-
Thaw one aliquot of the 1 mg/mL stock solution.
-
Perform serial dilutions in your chosen culture medium to reach the desired final concentration.
-
Important: Ensure the final concentration of ethanol in the culture medium does not exceed 0.1%.
-
Protocol 2: In Vitro Oocyte Maturation Assay (Zebrafish Model)
-
Oocyte Collection:
-
Humanely euthanize a gravid female zebrafish.
-
Dissect out the ovaries and place them in a petri dish containing 60% Leibovitz L-15 medium.[5]
-
Gently tease apart the ovarian tissue to release the oocytes.
-
-
Oocyte Selection:
-
Under a dissecting microscope, select fully-grown, immature oocytes (typically 550–650 µm in diameter for zebrafish).[5]
-
Ensure the selected oocytes are healthy and of high quality (spherical, uniform cytoplasm).
-
-
Incubation:
-
Randomly distribute the selected oocytes into the wells of a 24-well plate containing the culture medium with the desired concentration of 17,20β-DHP or control vehicle.
-
Incubate the plate at the optimal temperature for your species (e.g., 28.5°C for zebrafish).
-
-
Assessment of Maturation:
-
At predetermined time points, score the oocytes for GVBD under a dissecting microscope.
-
Mature oocytes will appear translucent, while immature oocytes will remain opaque.
-
Calculate the percentage of mature oocytes for each treatment group.
-
Visualizing Key Processes
To aid in your understanding of the biological processes and experimental workflows, we have provided the following diagrams generated using Graphviz.
Caption: Signaling pathway of 17,20β-DHP-induced oocyte maturation.
Caption: A systematic workflow for troubleshooting low oocyte maturation rates.
References
- Nagahama, Y., & Yamashita, M. (2008). Regulation of oocyte maturation in fish.
- Tokumoto, T., et al. (2004). Diethylstilbestrol induces fish oocyte maturation. Proceedings of the National Academy of Sciences, 101(10), 3686-3690.
- Hanna, R. N., & Zhu, Y. (2011). Impaired oocyte maturation and ovulation in membrane progestin receptor (mPR) knockouts in zebrafish. PLoS One, 6(9), e25206.
- Tokumoto, T., et al. (2011). In vivo induction of oocyte maturation and ovulation in zebrafish. PLoS One, 6(9), e25206.
- Bobe, J., & Labbé, C. (2010). Oocyte quality in fish.
- Zhu, Y., et al. (2015). Potential targets of transforming growth factor-beta1 during inhibition of oocyte maturation in zebrafish. Reproductive Biology and Endocrinology, 13(1), 1-12.
- Rahman, M. S., et al. (2020). The effects of 17α-hydroxyprogesterone and 17, 20-dihydroxyprogesterone, at concentrations of 0.01 μg/mL, 0.1 μg/mL, 1.0 μg/mL, and 10.0 μg/mL, on oocyte maturation rates, in Danio rerio. BIOL 3070 - Lab 8 - Lab report.
- van den Thillart, G., et al. (2023). The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. Frontiers in Physiology, 14, 1207542.
- King, W. A., & Uribe-Aranzábal, M. C. (2008).
- Goud, P. T., et al. (2018). Low incubation temperature successfully supports the in vitro bovine oocyte maturation and subsequent development of embryos. Journal of thermal biology, 74, 249-254.
- Adibi, M., et al. (2014). Effect of 17α, 20β-Dihydroxyprogesterone on In vitro Oocyte Maturation in Persian Sturgeon (Acipenser persicus) and Sterlet (A. ruthenus). Journal of Aquaculture Research & Development, 5(5), 1-4.
Sources
- 1. Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii) [mdpi.com]
- 2. Induction and inhibition of oocyte maturation by EDCs in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish | PLOS One [journals.plos.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Impaired oocyte maturation and ovulation in membrane progestin receptor (mPR) knockouts in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 17α,20β-Dihydroxy-4-pregnen-3-one crystalline 1662-06-2 [sigmaaldrich.com]
- 9. Oocyte quality assessment in marine invertebrates: a novel approach by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of (20S)-17,20-dihydroxypregn-4-en-3-one
Introduction
Welcome to the technical support guide for improving the solubility of (20S)-17,20-dihydroxypregn-4-en-3-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this and similar steroid compounds. While specific solubility data for (20S)-17,20-dihydroxypregn-4-en-3-one is limited in public literature, its structural similarity to progesterone and other hydroxylated steroid hormones allows us to apply established solubilization principles and techniques with a high degree of confidence.
(20S)-17,20-dihydroxypregn-4-en-3-one is the (20S)-stereoisomer of 17,20-dihydroxypregn-4-en-3-one.[1] Like many steroids, it is a lipophilic molecule, a characteristic that often leads to poor water solubility.[2][3][4] This can pose significant challenges in various experimental and developmental settings, from in vitro assays to formulation for in vivo studies.
This guide provides a structured approach to systematically address and overcome these solubility issues. We will explore the underlying causes of poor solubility for this class of compounds and offer a range of practical, evidence-based troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my (20S)-17,20-dihydroxypregn-4-en-3-one not dissolving in aqueous buffers?
A1: The sterane core of (20S)-17,20-dihydroxypregn-4-en-3-one is highly hydrophobic. While the two hydroxyl groups and the ketone group add some polarity, the large nonpolar surface area dominates, leading to low aqueous solubility. This is a common characteristic of steroid hormones.[2][3][4]
Q2: I'm observing precipitation of the compound during my cell culture experiment. What could be the cause?
A2: This is likely due to the compound's low solubility in your culture medium. Even if you initially dissolve it in a solvent like DMSO, adding this stock solution to the aqueous medium can cause the compound to crash out as it exceeds its solubility limit in the final solution.
Q3: Can I simply increase the concentration of the organic solvent (e.g., DMSO, ethanol) in my final solution?
A3: While this might keep your compound in solution, high concentrations of organic solvents can be toxic to cells and may interfere with your experimental results. It's crucial to determine the tolerance of your specific cell line or assay to the chosen solvent and keep its final concentration as low as possible, typically below 0.5% (v/v).
Q4: Does the pH of my buffer affect the solubility of this compound?
A4: For neutral steroids like (20S)-17,20-dihydroxypregn-4-en-3-one, which lack readily ionizable functional groups, pH has a minimal direct effect on solubility in the physiological range.[5][6] However, extreme pH values can lead to chemical degradation, which might be mistaken for a change in solubility.
Q5: I've noticed that my stock solution seems to lose potency over time. Could this be related to solubility?
A5: While chemical stability is a separate issue, repeated freeze-thaw cycles of a stock solution can lead to precipitation of the compound, especially if it is near its saturation point. This would result in a lower effective concentration in the supernatant that you are using for your experiments. It is also important to note that steroids can adsorb to the surfaces of laboratory plastics, which can also lead to a decrease in the effective concentration.[7]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement
This section provides a systematic approach to improving the solubility of (20S)-17,20-dihydroxypregn-4-en-3-one. We will start with simpler methods and progress to more advanced techniques.
Level 1: Solvent Optimization
The first step in addressing solubility issues is to select an appropriate solvent system.
Issue: The compound is insoluble in aqueous buffers.
Solution: Employ a cosolvent system. This involves dissolving the compound in a water-miscible organic solvent first, and then diluting this stock solution into the aqueous medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for hydrophobic compounds.[8]
-
Ethanol (EtOH): A good alternative to DMSO, often less toxic to cells.[8][9]
-
Polyethylene glycol 400 (PEG 400): A non-volatile solvent that can be used in combination with other solvents to enhance solubility.[9]
Workflow for Solvent Selection:
Caption: Workflow for initial solvent optimization.
Data Summary: Solubility of Structurally Similar Steroids in Various Solvents
| Steroid | Solvent | Solubility | Reference |
| 17-α hydroxyprogesterone | Dimethylacetamide (DMA) | ~0.066 mol fraction at 323.15 K | [10] |
| 17-α hydroxyprogesterone | Acetonitrile | ~0.0026 mol fraction at 323.15 K | [10] |
| 17α,20β-Dihydroxy-4-pregnen-3-one | Ethanol | 50 mg/mL | [11] |
Level 2: Formulation Strategies
If solvent optimization alone is insufficient, more advanced formulation techniques can be employed.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like steroids, forming an "inclusion complex" that is more water-soluble.[12][][14][15]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.
Experimental Protocol: Preparation of a (20S)-17,20-dihydroxypregn-4-en-3-one-Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.
-
Addition of Steroid: Add an excess amount of (20S)-17,20-dihydroxypregn-4-en-3-one to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation.
-
Separation of Undissolved Steroid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Collection and Sterilization: Carefully collect the supernatant, which contains the solubilized steroid-cyclodextrin complex. Sterilize the solution by passing it through a 0.22 µm filter.
-
Quantification: Determine the concentration of the solubilized steroid in the final solution using a suitable analytical method, such as HPLC-UV.
Principle: An amorphous solid dispersion is a system where the drug is molecularly dispersed in a hydrophilic polymer matrix. This prevents the drug from crystallizing, and the high surface area of the dispersed drug leads to a significant increase in its dissolution rate and apparent solubility.[17][18][19]
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Dissolution: Dissolve both (20S)-17,20-dihydroxypregn-4-en-3-one and a selected polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.
-
Collection and Milling: Scrape the dried solid dispersion from the flask and gently mill it to obtain a fine powder.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Solubility Testing: Assess the solubility of the prepared ASD powder in your desired aqueous buffer.
Workflow for Advanced Solubility Enhancement:
Caption: Decision tree for advanced solubility enhancement techniques.
References
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PMC. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. NIH. [Link]
-
pH dependence of steroid hormone—Organic matter interactions at environmental concentrations. ResearchGate. [Link]
-
Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. ACS Publications. [Link]
- Aqueous solvent for corticosteroids.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
(a) Solubility test of sex steroid hormones in solvent medium (Dimethyl...). ResearchGate. [Link]
- AQUEOUS SOLUTIONS OF STEROID HORMONES. Google.
-
pH dependence of steroid hormone--organic matter interactions at environmental concentrations. PubMed. [Link]
-
Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. hovione.com. [Link]
- Methods for improving the aqueous solubility of water-insoluble or....
-
Solubility and permeability of steroids in water in the presence of potassium halides. ingentaconnect.com. [Link]
-
Solubility enhancement of cox-2 inhibitors using various solvent systems. PMC. [Link]
-
Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Steroid - Isolation, Extraction, Purification. Britannica. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Water soluble progesterone–hydroxypropyl-β-cyclodextrin complex for injectable formulations. ResearchGate. [Link]
-
Advances in the development of amorphous solid dispersions: The role of polymeric carriers. ScienceDirect. [Link]
-
Solubility of steroids (in g per liter) in ethanol, ethanol-water.... ResearchGate. [Link]
-
Solubilizing steroidal drugs by β-cyclodextrin derivatives. PubMed. [Link]
-
Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. ResearchGate. [Link]
-
Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids. PMC. [Link]
-
A New Approach for Improving the Water Solubility of Progesterone by Encapsulation with Carboxymethyl-β-CD. Organic Chemistry Research. [Link]
-
Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Xtalks. [Link]
-
Liquid Chromatography of Some Steroid Hormones in Aqueous Organic, Micellar, and Cyclodextrin Mobile Phases. ResearchGate. [Link]
-
Structure-dependent retention of steroid hormones by common laboratory materials. NIH. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ijpsonline.com. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
17,20alpha-Dihydroxy-4-pregnen-3-one. PubChem. [Link]
Sources
- 1. 17,20alpha-Dihydroxy-4-pregnen-3-one | C21H32O3 | CID 440368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 17α,20β-Dihydroxy-4-pregnen-3-one crystalline 1662-06-2 [sigmaaldrich.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. researchgate.net [researchgate.net]
- 17. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 17,20-Dihydroxypregn-4-en-3-one Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 17,20-dihydroxypregn-4-en-3-one isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar steroid isomers. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
The separation of steroid isomers, such as the 17α,20α- and 17α,20β-dihydroxypregn-4-en-3-one epimers, presents a significant analytical challenge due to their nearly identical physical and chemical properties.[1][2][3] Achieving baseline resolution is critical for accurate quantification and isolation in pharmaceutical development and quality control. This resource combines theoretical principles with practical, field-proven insights to help you overcome these hurdles.
Troubleshooting Guide: Question & Answer
This section addresses common problems encountered during the HPLC separation of 17,20-dihydroxypregn-4-en-3-one isomers.
Q1: My 17,20-dihydroxypregn-4-en-3-one isomers are co-eluting or showing very poor resolution. What are the first parameters I should adjust?
A1: Poor resolution of closely related isomers is a common initial challenge.[1][2] The first and most impactful parameters to investigate are the mobile phase composition and the choice of stationary phase.
Mobile Phase Optimization:
-
Organic Modifier: The type and concentration of the organic solvent in your mobile phase are critical. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.[4][5] They offer different selectivities, so if you are using acetonitrile, try switching to methanol, or vice versa. You can also experiment with ternary mixtures (e.g., acetonitrile/methanol/water) to fine-tune the separation.[1][2]
-
Solvent Strength: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve resolution, but it will also lead to broader peaks and longer run times.[6]
-
Additives: The use of small amounts of additives like tetrahydrofuran (THF) can sometimes enhance selectivity for steroid separations, but be mindful of its potential to damage PEEK tubing and seals in your HPLC system.[1][2]
Stationary Phase Selection:
-
Column Chemistry: Standard C18 columns are a good starting point, but for polar steroids, they may not provide sufficient retention or selectivity.[4][7] Consider columns with alternative chemistries:
-
Polar-Endcapped C18: These columns have a modified surface that increases interaction with polar analytes, which can improve retention and resolution of hydroxylated steroids.[7]
-
Phenyl-Hexyl Phases: The pi-pi interactions offered by phenyl phases can provide a different separation mechanism that may be beneficial for steroid isomers.[4][5]
-
Embedded Polar Group (AQ-type) Phases: These columns are designed for use with highly aqueous mobile phases and can offer unique selectivity for polar compounds.[7]
-
-
Particle Size: Smaller particle sizes (e.g., 3 µm or sub-2 µm in UPLC) lead to higher efficiency and can significantly improve resolution.[7][8][9][10]
Q2: I'm observing significant peak tailing for my isomers. What could be the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.
Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl groups of your steroid isomers, leading to tailing.
-
Solution: Use a well-endcapped column to minimize the number of free silanols.[11] Operating at a slightly acidic pH (e.g., with 0.1% formic or acetic acid in the mobile phase) can also help to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Contamination: A contaminated guard column or analytical column can cause peak shape issues.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12]
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and shorter length, especially between the column and the detector.
-
Q3: My retention times are drifting from one injection to the next. What should I investigate?
A3: Retention time drift can compromise the reliability of your analysis. The most common culprits are related to the mobile phase, column temperature, and pump performance.[13][14]
Troubleshooting Steps:
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[13] If you are preparing the mobile phase online using a gradient mixer, ensure the proportioning valves are functioning correctly.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a frequent cause of retention time shifts at the beginning of a sequence.[13]
-
Temperature Fluctuation: Inconsistent column temperature can lead to significant shifts in retention time.[4][6][15] Use a column oven to maintain a constant and uniform temperature.
-
Pump Performance: Check for leaks in the pump and ensure the flow rate is stable and accurate. Fluctuations in flow rate will directly impact retention times.
Q4: Can changing the column temperature improve the separation of my 17,20-dihydroxypregn-4-en-3-one isomers?
A4: Yes, temperature is a powerful tool for optimizing selectivity.[4][6][15]
Impact of Temperature:
-
Selectivity: Changing the temperature can alter the relative retention of your isomers. Sometimes a small change in temperature (e.g., 5-10 °C) can significantly improve resolution or even reverse the elution order.
-
Viscosity and Efficiency: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks.[6][16] It also reduces system backpressure.[17]
-
Practical Approach: Methodically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) while keeping other parameters constant to determine the optimal temperature for your separation.
Q5: I've tried various reversed-phase columns and mobile phases, but the resolution is still not adequate. What other chromatographic modes could I explore?
A5: If reversed-phase chromatography is not providing the desired separation, exploring alternative modes is a logical next step.
Alternative Approaches:
-
Normal-Phase Chromatography (NP-HPLC): NP-HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, can offer very different selectivity for steroid isomers. However, it is often more complex to work with due to solvent miscibility and water content sensitivity.
-
Chiral Chromatography: Since you are dealing with stereoisomers (epimers), a chiral stationary phase (CSP) can provide the necessary selectivity for separation.[18][19][20][21][22][23][24] There are various types of CSPs available, including polysaccharide-based (e.g., cellulose or amylose derivatives), which are often effective for separating steroid isomers.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for method development for the separation of 17,20-dihydroxypregn-4-en-3-one isomers?
A: A solid starting point for method development would be:
-
Column: A C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 3 or 5 µm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) with 0.1% formic acid in both. Start with a gradient from 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm, as many steroids have a chromophore that absorbs in this region.
From this starting point, you can systematically adjust parameters as discussed in the troubleshooting section to optimize the separation.
Q: How important is sample preparation for this analysis?
A: Sample preparation is crucial for robust and reliable HPLC analysis. At a minimum, your sample should be dissolved in a solvent compatible with the mobile phase (ideally the mobile phase itself) and filtered through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the column.[7]
Q: Should I use HPLC or UPLC for separating these isomers?
A: Both HPLC and UPLC can be used, but UPLC (Ultra-Performance Liquid Chromatography) generally offers significant advantages for challenging separations like this one.[8][9][10] The use of sub-2 µm particles in UPLC columns leads to higher efficiency, better resolution, and faster analysis times.[8][9][10] If you have access to a UPLC system, it is often the preferred choice for isomer separations.
Q: What are the key differences between the 17α,20α- and 17α,20β-dihydroxypregn-4-en-3-one isomers?
A: The key difference between these isomers lies in the stereochemistry at the C-20 position. They are epimers, meaning they differ in the configuration of only one chiral center. This subtle structural difference is what makes their separation by HPLC so challenging.
Experimental Protocols & Data
Protocol 1: Generic Method Development Workflow
-
Initial Screening:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10-90% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
-
Organic Modifier Evaluation:
-
Repeat the initial screening but replace acetonitrile with methanol.
-
-
Column Chemistry Screening:
-
If resolution is insufficient, screen other column chemistries such as a polar-endcapped C18 and a Phenyl-Hexyl phase using the best organic modifier identified in step 2.
-
-
Fine-Tuning:
-
Once the best column and solvent combination is identified, optimize the gradient slope, flow rate, and temperature to achieve baseline resolution.
-
Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Polar-Endcapped C18 | Phenyl-Hexyl |
| Mobile Phase | Water/Acetonitrile | Water/Acetonitrile | Water/Methanol |
| Resolution (Rs) | 1.2 | 1.6 | 1.4 |
| Peak Tailing (Tf) | 1.5 | 1.1 | 1.3 |
This is example data to illustrate the impact of different conditions.
Visualizations
Logical Troubleshooting Flowchart
Caption: A systematic workflow for HPLC method development.
References
-
Skibiński, R., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Available at: [Link]
-
PerkinElmer, Inc. Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska. Available at: [Link]
-
Al-Soud, Y. A., & Al-Masri, M. I. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules. Available at: [Link]
-
Skibiński, R., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Available at: [Link]
- Gabetta, B., et al. (2004). Preparative separation of steroids by reverse phase HPLC. Google Patents.
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Available at: [Link]
-
Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]
-
Tölgyesi, A., et al. (2013). The impact of mobile phase composition over analysis time of androgens and gestagens on a Poroshell column. ResearchGate. Available at: [Link]
-
SIELC Technologies. Separation of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-undecanoate on Newcrom R1 HPLC column. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available at: [Link]
-
Alispharm. UPLC vs HPLC: what is the difference?. Available at: [Link]
-
Ilia, G., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]
-
PubChem. 17,20,21-Trihydroxypregn-4-en-3-one, (20R)-. Available at: [Link]
-
Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]
-
Waters Corporation. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available at: [Link]
-
Wang, Z., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods. Available at: [Link]
-
Janzen, N., et al. (2025). Measurement of twenty-one serum steroid profiles by UPLC-MS/MS for the diagnosis and monitoring of congenital adrenal hyperplasia. Clinica Chimica Acta. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
PubChem. 17alpha,20beta-Dihydroxy-4-pregnen-3-one. Available at: [Link]
-
Arif, S., & Ata, S. (2020). Effect of composition of mobile phase on the separation of standards. ResearchGate. Available at: [Link]
-
LCGC International. (2019). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. Available at: [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
-
Sousa, M. E., & Pais, A. A. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available at: [Link]
-
Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Available at: [Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
SIELC Technologies. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. Available at: [Link]
-
Restek Corporation. HPLC Troubleshooting Guide. Available at: [Link]
-
Regis Technologies. (2020). Chiral Separations Techniques. Available at: [Link]
-
PubChem. Pregn-4-en-20-yn-3-one, 17-hydroxy-, (17a)-. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. pepolska.pl [pepolska.pl]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. alispharm.com [alispharm.com]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 21. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. phx.phenomenex.com [phx.phenomenex.com]
- 24. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
Technical Support Center: Synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges, particularly the management of side reactions, encountered during this stereoselective synthesis. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the reaction and enable effective problem-solving.
I. Understanding the Core Synthesis and Its Challenges
The primary route to (20S)-17,20-dihydroxypregn-4-en-3-one involves the stereoselective reduction of the 20-keto group of a suitable precursor, most commonly 17α-hydroxyprogesterone (cortexolone). While seemingly straightforward, this reduction is often complicated by a lack of perfect stereocontrol, leading to the formation of the undesired (20R)-epimer as the principal side product. Other side reactions, though typically less prevalent, can also occur and complicate purification, impacting final yield and purity.
This guide will focus on the ubiquitous sodium borohydride (NaBH₄) reduction, a common and practical choice in many laboratory settings.
II. Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Issue 1: Low Stereoselectivity - "My reaction produces a significant amount of the (20R)-epimer. How can I improve the yield of the desired (20S) product?"
Underlying Cause: The stereochemical outcome of the reduction of the 20-keto group is determined by the direction of hydride attack on the carbonyl carbon. The facial selectivity of this attack is influenced by steric hindrance from the surrounding steroid framework, particularly the C-18 angular methyl group and the 17α-hydroxyl group. The choice of reducing agent, solvent, and temperature all play a critical role in modulating the transition state of the reaction, thereby affecting the ratio of the resulting epimeric alcohols.
Troubleshooting Protocol:
-
Reagent and Solvent System Modification:
-
Standard NaBH₄ Reduction: A standard reduction with sodium borohydride in an alcohol like methanol or ethanol often provides a mixture of epimers.
-
Luche Reduction Conditions: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), to the sodium borohydride reduction (the Luche reduction) can significantly alter the stereoselectivity. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially altering the steric environment, which can favor the formation of one epimer over the other. One study on a similar 20-ketosteroid showed that Luche conditions could improve the proportion of the (20S)-alcohol.[1]
-
Bulky Reducing Agents: Consider employing sterically more demanding reducing agents. While more complex to handle, reagents like lithium tri-sec-butylborohydride (L-Selectride®) can exhibit higher stereoselectivity due to their steric bulk favoring attack from the less hindered face of the ketone.
-
-
Temperature Optimization:
-
Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance stereoselectivity. Lower temperatures increase the energy difference between the diastereomeric transition states, amplifying the preference for the pathway with the lower activation energy.
-
-
Solvent Effects:
-
The solvent can influence the effective size of the reducing agent and the conformation of the steroid side chain. Experimenting with different alcoholic solvents (e.g., methanol, ethanol, isopropanol) or co-solvent systems (e.g., THF/methanol) may subtly alter the epimeric ratio.
-
Workflow for Optimizing Stereoselectivity:
Caption: A workflow for troubleshooting and improving the stereoselectivity of the 20-keto reduction.
Issue 2: Unexpected Byproducts - "My TLC/HPLC shows unexpected spots/peaks in addition to the two C-20 epimers. What could they be?"
Underlying Causes & Identification:
-
Over-reduction of the A-Ring Enone:
-
Cause: While NaBH₄ is generally selective for ketones over α,β-unsaturated ketones, under certain conditions (e.g., prolonged reaction times, excess reagent, elevated temperatures), reduction of the 3-keto group and/or the C4-C5 double bond can occur. This leads to a variety of saturated and unsaturated 3-hydroxy byproducts.
-
Identification: These byproducts will have a different polarity compared to the desired product. In the ¹H NMR spectrum, the characteristic sharp singlet for the C-4 vinyl proton around 5.7 ppm will be absent or diminished. New signals in the aliphatic region will appear. Mass spectrometry will show a molecular weight corresponding to the addition of two or four hydrogens.
-
-
Dehydration of the 17α-hydroxyl group:
-
Cause: The tertiary 17α-hydroxyl group can be susceptible to elimination, especially during acidic workup or purification by chromatography on acidic media (e.g., silica gel). This would lead to the formation of a Δ¹⁷⁻²⁰ double bond.
-
Identification: This byproduct will be less polar than the desired diol. The ¹H NMR spectrum would show new olefinic protons, and the signals for the 17-OH and 20-OH protons would be absent. The mass spectrum will show a molecular ion corresponding to the loss of water (M-18).
-
Troubleshooting Protocol:
-
For Over-reduction:
-
Monitor the reaction closely by TLC: Quench the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Control Stoichiometry: Use a minimal excess of NaBH₄ (e.g., 1.1-1.5 equivalents).
-
Maintain Low Temperature: Perform the reaction at 0 °C or below to increase the selectivity for the 20-keto group.
-
-
For Dehydration:
-
Neutral Workup: Ensure the workup conditions are neutral or slightly basic. Avoid strong acids.
-
Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the sodium borohydride reduction of 17α-hydroxyprogesterone?
A1: The following is a general laboratory-scale protocol. It should be optimized for your specific setup and scale.
Experimental Protocol: Reduction of 17α-hydroxyprogesterone
-
Dissolution: Dissolve 17α-hydroxyprogesterone (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol (e.g., 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.
-
Workup: Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of (20S) and (20R) epimers, can be purified by flash column chromatography or preparative HPLC.
Q2: How can I distinguish between the (20S) and (20R) epimers using NMR?
A2: The stereochemistry at C-20 significantly influences the chemical environment of nearby protons, leading to distinct chemical shifts in the ¹H NMR spectrum. While specific values can vary slightly with the solvent and instrument, the following are key diagnostic signals:
-
H-20 Proton: The proton attached to C-20 will have a different chemical shift and coupling pattern for each epimer.
-
C-21 Methyl Protons: The doublet for the methyl group at C-21 will also have a characteristic chemical shift for each isomer.
-
C-18 Methyl Protons: The chemical shift of the C-18 methyl protons (a singlet) is also sensitive to the stereochemistry at C-20.
It is crucial to consult literature data for the specific compounds or to have authenticated standards for unambiguous assignment.
Q3: What HPLC conditions are suitable for separating the (20S) and (20R) epimers?
A3: Reverse-phase HPLC is an effective technique for the separation of these diastereomers.
General HPLC Method:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the α,β-unsaturated ketone chromophore absorbs (around 240 nm).
-
Optimization: The resolution can be improved by adjusting the mobile phase composition, flow rate, and column temperature.
For challenging separations, chiral HPLC columns can provide excellent resolution.[2]
Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A4: It is strongly discouraged. LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. It will readily reduce the α,β-unsaturated ketone in the A-ring, and potentially other functional groups, leading to a complex mixture of products and a low yield of the desired compound.
IV. Data Summary and Visualization
Table 1: Influence of Reaction Conditions on Product Distribution
| Reducing Agent/Condition | Solvent | Temperature | Typical (20S):(20R) Ratio | Potential Side Products |
| NaBH₄ | Methanol | Room Temp. | Variable, often near 1:1 | A-ring reduction products (minor) |
| NaBH₄ | Methanol | 0 °C | Improved (S) selectivity | A-ring reduction products (trace) |
| NaBH₄ / CeCl₃ (Luche) | Methanol | -20 °C | Potentially higher (S) selectivity[1] | Minimal |
| L-Selectride® | THF | -78 °C | High (S) selectivity expected | Minimal |
Diagram of Main Reaction and Key Side Reaction:
Caption: The reduction of 17α-hydroxyprogesterone yields both the desired (20S) product and the epimeric (20R) side product.
V. Conclusion
The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one is a practical exercise in managing stereoselectivity. By understanding the mechanistic basis for the formation of the undesired (20R)-epimer and other potential byproducts, researchers can make informed decisions to optimize their reaction conditions. Careful control of temperature, judicious choice of reagents, and diligent reaction monitoring are paramount to achieving high yields and purity. This guide provides a foundational framework for troubleshooting and should be supplemented with a thorough review of the primary literature for specific experimental details.
VI. References
-
Szánti-Pintér, E., et al. (2021). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega. Available at: [Link]
-
González-Vadillo, F. J., et al. (2021). One-Step Chemo-, Regio- and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr-Containing MOF-808 Metal-Organic Frameworks. Chemistry – A European Journal. Available at: [Link]
-
PubChem. 17alpha,20beta-Dihydroxy-4-pregnen-3-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 17,20,21-Trihydroxypregn-4-en-3-one, (20R)-. National Center for Biotechnology Information. Available at: [Link]
-
Counsell, R. E., et al. (1981). Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl). Journal of Medicinal Chemistry. Available at: [Link]
-
Kirk, D. N. (2004). Steroids: Reactions and Partial Synthesis. Natural Product Reports. Available at: [Link]
-
Zmijewski, M. J., et al. (2012). Photo-conversion of two epimers (20R and 20S) of pregna-5,7-diene-3β,17α,20-triol and their bioactivity in melanoma cells. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Scott, A. P., & Canario, A. V. M. (1992). Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. General and Comparative Endocrinology. Available at: [Link]
-
Reddit. (2015). What are the byproducts of reduction with borohydride?. r/chemistry. Available at: [Link]
-
European Patent Office. (2004). Preparative separation of steroids by reverse phase HPLC. EP1398320A1. Available at:
-
NP-MRD. 17alpha,20alpha-Dihydroxypregn-4-en-3-one (NP0000610). Natural Products Magnetic Resonance Database. Available at: [Link]
-
Google Patents. Preparation of sodium borohydride. US2983574A. Available at:
-
Koal, T., et al. (2020). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Kasal, A., et al. (2002). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Organic Syntheses. Procedure for Sodium Borohydride Reduction. Available at: [Link]
-
Reagent Guide. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. Biosynthesis and Total Synthesis of Steroids. Available at: [Link]
-
Master Organic Chemistry. Stereoselective and Stereospecific Reactions. Available at: [Link]
-
ChemRxiv. Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. Available at: [Link]
-
Sanderson, J. T. (2002). The Steroid Hormone Biosynthesis Pathway as a Target for Endocrine-Disrupting Chemicals. Toxicological Sciences. Available at: [Link]
-
Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Wang, Z., et al. (2016). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
Hanson, J. R. (2001). Steroids: Reactions and Partial Synthesis. Natural Product Reports. Available at: [Link]
-
Kusano, S., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Bretherick's Handbook of Reactive Chemical Hazards. Chemical reaction hazards associated with the use of sodium borohydride. IChemE. Available at: [Link]
Sources
Technical Support Center: Optimizing Microbial Conversion of Progestins to 17,20β-DHP
Welcome to the technical support center for the microbial synthesis of 17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP). This guide is designed for researchers, scientists, and drug development professionals engaged in steroid biotransformation. Here, we move beyond simple protocols to address the complex challenges encountered during experimentation, providing in-depth, field-proven insights to enhance your conversion efficiency.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the microbial production of 17,20β-DHP. A solid understanding of the underlying biochemistry is the first step toward troubleshooting and process optimization.
Q1: What is the core biochemical pathway for the microbial synthesis of 17,20β-DHP?
A1: The microbial synthesis of 17,20β-DHP from the common precursor progesterone is a two-step enzymatic process.
-
17α-Hydroxylation: The process begins with the hydroxylation of progesterone at the C17α position to form the key intermediate, 17α-hydroxyprogesterone. This reaction is typically catalyzed by a steroid 17α-hydroxylase, often a cytochrome P450 enzyme.[1]
-
20β-Reduction: The subsequent and final step is the reduction of the C20 keto group of 17α-hydroxyprogesterone to a hydroxyl group, yielding the target molecule, 17,20β-DHP. This conversion is mediated by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD).[2][3]
The efficiency of the overall process depends on the seamless functioning of both enzymatic steps within the microbial host.
Caption: Microbial conversion pathway from Progesterone to 17,20β-DHP.
Q2: Which microorganisms are typically employed for this biotransformation?
A2: The choice of microorganism is critical and depends on whether the goal is a single-step or two-step conversion.
-
Recombinant Hosts: Most often, chassis organisms that are well-characterized and robust for industrial applications are used. These hosts do not naturally produce 17,20β-DHP but are genetically engineered to express the necessary enzymes. Common choices include:
-
Escherichia coli : Offers rapid growth and well-established genetic tools but may struggle with expressing complex eukaryotic enzymes like P450s.
-
Saccharomyces cerevisiae (Baker's Yeast): As a eukaryote, it is often superior for expressing mammalian or fungal cytochrome P450 enzymes required for 17α-hydroxylation.[1]
-
Yarrowia lipolytica : An oleaginous yeast known for its high capacity for secreting proteins and producing cofactors, making it an excellent candidate for steroid biotransformations.[1]
-
-
Native Producers: While less common for targeted synthesis, some bacteria, particularly from the gut microbiome, possess 20β-HSD activity.[4][5] For instance, Bifidobacterium adolescentis has a characterized 20β-HSD.[4] However, these native strains may have other enzymes that could lead to unwanted side reactions.
Expert Insight: For developing a new process, starting with a recombinant host like S. cerevisiae is advisable due to its proven ability to handle the complex enzymes involved in steroid synthesis.
Q3: What are the critical properties of the substrates and product to consider?
A3: Steroids are notoriously hydrophobic, which presents a major challenge for microbial conversion in aqueous fermentation media. Understanding their properties is key to designing an effective process.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Key Considerations |
| Progesterone | C₂₁H₃₀O₂ | 314.46 | Very Low | Precursor for two-step conversion. Poor bioavailability can be a major bottleneck. |
| 17α-Hydroxyprogesterone | C₂₁H₃₀O₃ | 330.46 | Very Low | Direct precursor for 17,20β-DHP.[2][3] Slightly more polar than progesterone but still poorly soluble. |
| 17,20β-DHP | C₂₁H₃₂O₃ | 332.48 | Very Low | Target product. Can exhibit feedback inhibition on enzymes or toxicity to cells at high concentrations. |
Causality: The low aqueous solubility of these steroids limits their availability to the microbial cells, directly impacting the reaction rate. Effective delivery of the substrate into the cell is a primary hurdle to achieving high efficiency.
Section 2: Troubleshooting Guide for Low Conversion Efficiency
This section is formatted as a troubleshooting flowchart to guide you from the problem to a validated solution.
Problem: Low or No Yield of 17,20β-DHP
This is the most common issue. The following logical tree will help diagnose the root cause.
Caption: Troubleshooting flowchart for low 17,20β-DHP yield.
Q4: My substrate isn't being consumed. What's wrong? (Corresponds to Solution 1)
A4: Lack of substrate consumption points to two primary issues: either the cells cannot access the substrate, or they are not metabolically active.
-
Causality (Poor Uptake): Due to their hydrophobicity, steroids form crystals in aqueous media, which have a very low surface area for dissolution and transport into the cell. The rate of mass transfer is often the rate-limiting step for the entire process.
-
Causality (Cell Viability): High concentrations of steroids or organic solvents used for their dissolution can be toxic to microorganisms, damaging cell membranes and inhibiting metabolic activity.
Troubleshooting Steps & Protocol:
-
Assess Cell Viability: Use microscopy with a viability stain (e.g., methylene blue for yeast) or plate counts to confirm that your microbial culture is healthy after the addition of the substrate.
-
Enhance Substrate Solubility: The goal is to increase the concentration of dissolved steroid available to the cells.
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol can be used, but concentrations must be optimized as they can be toxic to cells (typically <1-2% v/v).
-
Employ Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules like steroids, significantly increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Protocol 1: Optimizing Substrate Delivery with Cyclodextrin
-
Objective: To determine the optimal ratio of cyclodextrin to substrate for maximizing conversion efficiency.
-
Materials:
-
Substrate stock solution (e.g., 100 mg/mL 17α-hydroxyprogesterone in DMSO).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Actively growing microbial culture.
-
Shake flasks with appropriate culture medium.
-
-
Procedure:
-
Prepare a series of flasks with your microbial culture at the desired cell density.
-
For each flask, prepare a separate steroid-cyclodextrin complex solution. In a sterile tube, add a defined amount of HP-β-CD (e.g., to final concentrations of 0, 5, 10, 20, 30 mM).
-
Vortex the HP-β-CD in the medium to dissolve it completely.
-
Slowly add the substrate stock solution to the cyclodextrin solution while vortexing to facilitate complex formation. The final DMSO concentration should be kept constant and minimal (<1%).
-
Add the complex solution to the corresponding culture flasks to initiate the bioconversion.
-
Take samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Extract the steroids from the samples (e.g., with ethyl acetate) and analyze by HPLC to quantify substrate consumption and product formation.
-
-
Expected Outcome: You should observe a significant increase in the conversion rate at an optimal HP-β-CD concentration. This self-validating experiment directly links increased substrate bioavailability to improved product yield.
Q5: My substrate is consumed, but the intermediate (17α-hydroxyprogesterone) accumulates. What should I do? (Corresponds to Solution 2)
A5: This is a classic sign of a bottleneck at the 20β-HSD step. The first reaction (17α-hydroxylation) is working, but the second reaction is lagging.
-
Causality (Enzyme Expression/Activity): The expression level of 20β-HSD may be insufficient, or the specific activity of the enzyme could be low under your experimental conditions. The enzyme relies on a cofactor (NADPH or NADH) for the reduction reaction, and a limited supply of this cofactor can also stall the conversion.
-
Causality (Suboptimal Conditions): Every enzyme has an optimal pH and temperature range for activity. Deviations from these optima can drastically reduce the catalytic rate.
Troubleshooting Steps:
-
Verify Enzyme Expression: If using a recombinant host with an inducible promoter, confirm that the 20β-HSD protein is being expressed after induction using SDS-PAGE or Western blotting.
-
Optimize Reaction Conditions:
-
pH: Perform the bioconversion in a series of buffered media across a pH range (e.g., 6.0 to 8.0). The optimal pH for hydroxysteroid dehydrogenases can vary significantly.
-
Temperature: Run parallel experiments at different temperatures (e.g., 25°C, 30°C, 37°C) to find the best balance between enzyme activity and cell stability.
-
-
Boost Cofactor Regeneration: The reduction of the C20 ketone requires a reducing equivalent, typically NADPH.
-
Add a Co-substrate: Supplementing the medium with a readily metabolizable sugar like glucose can stimulate metabolic pathways (e.g., the pentose phosphate pathway) that regenerate NADPH.
-
Metabolic Engineering: In more advanced approaches, pathways that compete for NADPH can be downregulated, or NADPH-generating enzymes can be overexpressed.
-
Section 3: Advanced Considerations & Protocols
Q6: I see the formation of other steroid peaks in my HPLC analysis. How do I address the formation of byproducts? (Corresponds to Solution 3)
A6: Byproduct formation indicates a lack of specificity in the bioconversion process. This can arise from the native enzymatic machinery of the host or the promiscuous activity of the expressed enzymes.
-
Causality (Enzyme Specificity): The expressed 20β-HSD might also have some 20α-HSD activity, leading to the formation of the 17α,20α-DHP diastereomer.[1] Additionally, other native dehydrogenases in the host cell could act on the substrate or product, creating a complex mixture of steroids.[7]
Troubleshooting & Protocol:
-
Identify the Byproducts: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks and deduce their structures.
-
Time-Course Analysis: Monitor the concentrations of the substrate, product, and byproducts over a 48-hour period. This will reveal if your target product is being formed and then converted into something else, indicating product degradation.
-
Host Strain Modification: If a native host enzyme is responsible, the corresponding gene can be knocked out. This is a powerful but labor-intensive strategy for creating a "cleaner" biocatalytic background.
-
Enzyme Selection: Screen different 20β-HSD enzymes from various organisms. Some may offer higher specificity for the desired reaction.
Protocol 2: General Whole-Cell Biotransformation & HPLC Analysis
-
Objective: A baseline protocol for conducting the bioconversion and analyzing the results.
-
Cell Preparation:
-
Grow your selected microbial strain (e.g., recombinant S. cerevisiae) in an appropriate growth medium to the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and resuspend to a final concentrated cell density (e.g., OD₆₀₀ = 50).
-
-
Biotransformation Reaction:
-
In a reaction vessel, combine the cell suspension, buffer, and a co-substrate for cofactor regeneration (e.g., 2% glucose).
-
Add the substrate (e.g., 17α-hydroxyprogesterone, pre-complexed with cyclodextrin as per Protocol 1) to a final concentration of 1 g/L.
-
Incubate the reaction at the optimal temperature with shaking for aeration.
-
-
Sample Extraction & Analysis:
-
Withdraw 1 mL of the reaction mixture.
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to extract the steroids.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol/water mixture).
-
Analyze using Reverse-Phase HPLC with a C18 column and UV detection (typically around 240-254 nm). Quantify by comparing peak areas to a standard curve.
-
Self-Validation: This protocol provides a reproducible framework. Consistent results from this baseline experiment are essential before attempting any optimization. Any deviation in results after changing a single parameter (e.g., pH, temperature, substrate concentration) can then be confidently attributed to that change.
References
-
Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids, 62(1), 190-196. [Link]
-
Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry, 7(1-6), 193-200. [Link]
-
Don, J., & Avtalion, R. R. (1988). The presence of 17α,20β-dihydroxy-4-pregnen-3-one receptor activity in the ovary of the brook trout, Salvelinus fontinalis, during terminal stages of oocyte maturation. General and Comparative Endocrinology, 71(2), 199-209. [Link]
-
Scott, A. P., & Canario, A. V. (1992). 17,20 beta-dihydroxy-4-pregnen-3-one 20-sulphate: a major new metabolite of the teleost maturation-inducing steroid. General and Comparative Endocrinology, 85(1), 91-100. [Link]
-
Ulanov, A. V., et al. (2003). [17alpha,20beta- and 17alpha,20alpha-dihydroxysipregn-4-en-ones--side products of biotransformation of progesterone by recombinant microorganisms expressing cytochrome P45017alpha]. Bioorganicheskaia khimiia, 29(3), 309-315. [Link]
-
Devlin, W. G., & Nagahama, Y. (2002). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Aquaculture, 213(1-4), 1-21. [Link]
-
Ly, L. K., et al. (2019). Structural and biochemical characterization of 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis strain L2-32. The Journal of biological chemistry, 294(4), 1183-1195. [Link]
-
Meza-Ruiz, S., & Sánchez-Yáñez, J. M. (2025). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Journal of Pure and Applied Microbiology. [Link]
-
Fernandes, P., Cruz, A., Angelova, B., Pinheiro, H. M., & Cabral, J. M. (2003). Microbial conversion of steroid compounds: recent developments. Enzyme and Microbial Technology, 32(6), 688-705. [Link]
-
Donova, M. V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. Microorganisms, 9(1), 136. [Link]
-
Mahato, S. B., & Garai, S. (1997). Advances in microbial steroid biotransformation. Steroids, 62(4), 332-345. [Link]
-
Faculty of Engineering & Technology, Department of Biotechnology. Steroid Biotransformation. [Link]
-
Ridlon, J. M., et al. (2021). Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega. Journal of Lipid Research, 62, 100050. [Link]
-
Wikipedia. 17β-Hydroxysteroid dehydrogenase. [Link]
-
PacBio. (2018). Low Yield Troubleshooting Guide. [Link]
Sources
- 1. [Oxidation of 17alpha,20beta- and 17alpha,20alpha-dihydroxysipregn-4-en-ones--side products of biotransformation of progesterone by recombinant microorganisms expressing cytochrome P45017alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and biochemical characterization of 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis strain L2-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega [mdpi.com]
- 6. Advances in microbial steroid biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting In Vitro Bioassay Variability for Maturation-Inducing Steroids
This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices and provide field-proven insights to help you build self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Oocyte Quality and Competence
A primary source of variability in any oocyte maturation bioassay is the quality and developmental competence of the oocytes themselves.[1][2] Oocyte competence is the inherent ability of an oocyte to resume meiosis, undergo fertilization, and support embryonic development.[3][4]
Question 1: My baseline maturation rates are inconsistent between experiments, even in the positive control group. What could be the cause?
Answer: Inconsistent baseline maturation rates often point to variability in initial oocyte quality. Several factors related to the donor animal and oocyte handling can contribute to this issue.
Potential Causes & Troubleshooting Steps:
-
Donor Animal Variability: The reproductive status, age, and health of the donor animal significantly impact oocyte quality.
-
Actionable Advice: Whenever possible, use donor animals of a similar age and reproductive stage. Document the donor's history and health status for each experiment to identify potential confounding factors.
-
-
Oocyte Selection Criteria: Inconsistent selection of oocytes for the assay will inevitably lead to variable results.
| Parameter | High-Quality Oocyte Characteristics | Low-Quality Oocyte Characteristics |
| Shape & Size | Round, uniform shape with a diameter appropriate for the species. | Irregular shape, fragmented, or significantly smaller/larger than average. |
| Cytoplasm | Homogeneous, evenly colored cytoplasm. | Granular, discolored, or vacuolated cytoplasm. |
| Zona Pellucida | Intact and uniform zona pellucida. | Broken, thin, or irregular zona pellucida. |
| Germinal Vesicle (GV) | Centrally located, distinct germinal vesicle. | Migrated or indistinct germinal vesicle (in pre-assay oocytes). |
-
Oocyte Handling and Culture Conditions: Oocytes are sensitive to their environment. Temperature fluctuations, pH shifts, and excessive exposure to light can compromise their viability.
-
Actionable Advice: Maintain a stable temperature (typically 37°C for mammalian oocytes) and pH throughout the oocyte collection and handling process.[7] Minimize the oocytes' exposure to light. Use a pre-warmed, buffered medium for oocyte collection and washing.
-
Question 2: I am observing a high rate of spontaneous maturation in my negative control group. Why is this happening and how can I prevent it?
Answer: High spontaneous maturation in the negative control group can mask the specific effects of your test steroids, making it difficult to determine their true potency. This phenomenon is often related to the removal of inhibitory signals that maintain meiotic arrest within the ovarian follicle.
Causality: In vivo, oocytes are held in meiotic arrest by high levels of cyclic AMP (cAMP) produced by surrounding granulosa cells.[8][9] When oocytes are removed from the follicle, the communication with these cells is disrupted, leading to a drop in cAMP levels and the spontaneous resumption of meiosis.[8]
Troubleshooting Strategies:
-
Minimize Oocyte Stress: Rough handling during collection can damage the cumulus-oocyte complex and accelerate spontaneous maturation.
-
Actionable Advice: Use appropriately sized pipettes with a smooth, fire-polished opening to handle oocytes gently. Minimize the time between oocyte retrieval and the start of the experiment.
-
-
Inclusion of Meiotic Inhibitors: For certain applications, it may be necessary to supplement the culture medium with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) or forskolin, to maintain high intracellular cAMP levels and prevent spontaneous maturation.[10]
-
Protocol: Prepare a stock solution of the inhibitor and add it to the oocyte culture medium at a concentration optimized for your specific cell type and experimental conditions. Be aware that these inhibitors will need to be washed out before exposing the oocytes to the maturation-inducing steroids.
-
Section 2: Steroid Preparation and Dosing
The accuracy of your results is critically dependent on the correct preparation and application of your maturation-inducing steroids.
Question 3: I am seeing a weaker-than-expected response to my positive control steroid, or no response at all. What could be wrong?
Answer: This issue often stems from problems with the steroid stock solution or its dilution and application.
Troubleshooting Checklist:
-
Steroid Stock Solution Integrity:
-
Is the steroid properly dissolved? Steroids are hydrophobic and may require an organic solvent for initial dissolution.[11]
-
Protocol for Preparing a 1 mg/mL Steroid Stock Solution:
-
Weigh out 10 mg of the steroid powder in a sterile glass vial.
-
Add a small volume (e.g., 200-500 µL) of an appropriate solvent (e.g., 100% ethanol or DMSO) to completely dissolve the powder.[11][12]
-
Once dissolved, bring the final volume to 10 mL with sterile, double-distilled water or culture medium while vortexing to ensure a homogeneous solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the steroid is light-sensitive.
-
-
-
Has the stock solution degraded? Improper storage or repeated freeze-thaw cycles can lead to a loss of steroid activity.
-
Actionable Advice: Prepare fresh stock solutions regularly and aliquot them to avoid multiple freeze-thaws. Always check the manufacturer's recommendations for storage conditions and shelf-life.
-
-
-
Solvent Effects: The final concentration of the solvent in the culture medium can be toxic to oocytes or interfere with steroid activity.[12]
-
Actionable Advice: The final concentration of solvents like ethanol or DMSO in the culture medium should typically be kept below 0.1%.[11] Always include a vehicle control group in your experimental design, where oocytes are exposed to the same final concentration of the solvent without the steroid.
-
-
Dose-Response Curve: It's possible that the concentration of the steroid used is not within the optimal range for inducing maturation.
-
Actionable Advice: Perform a dose-response experiment with a wide range of steroid concentrations to determine the EC50 (half-maximal effective concentration). This will help you identify the optimal concentration for your positive control and provide a reference for evaluating your test compounds.[13]
-
Section 3: Assay Conditions and Data Interpretation
The in vitro environment and the methods used to analyze your data are critical for obtaining reliable results.
Question 4: My dose-response curves are flat or have a very shallow slope, making it difficult to determine the EC50.
Answer: A flat or shallow dose-response curve suggests that the assay is not sensitive enough to detect a graded response to the steroid.
Potential Causes and Solutions:
-
Suboptimal Incubation Time: The kinetics of oocyte maturation can vary depending on the species and the specific steroid being tested.
-
Actionable Advice: Conduct a time-course experiment to determine the optimal incubation period. Collect data at several time points (e.g., 6, 12, 18, 24, and 48 hours) to identify when the maximum response is achieved without significant oocyte degradation.
-
-
Inappropriate Assay Endpoint: The chosen endpoint for maturation may not be sensitive enough.
-
Actionable Advice: Germinal vesicle breakdown (GVBD) is a common and reliable endpoint for oocyte maturation.[13] Ensure you have a clear and consistent method for identifying GVBD under the microscope. For a more detailed analysis, you can also score oocytes that have progressed to metaphase I (MI) and metaphase II (MII).[2]
-
-
Data Analysis: The way you normalize and analyze your data can impact the shape of the dose-response curve.
-
Actionable Advice: Normalize your data by setting the response in the negative control group to 0% and the maximum response in the positive control group to 100%. Use a non-linear regression model (e.g., four-parameter logistic regression) to fit your dose-response data and calculate the EC50.[14]
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the critical steps and underlying biology of your bioassay, the following diagrams illustrate a typical experimental workflow and the signaling pathway of maturation-inducing steroids.
Caption: A typical workflow for an in vitro bioassay of maturation-inducing steroids.
Caption: Simplified signaling pathway for MIS-induced oocyte maturation.
Concluding Remarks
By systematically addressing these common sources of variability, you can significantly improve the quality and reliability of your in vitro bioassays for maturation-inducing steroids. Remember that a well-characterized and validated bioassay is a powerful tool for advancing our understanding of reproductive biology and for the development of new therapeutic agents. Should you continue to experience difficulties, we recommend consulting the detailed references provided below and considering a systematic review of your entire experimental protocol.
References
-
Uyar, A., & Seli, E. (2014). Oocyte maturation abnormalities: a systematic review of the evidence and mechanisms in a rare but difficult to manage fertility pheneomina. Frontiers in Bioscience-Scholar, 6(1), 66-82. Available at: [Link]
-
Shapiro, D. B., & Telfer, E. E. (2020). Novel Concepts for Inducing Final Oocyte Maturation in In Vitro Fertilization Treatment. Frontiers in Endocrinology, 11, 589943. Available at: [Link]
-
Cavaliere, A., et al. (2024). Abnormalities of Oocyte Maturation: Mechanisms and Implications. International Journal of Molecular Sciences, 25(23), 13002. Available at: [Link]
-
Kime, D. E., & Kani, E. (2011). Status of oocyte maturation-inducing steroids in teleosts. Journal of Fish Biology, 78(5), 1331-1353. Available at: [Link]
-
Oktay, K., et al. (2022). Oocyte maturation abnormalities - A systematic review of the evidence and mechanisms in a rare but difficult to manage fertility pheneomina. Journal of Assisted Reproduction and Genetics, 39(5), 1013-1030. Available at: [Link]
-
Ferreira, E. M., et al. (2014). Control of oocyte maturation. Animal Reproduction, 11(3), 225-233. Available at: [Link]
-
Lee, W. K., et al. (2016). In Vitro Steroidogenesis on Oocyte Development in the Starry Flounder, Platichthys stellatus. Development & Reproduction, 20(4), 313-321. Available at: [Link]
-
Oktay, K., et al. (2022). Oocyte maturation abnormalities - A systematic review of the evidence and mechanisms in a rare but difficult to manage fertility pheneomina. Semantic Scholar. Available at: [Link]
-
Lee, W. K., et al. (2016). In Vitro Sex Steroid Metabolism in Red Spotted Grouper, Epinephelus akaara during Oocyte Maturation. Development & Reproduction, 20(3), 191-198. Available at: [Link]
-
Joy, K. P., & Singh, V. (2000). Identification of maturation-inducing steroid in a freshwater perch Anabas testudineus and differential responses of intact follicles and denuded oocytes to cyclic AMP in oocyte maturation. The Journal of experimental zoology, 287(4), 294-303. Available at: [Link]
-
Solc, P., et al. (2010). Schematic diagram depicting signalling pathway in the follicle after LH peak leading to the resumption of meiosis in oocytes. AREG, amphiregulin; EREG, epiregulin; MAPK, mitogen-activated protein kinase. ResearchGate. Available at: [Link]
-
Torbeck, L. D. (2019). Approaches for in-vitro bioassay analysis and reporting of results. International Journal of New Innovations in Engineering and Technology, 11(4), 1-5. Available at: [Link]
-
Deviche, P., & Balthazart, J. (1987). Effect of the injection solvent on steroid activity. General and comparative endocrinology, 65(2), 199-202. Available at: [Link]
-
Lee, F. Y., & Yueh, W. S. (2004). Oocyte maturation-inducing steroids in protandrous black porgy, Acanthopagrus schlegeli. General and comparative endocrinology, 135(2), 161-169. Available at: [Link]
-
Cavaliere, A., et al. (2024). Genetic Abnormalities of Oocyte Maturation: Mechanisms and Clinical Implications. International journal of molecular sciences, 25(23), 13002. Available at: [Link]
-
Fadzil, A. M., et al. (2024). Oocytes Quality Assessment—The Current Insight: A Systematic Review. Journal of Clinical Medicine, 13(23), 6937. Available at: [Link]
-
Dumeaux, V., et al. (2020). Characterization of metabolic patterns in mouse oocytes during meiotic maturation. Scientific reports, 10(1), 1-13. Available at: [Link]
-
Hsieh, M., et al. (2009). Nongenomic Steroid-Triggered Oocyte Maturation: Of Mice and Frogs. Seminars in reproductive medicine, 27(4), 322-332. Available at: [Link]
-
Cavaliere, A., et al. (2024). Abnormalities of Oocyte Maturation: Mechanisms and Implications. MDPI. Available at: [Link]
-
Greenstein, D. (2005). Control of oocyte meiotic maturation and fertilization. WormBook: The Online Review of C. elegans Biology. Available at: [Link]
-
Assay Guidance Manual. (2017). National Center for Biotechnology Information. Available at: [Link]
-
Fadzil, A. M., et al. (2024). Oocytes Quality Assessment—The Current Insight: A Systematic Review. ResearchGate. Available at: [Link]
-
Alshishani, A., et al. (2023). Solvent Bar Microextraction Method Based on a Natural Deep Eutectic Solvent and Multivariate Optimization for Determination of Steroid Hormones in Urine and Water. Molecules, 28(14), 5348. Available at: [Link]
-
Quality Control in the IVF Laboratory. (2017). Cambridge University Press. Available at: [Link]
-
Ferreira, E. M., et al. (2014). Control of oocyte maturation. Animal Reproduction, 11(3). Available at: [Link]
-
Tokumoto, T., et al. (2012). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. ResearchGate. Available at: [Link]
-
Rienzi, L., et al. (2024). Morphological assessment of oocyte quality during assisted reproductive technology cycle. JBRA assisted reproduction, 28(3), 511-520. Available at: [Link]
-
Belli, M., et al. (2009). The effect of glucocorticoids on mouse oocyte in vitro maturation and subsequent fertilization and embryo development. Reproductive toxicology, 28(3), 362-367. Available at: [Link]
-
Hasegawa, Y., et al. (2024). Identification of maturation-inducing steroid in sturgeons via comprehensive analyses of steroids produced during oocyte maturation. The Journal of steroid biochemistry and molecular biology, 238, 106442. Available at: [Link]
-
de Los Santos, M. J., et al. (2024). Biomarker candidates for oocyte and embryo quality assessment in assisted reproduction: A systematic review. Journal of human reproductive sciences, 17(1), 1. Available at: [Link]
-
Zhang, Y., et al. (2023). Advances in Oocyte Maturation In Vivo and In Vitro in Mammals. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link]
-
Torbeck, L. D. (2019). Approaches for in-vitro bioassay analysis and reporting of results. International Journal of New Innovations in Engineering and Technology. Available at: [Link]
-
Troubleshooting. BioAssay Systems. Available at: [Link]
-
Dupont, C., et al. (2022). Methods for Assessing Oocyte Quality: A Review of Literature. Journal of Clinical Medicine, 11(17), 5149. Available at: [Link]
-
Andersen, C. Y. (2023). OC2023: In Vitro Maturation of Oocytes. YouTube. Available at: [Link]
-
Setting up a Dose Response Protocol. CDD Support. Available at: [Link]
Sources
- 1. Novel Concepts for Inducing Final Oocyte Maturation in In Vitro Fertilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oocyte maturation abnormalities - A systematic review of the evidence and mechanisms in a rare but difficult to manage fertility pheneomina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oocytes Quality Assessment—The Current Insight: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. animal-reproduction.org [animal-reproduction.org]
- 10. Identification of maturation-inducing steroid in a freshwater perch Anabas testudineus and differential responses of intact follicles and denuded oocytes to cyclic AMP in oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development & Reproduction [ksdb.org]
- 12. Effect of the injection solvent on steroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 17,20β-dihydroxyprogesterone ELISA for Fish Plasma
For researchers in aquaculture, reproductive biology, and ecotoxicology, the accurate quantification of 17,20β-dihydroxyprogesterone (17,20β-P) in fish plasma is paramount. This steroid hormone is a key regulator of oocyte maturation and spermiation in many fish species, making its measurement a critical endpoint in numerous studies. While various analytical methods exist, the Enzyme-Linked Immunosorbent Assay (ELISA) has become a popular choice due to its high throughput, relatively low cost, and ease of use. However, the adoption of any ELISA, whether developed in-house or a commercial kit, necessitates a rigorous validation process to ensure the generation of reliable and reproducible data.
This guide provides an in-depth, experience-driven approach to the validation of a 17,20β-P ELISA for use with fish plasma. We will move beyond a simple recitation of steps to explain the scientific reasoning behind each validation parameter, present detailed experimental protocols, and offer a comparative analysis with alternative analytical techniques. Our aim is to equip you with the knowledge to not only perform a robust validation but also to critically evaluate the suitability of this methodology for your specific research needs.
The Cornerstone of Reliable Data: Why We Validate
Before delving into the "how," it is crucial to understand the "why." The complex composition of fish plasma, containing a myriad of proteins, lipids, and other steroids, can significantly interfere with the antibody-antigen binding central to an ELISA. Without proper validation, you risk reporting inaccurate, and potentially misleading, hormonal fluctuations. A thoroughly validated assay provides confidence that the observed changes in 17,20β-P levels are a true reflection of the biological state of the animal, rather than an artifact of the analytical method.
The validation process for a competitive ELISA, the format most commonly used for small molecules like steroids, is a multi-faceted investigation into the assay's performance characteristics within the specific matrix of interest—in this case, fish plasma. The key pillars of this validation are:
-
Parallelism: To ensure that the endogenous hormone in the plasma sample behaves in the same manner as the purified standard used to generate the standard curve.
-
Accuracy: To determine how closely the measured concentration reflects the true concentration of the hormone.
-
Precision: To assess the repeatability and reproducibility of the measurements.
-
Specificity (Cross-reactivity): To confirm that the antibody is binding primarily to 17,20β-P and not to other structurally similar steroids present in the plasma.
A Visual Roadmap: The ELISA Validation Workflow
To conceptualize the validation process, the following workflow diagram outlines the key experimental stages.
Caption: A streamlined workflow for the validation of a 17,20β-P ELISA for fish plasma.
In the Trenches: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the core validation experiments. These protocols are designed to be adaptable to most commercial competitive ELISA kits.
Parallelism: The Litmus Test for Matrix Effects
-
Rationale: This experiment is critical for demonstrating that the analyte in the biological matrix (plasma) dilutes in a manner parallel to the standard curve. A lack of parallelism indicates that something in the plasma is interfering with the assay, which could lead to an over- or under-estimation of the hormone concentration.
-
Protocol:
-
Prepare a pool of plasma from the fish species of interest. Ideally, this pool should contain a high endogenous concentration of 17,20β-P.
-
Create a serial dilution series of the plasma pool using the assay buffer provided in the kit. A common dilution series is 1:2, 1:4, 1:8, 1:16, 1:32, etc.
-
Run the standard curve and the plasma dilution series on the same ELISA plate.
-
Calculate the concentration of 17,20β-P for each plasma dilution.
-
Plot the measured concentrations against the dilution factor on a log-log scale. The resulting line should be parallel to the standard curve.
-
Acceptance Criteria: The slopes of the lines for the serially diluted plasma and the standard curve should not be significantly different. A common practice is to assess if the coefficient of variation (CV) of the calculated concentrations across the dilution series is within an acceptable range (e.g., <20%).
-
Accuracy: Hitting the Bullseye with Spike and Recovery
-
Rationale: This experiment assesses the ability of the assay to accurately measure a known amount of exogenous 17,20β-P "spiked" into the plasma. This helps to quantify any suppressive or enhancing effects of the plasma matrix.
-
Protocol:
-
Use a plasma pool with a known, low endogenous concentration of 17,20β-P. If necessary, endogenous steroids can be removed by charcoal stripping.
-
Spike the plasma pool with known concentrations of the 17,20β-P standard (low, medium, and high concentrations within the range of the standard curve).
-
Assay the unspiked and spiked plasma samples.
-
Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration * 100
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120%.[1]
Precision: Ensuring Repeatability and Reproducibility
-
Rationale: Precision is a measure of the random error of an assay and is typically expressed as the coefficient of variation (%CV).
-
Intra-assay precision evaluates the consistency of results within a single assay run.
-
Inter-assay precision assesses the consistency of results across different assay runs, plates, and potentially different days or technicians.
-
-
Protocol:
-
Prepare at least two pools of plasma with low and high endogenous 17,20β-P concentrations.
-
Intra-assay Precision: Assay multiple replicates (e.g., 10-20) of the low and high concentration pools on the same plate. Calculate the mean, standard deviation, and %CV for each pool.
-
Inter-assay Precision: Assay the low and high concentration pools in duplicate on multiple different plates and, ideally, on different days. Calculate the mean, standard deviation, and %CV for each pool across all runs.
-
-
Acceptance Criteria:
-
Intra-assay %CV: Typically ≤ 10%.
-
Inter-assay %CV: Typically ≤ 15%.
-
Performance at a Glance: Validation Data Summary
The following table summarizes representative validation data for a hypothetical 17,20β-P ELISA for fish plasma, based on values reported in the literature.
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Sensitivity | Lower Limit of Detection (LLOD) | 1.5 pg/well |
| Accuracy | Spike & Recovery | 90-120% |
| Precision | Intra-Assay CV% | < 10% |
| Inter-Assay CV% | < 15% | |
| Specificity | Cross-reactivity with 17α-hydroxyprogesterone | < 2% |
| Cross-reactivity with Progesterone | < 5% | |
| Cross-reactivity with 17α,20α-dihydroxyprogesterone | < 5% |
Note: This data is illustrative. Researchers must perform their own validation for the specific kit and species under investigation.
The Competitive Landscape: ELISA vs. Alternative Methods
While ELISA is a powerful tool, it is not the only option for quantifying 17,20β-P. Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also widely used. The choice of method depends on the specific research question, available resources, and desired level of specificity.
| Feature | ELISA | RIA | LC-MS/MS |
| Principle | Enzyme-linked antibody-antigen reaction | Radioactive isotope-labeled antigen competition | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Dependent on antibody quality; potential for cross-reactivity | Generally high, but cross-reactivity is possible | Very high; can distinguish between structurally similar steroids |
| Sensitivity | Good to excellent (pg/mL range) | Excellent (pg/mL range) | Excellent (pg/mL to fg/mL range) |
| Throughput | High (96-well plate format) | Moderate | Lower, but improving with automation |
| Cost | Relatively low per sample | Moderate (requires radioactive materials and disposal) | High initial instrument cost; lower per-sample cost with high throughput |
| Expertise | Relatively easy to learn and perform | Requires specialized training and licensing for radioactivity | Requires highly skilled operators and complex data analysis |
A Decision Framework for Assay Selection
The following diagram provides a simplified decision-making framework for choosing the most appropriate analytical method for your research.
Caption: A decision tree to guide the selection of an appropriate assay for 17,20β-P measurement.
Conclusion: A Commitment to Quality Data
References
-
Metcalfe, S., Kroon, F., Beale, D., & Miller, G. (2018). Development of a validation protocol of enzyme immunoassay kits used for the analysis of steroid hormones in fish plasma. Journal of Experimental Marine Biology and Ecology, 499, 26-34. [Link]
-
Ebrahimi, M. (2004). A Rapid ELISA Method for 17, 20β-dihydroxy-4-pregenen-3-one (17, 20βP) Hormone Using Acetylcholinesterase Enzyme as Tracer. Journal of Research in Medical Sciences, 3, 103-110. [Link]
-
Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lahiri, D. K., Blennow, K., & Zetterberg, H. (2015). A practical guide to immunoassay method validation. Frontiers in neurology, 6, 179. [Link]
-
Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]
-
U.S. Environmental Protection Agency. (2007). Validation of the Fish Short-Term Reproduction Assay: Integrated Summary Report. [Link]
-
Nagahama, Y., Yoshikuni, M., Yamashita, M., Tokumoto, T., & Katsu, Y. (1995). Regulation of oocyte maturation in fish. In Fish Physiology (Vol. 13, pp. 393-439). Academic Press. [Link]
Sources
A Senior Application Scientist's Guide: Comparing the Activity of 17,20β-P and Progesterone in Oocyte Maturation
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 17,20β-dihydroxy-4-pregnen-3-one (17,20β-P) and progesterone, two pivotal steroids in the regulation of oocyte maturation. As a senior application scientist, my goal is to move beyond textbook descriptions to offer a practical, evidence-based analysis of their mechanisms, efficacy, and the experimental frameworks used to evaluate their distinct biological activities.
Introduction: Orchestrating the Final Steps of Meiosis
Oocyte maturation, the process by which a fully grown oocyte resumes and completes meiosis to become a fertilizable egg, is a cornerstone of vertebrate reproduction. This terminal phase of oogenesis is under strict hormonal control. While progesterone is widely recognized for its role in this process, particularly in classic amphibian models, its activity is not universally dominant. In many teleost fish, 17,20β-P emerges as the primary, and significantly more potent, maturation-inducing steroid (MIS).[1][2][3] A clear understanding of the functional distinctions between these two progestins is critical for designing robust experiments in reproductive biology, advancing assisted reproductive technologies, and developing novel therapeutics.
PART 1: The Molecular Basis of Action - A Story of Receptor Specificity
The divergent activities of 17,20β-P and progesterone are primarily rooted in their differential affinities for specific cell surface receptors, which initiate rapid, non-genomic signaling cascades. This is a departure from the classical genomic mechanism of steroid hormones, which involves the regulation of gene transcription by nuclear receptors.[4][5][6]
The Progesterone Pathway in Amphibians:
In the well-studied amphibian model, Xenopus laevis, progesterone is the natural MIS.[4][5] Its action is mediated by membrane progesterone receptors (mPRs), which are structurally distinct from the nuclear progesterone receptor.[4][7][8] The binding of progesterone to these G-protein coupled receptors on the oocyte surface triggers the inhibition of adenylyl cyclase.[4] This leads to a rapid decrease in intracellular cyclic AMP (cAMP) levels. Lowered cAMP levels inactivate Protein Kinase A (PKA), which in turn alleviates the inhibition of the master cell cycle regulator, Maturation-Promoting Factor (MPF). The activation of MPF drives the oocyte to re-enter the meiotic cell cycle, a key event marked morphologically by germinal vesicle breakdown (GVBD).[2]
The 17,20β-P Pathway in Teleosts:
In a wide range of fish species, 17,20β-P is the physiological MIS, demonstrating a much higher potency than progesterone.[1][9][10] This heightened activity is due to its high binding affinity for specific subtypes of mPRs, particularly mPRα.[6] The signaling cascade initiated by 17,20β-P binding to mPRs mirrors the pathway in amphibians: it involves a pertussis toxin-sensitive inhibitory G-protein, downregulation of adenylyl cyclase, a drop in cAMP, and the subsequent activation of MPF.[2] The synthesis of 17,20β-P itself is a two-step process within the ovarian follicle layers, where 17α-hydroxyprogesterone is converted to 17,20β-P, a reaction stimulated by the preovulatory gonadotropin surge.[2]
Caption: A generalized non-genomic signaling pathway for progestin-induced oocyte maturation.
PART 2: Comparative Efficacy - A Quantitative Look
The theoretical differences in receptor affinity translate into starkly different dose-dependent responses in vitro. The following table summarizes the comparative efficacy of 17,20β-P and progesterone in inducing GVBD across different species.
Table 1: Comparative Efficacy of 17,20β-P and Progesterone in Inducing Oocyte Maturation
| Species | Steroid | Effective Concentration for GVBD | Relative Potency | Supporting Evidence |
| European Eel (Anguilla anguilla) | 17,20β-P (DHP) | 10 - 100 ng/mL | High | [9] |
| Progesterone | 100 - 1000 ng/mL | Lower | [9] | |
| Zebrafish (Danio rerio) | 17,20β-P (DHP) | ~0.01 µM | High | [11] |
| Progesterone | ~1 µM | Lower | [11] | |
| Striped Bass (Morone saxatilis) | 17,20β,21-trihydroxy-4-pregnen-3-one (20β-S) | High affinity (Kd = 1.4 nM) | High | [12] |
| 17,20β-P (DHP) | ~250x less effective than 20β-S | Very Low | [12] | |
| Progesterone | Affinity within physiological range | Moderate | [12] | |
| Xenopus laevis | 17,20β-P (DHP) | Less effective | Low | General knowledge |
| Progesterone | ~1 µM | High | [4] |
Note: Effective concentrations can vary with experimental conditions. In striped bass, a related steroid, 20β-S, is the most potent MIS.[12]
PART 3: Experimental Design - A Protocol for In Vitro Maturation Assays
To ensure trustworthy and reproducible data, a well-structured experimental protocol is paramount. This section outlines a validated workflow for comparing the activity of different steroids on oocyte maturation in vitro.
Core Protocol: In Vitro Oocyte Maturation (IVM) Assay
1. Oocyte Collection and Preparation:
-
Rationale: The developmental competence of the oocyte is the single most critical variable. Only fully-grown, healthy oocytes arrested at prophase I will respond to hormonal stimulation.
-
Procedure:
-
Humanely euthanize a gravid female fish according to approved institutional animal care guidelines.
-
Dissect the ovaries and place them in an appropriate sterile, isotonic culture medium (e.g., L-15 medium supplemented with antibiotics).
-
Under a dissecting microscope, gently separate the ovarian follicles to liberate individual oocytes.
-
Select healthy, stage IV oocytes of uniform size and appearance for the experiment.
-
2. Steroid Treatment and Incubation:
-
Rationale: A dose-response curve is essential to determine and compare the potency (EC50) of each compound. A vehicle control is crucial to rule out non-specific effects of the solvent.
-
Procedure:
-
Prepare 10,000x stock solutions of 17,20β-P and progesterone in ethanol.
-
Perform serial dilutions in the culture medium to achieve the desired final concentrations (e.g., from 0.001 µM to 10 µM).
-
Include a vehicle control group treated with the same final concentration of ethanol (typically <0.01%).
-
Dispense groups of 20-30 oocytes into the wells of a 24-well plate containing the different steroid concentrations or control medium.
-
Incubate at a species-appropriate temperature (e.g., 28.5°C for zebrafish) for up to 24 hours.[10]
-
3. Assessment of Maturation (GVBD Scoring):
-
Rationale: GVBD is the definitive morphological marker of the resumption of meiosis and the primary endpoint for this assay.
-
Procedure:
-
At set time points (e.g., 4, 8, 16, 24 hours), examine the oocytes under a microscope.
-
Matured oocytes become transparent, and the large, opaque germinal vesicle (nucleus) disappears.[11]
-
Score the number of oocytes that have undergone GVBD in each well.
-
To confirm scoring, oocytes can be fixed in a clearing agent (e.g., 10% ethanol/5% formalin/5% acetic acid) which makes the presence or absence of the GV clear.
-
4. Data Analysis:
-
Rationale: Quantitative analysis allows for objective comparison and statistical validation of the results.
-
Procedure:
-
Calculate the percentage of GVBD for each treatment group.
-
Plot the percentage of GVBD against the log of the steroid concentration to generate dose-response curves.
-
Use non-linear regression to calculate the EC50 value for each steroid.
-
Employ appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.
-
Caption: A streamlined workflow for a comparative in vitro oocyte maturation assay.
Conclusion and Future Directions
The experimental evidence unequivocally demonstrates that while both 17,20β-P and progesterone are progestins capable of inducing oocyte maturation, they are not functionally interchangeable. 17,20β-P is the significantly more potent and physiologically relevant MIS in many fish species, a direct consequence of its high affinity for oocyte membrane progestin receptors. In contrast, progesterone holds this role in key amphibian models.
For researchers, this distinction is critical for model selection and experimental design. For drug development professionals, understanding these specific steroid-receptor interactions could open avenues for creating highly selective compounds to modulate reproductive processes in aquaculture, conservation, or even human reproductive health. Future research should continue to explore the diversity of MIS-receptor pairings across vertebrates and further elucidate the downstream signaling components that fine-tune this essential biological process.
References
-
Politis, S. N., et al. (2023). The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. Frontiers in Endocrinology, 14, 1223007. [Link]
-
Wei, S., et al. (2022). Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). Journal of Marine Science and Engineering, 10(1), 86. [Link]
-
Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLoS ONE, 6(9), e25206. [Link]
-
Josefsberg, L. B., et al. (2007). Role of Xenopus Membrane Progesterone Receptor β in Mediating the Effect of Progesterone on Oocyte Maturation. Molecular Endocrinology, 21(3), 670–682. [Link]
-
Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Steroids, 62(1), 190-196. [Link]
-
Peluso, J. J. (2022). Progesterone Signaling and Mammalian Ovarian Follicle Growth Mediated by Progesterone Receptor Membrane Component Family Members. International Journal of Molecular Sciences, 23(11), 6033. [Link]
-
King, V. W., et al. (1994). A receptor for the oocyte maturation-inducing hormone 17alpha,20beta,21-trihydroxy-4-pregnen-3-one on ovarian membranes of striped bass. Endocrinology, 135(4), 1673-1679. [Link]
-
Politis, S. N., et al. (2023). The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. PubMed, 37564455. [Link]
-
Jamnongjit, M., & Hammes, S. R. (2006). The Effects of Progesterone on Oocyte Maturation and Embryo Development. Molecular and Cellular Endocrinology, 252(1-2), 11-19. [Link]
-
Thomas, P., & Pang, Y. (2022). Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics. International Journal of Molecular Sciences, 23(11), 6138. [Link]
-
Chen, T. W., et al. (2021). Membrane Progesterone Receptors (mPRs/PAQRs) Are Going beyond Its Initial Definitions. International Journal of Molecular Sciences, 22(23), 12762. [Link]
-
Kim, S. H., et al. (2018). Transmembrane Signal Transduction in Oocyte Maturation and Fertilization: Focusing on Xenopus laevis as a Model Animal. International Journal of Molecular Sciences, 19(9), 2769. [Link]
-
The-Miki, T., & Pelegri, F. (2011). In Vitro Oocyte Culture-Based Manipulation of Zebrafish Maternal Genes. JoVE (Journal of Visualized Experiments), (51), e2625. [Link]
-
Aparicio, I. M., et al. (2011). The Effects of Progesterone on Oocyte Maturation and Embryo Development. Journal of Reproduction and Infertility, 12(1), 7-16. [Link]
-
Chian, R. C., et al. (2022). The Effect of In Vitro Maturation (IVM) Protocol Changes on Measures of Oocyte/Embryo Competence. Journal of Clinical Medicine, 11(15), 4496. [Link]
-
Hanna, R. N., et al. (2015). Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation. General and Comparative Endocrinology, 212, 55-64. [Link]
-
Tokumoto, T., et al. (2011). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. ResearchGate. [Link]
-
Varela, A., et al. (2012). 17,20β-P and cortisol are the main in vitro metabolites of 17-hydroxy-progesterone produced by spermiating testes of Micropogonias furnieri (Desmarest, 1823) (Perciformes: Sciaenidae). Neotropical Ichthyology, 10(1), 179-186. [Link]
Sources
- 1. Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii) [mdpi.com]
- 2. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one [frontiersin.org]
- 10. In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. A receptor for the oocyte maturation-inducing hormone 17alpha,20beta,21-trihydroxy-4-pregnen-3-one on ovarian membranes of striped bass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity in 17,20β-dihydroxyprogesterone Assays
For researchers in reproductive physiology, aquaculture, and aquatic toxicology, the accurate quantification of 17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) is paramount. This steroid hormone is a potent, non-human progestin that serves as the primary maturation-inducing steroid (MIS) in many teleost fish.[1][2][3] Its precise measurement is critical for understanding oocyte maturation, spermiation, and the overall reproductive success of fish populations. However, the structural similarity of steroid hormones presents a significant analytical challenge, making antibody specificity a primary concern for any immunoassay.[4][5][6]
This guide provides an in-depth comparison of antibody cross-reactivity for 17,20β-DHP assays. Moving beyond a simple product listing, we will delve into the causality behind experimental choices for validating antibody specificity and provide actionable protocols to ensure the integrity of your research data.
The Critical Role of Specificity in Steroid Quantification
The gold standard for steroid analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high specificity but requires expensive equipment and specialized expertise.[7] Consequently, a well-validated immunoassay remains a practical and powerful tool, provided that its specificity is rigorously established.
Comparative Analysis of Antibody Cross-Reactivity
A thorough review of available data reveals that detailed cross-reactivity profiles for commercial 17,20β-DHP ELISA kits are often limited. In contrast, academic literature provides a more transparent and rigorous validation of in-house assays. A prime example is the development of a rapid ELISA using a polyclonal antiserum against 17,20β-DHP, where cross-reactivity was systematically tested against a panel of relevant steroids.[8]
Below is a comparative table summarizing the cross-reactivity data for this validated antiserum. This serves as a benchmark for what researchers should look for when selecting or validating an antibody.
| Steroid Compound | % Cross-Reactivity | Potential for Interference |
| 17,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) | 100% | Target Analyte |
| Progesterone | 4.3% | Low |
| 17α-hydroxyprogesterone (17P) | 1.9% | Low |
| 11-ketotestosterone | 0.85% | Very Low |
| Estradiol | 0.54% | Very Low |
| 4-androstenedione | 0.47% | Very Low |
| 11β-hydroxy-testosterone | 0.33% | Very Low |
| 5α-androstane-3α,17β-diol | 3.7% | Low |
| 5α-androstane-3β,17β-diol | 0.27% | Very Low |
| 5β-androstane-3α,17β-diol | 0.25% | Very Low |
| 4-androstenetrione | 0.31% | Very Low |
| 17,20α-dihydroxy-4-pregnen-3-one (17,20αP) | <0.01% | Negligible |
| Data synthesized from Ebrahimi et al. (2004).[8] |
Analysis of the Data:
The data demonstrates a high degree of specificity for the target analyte, 17,20β-DHP. The low cross-reactivity with its immediate precursor, 17α-hydroxyprogesterone (1.9%), is particularly important, as this steroid can be present at significant concentrations in plasma. The negligible cross-reactivity with the stereoisomer 17,20α-dihydroxy-4-pregnen-3-one highlights the antibody's ability to distinguish between subtle structural differences.
When evaluating a commercial ELISA kit, researchers should demand a similarly comprehensive cross-reactivity panel.[9][10] Vague statements of "high specificity" are insufficient. The absence of such data should be a significant red flag and necessitates independent validation.
Experimental Protocols for Assay Validation
Trust in an immunoassay is built upon a foundation of rigorous, in-lab validation.[11][12] The following protocols provide a framework for both quantifying 17,20β-DHP and, crucially, validating the specificity of the antibody used.
Protocol 1: Competitive ELISA for 17,20β-DHP Quantification
This protocol is adapted from established methods for steroid hormone ELISAs.[8]
Principle: This is a competitive immunoassay. Free 17,20β-DHP in the sample competes with a fixed amount of enzyme-labeled 17,20β-DHP (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of 17,20β-DHP in the sample.
Materials:
-
Microtiter plate pre-coated with a secondary antibody (e.g., anti-rabbit IgG).
-
Primary antibody for 17,20β-DHP (polyclonal, rabbit).
-
17,20β-DHP standard.
-
17,20β-DHP-enzyme conjugate (e.g., acetylcholinesterase-labeled).
-
Assay buffer and wash buffer.
-
Substrate solution (e.g., Ellman's reagent for AChE).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat the microtiter plate with a secondary antibody overnight at 4°C. Wash the plate.
-
Blocking: Block non-specific binding sites by adding a blocking buffer and incubating for at least 2 hours.
-
Standard Curve Preparation: Prepare a serial dilution of the 17,20β-DHP standard in assay buffer, ranging from the expected physiological concentrations.
-
Sample Preparation: Extract steroids from plasma or tissue homogenates using an appropriate organic solvent. Evaporate the solvent and reconstitute the extract in assay buffer.
-
Competitive Binding:
-
Add standards and prepared samples to the wells in duplicate.
-
Add the 17,20β-DHP-enzyme conjugate to all wells.
-
Add the primary antibody to all wells (except for non-specific binding wells).
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate thoroughly to remove unbound components.
-
Substrate Reaction: Add the substrate solution to each well and incubate until color develops.
-
Measurement: Stop the reaction and read the optical density at the appropriate wavelength.
-
Calculation: Calculate the concentration of 17,20β-DHP in the samples by comparing their optical density to the standard curve.
Protocol 2: Antibody Cross-Reactivity Validation
Principle: This experiment determines the extent to which the antibody binds to structurally related steroids. It is calculated by comparing the concentration of a competing steroid required to displace 50% of the bound tracer with the concentration of 17,20β-DHP required for the same displacement.
Procedure:
-
Prepare Standard Curves:
-
Perform the competitive ELISA as described above to generate a standard curve for 17,20β-DHP. Determine the concentration that causes 50% displacement of the tracer (the IC50).
-
In parallel, prepare serial dilutions of each potential cross-reacting steroid (e.g., progesterone, 17α-hydroxyprogesterone, testosterone, etc.).
-
-
Run Competitive Assays: For each potential cross-reactant, run a competitive ELISA using its serial dilutions in place of the 17,20β-DHP standard.
-
Determine IC50 for Each Steroid: For each competing steroid, determine the concentration that causes 50% displacement of the tracer.
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of 17,20β-DHP / IC50 of Competing Steroid) x 100
Visualization of the Antibody Validation Workflow
A systematic approach is essential for selecting and validating an antibody for a 17,20β-DHP assay. The following workflow diagram illustrates the key decision points and experimental stages.
Caption: Workflow for selection and validation of a 17,20β-DHP antibody.
Conclusion
References
-
Boudi, A., et al. (2011). Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays. Annales de Biologie Clinique. Available at: [Link]
-
Anckaert, E., et al. (2002). Clinical Validation of a Fully Automated 17beta-estradiol and Progesterone Assay (VIDAS) for Use in Monitoring Assisted Reproduction Treatment. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
Scott, A. P., Sumpter, J. P., & Stacey, N. E. (2010). The role of the maturation-inducing steroid, 17,20β-dihydroxypregn-4-en-3-one, in male fishes: A review. Journal of Fish Biology. Available at: [Link]
-
AFG Scientific. Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit. AFG Scientific. Available at: [Link]
-
Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
-
Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]
-
University of Virginia. Ligand Assay and Analysis Core Steroid Assay Validation Procedures. University of Virginia School of Medicine. Available at: [Link]
-
Ciurtin, C., et al. (1994). Plasma 17-hydroxyprogesterone Determination With Two Commercial Immunoassays. Clinical Chemistry. Available at: [Link]
-
Scott, A. P. (2010). The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review. Journal of Fish Biology. Available at: [Link]
-
Bédard, M., et al. (2019). Validation of an in-house bovine serum enzyme immunoassay for progesterone measurement. ResearchGate. Available at: [Link]
-
Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Springer Medizin. Available at: [Link]
-
Wu, L., et al. (2021). Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). MDPI. Available at: [Link]
-
Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]
-
Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. Fish Physiology and Biochemistry. Available at: [Link]
-
Shrivastav, T. G., et al. (2012). Cross-reactivity with steroid compounds. ResearchGate. Available at: [Link]
-
Holst, B. S., et al. (2022). Validation of a dry‐slide immunoassay for progesterone analysis in canine plasma in a clinical setting. Veterinary Clinical Pathology. Available at: [Link]
-
Bot, I., & Kuiper, J. (2021). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. ResearchGate. Available at: [Link]
-
Galindez, C. (2020). The effects of 17α-hydroxyprogesterone and 17,20-dihydroxyprogesterone on oocyte maturation rates in Danio rerio. ResearchGate. Available at: [Link]
-
Ebrahimi, M. (2004). A Rapid ELISA Method for 17, 20b-dihydroxy-4-pregenen-3-one (17,20bP) Hormone Using Acetylcholinesterase Enzyme as Tracer. ResearchGate. Available at: [Link]
-
Gaskell, S. J., et al. (1992). Identification of the steroids in neonatal plasma that interfere with 17α-hydroxyprogesterone radioimmunoassays. Clinical Chemistry. Available at: [Link]
-
Stanczyk, F. Z., & Lee, J. S. (2007). Standardization of Steroid Hormone Assays: Why, How, and When?. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
BioVendor. 17-OH-PROGESTERONE ELISA. BioVendor. Available at: [Link]
Sources
- 1. The role of the maturation-inducing steroid, 17,20beta-dihydroxypregn-4-en-3-one, in male fishes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. Fish 17alpha, 20beta dihydroxyprogesterone (17α,20βOH-PROG) Elisa Kit – AFG Scientific [afgsci.com]
- 10. mybiosource.com [mybiosource.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of (20S)- and (20R)-17,20-dihydroxypregn-4-en-3-one: Unraveling the Impact of C-20 Stereochemistry on Progestogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereoisomerism in Steroid Hormone Function
In the realm of steroid hormone biology and medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Even subtle changes in the spatial orientation of a single functional group can dramatically alter a molecule's interaction with its target receptor, leading to significant differences in potency, efficacy, and metabolic fate. This guide provides a detailed comparative study of two stereoisomers, or epimers, of 17,20-dihydroxypregn-4-en-3-one: the (20S) and (20R) forms.
These two molecules share the same chemical formula and connectivity but differ in the orientation of the hydroxyl group at the C-20 position. While both are derivatives of progesterone, this seemingly minor structural variance is hypothesized to have profound implications for their progestogenic activity. Understanding these differences is crucial for the rational design of novel progestins with improved therapeutic profiles. This guide will delve into their synthesis, compare their anticipated biological activities based on available data for related compounds, and provide detailed experimental protocols for their comprehensive evaluation.
Physicochemical Properties and Stereoselective Synthesis
The core structure of both epimers is the pregnane skeleton, characterized by a four-ring system. The key difference lies at the C-20 chiral center in the side chain. The (20S) epimer is also known as 17α,20α-dihydroxyprogesterone, while the (20R) epimer is referred to as 17α,20β-dihydroxyprogesterone. This difference in stereochemistry can influence their crystal packing, solubility, and interactions with biological macromolecules.
The synthesis of these specific epimers can be achieved through stereoselective reduction of a 20-keto precursor, such as 17α-hydroxyprogesterone. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For instance, reduction of the 20-carbonyl group often yields a mixture of the (20S) and (20R) alcohols, which can then be separated by chromatographic techniques. Specific synthetic routes have been developed to favor the formation of one epimer over the other.
Comparative Biological Activity: A Tale of Two Epimers
While direct comparative studies on the (20S) and (20R) forms of 17,20-dihydroxypregn-4-en-3-one are limited in the public domain, valuable insights can be gleaned from research on closely related 20-hydroxyprogesterone derivatives. A recent study has shed light on the differential in vivo progesterone-like activities of the 20α- (20S) and 20β- (20R) epimers of 20-hydroxyprogesterone. This research indicates that the 20α-epimer exhibits progesterone-like actions that are identical to progesterone itself, whereas the 20β-epimer demonstrates only partial similarity in its biological effects.[1] This suggests a significant impact of the C-20 hydroxyl orientation on the molecule's ability to elicit a full progestogenic response.
Receptor Binding Affinity: Awaiting Quantitative Comparison
To definitively determine and compare their binding affinities, a competitive receptor binding assay is the gold standard. A detailed protocol for such an assay is provided in the "Experimental Protocols" section of this guide.
Table 1: Anticipated Comparative Properties of (20S)- and (20R)-17,20-dihydroxypregn-4-en-3-one
| Property | (20S)-17,20-dihydroxypregn-4-en-3-one | (20R)-17,20-dihydroxypregn-4-en-3-one |
| Synonyms | 17α,20α-dihydroxyprogesterone | 17α,20β-dihydroxyprogesterone |
| Progesterone Receptor Binding Affinity (Predicted) | Higher | Lower |
| Functional Activity (Predicted) | Full Agonist | Partial Agonist |
| In Vivo Progestogenic Activity (Inferred) | Similar to Progesterone | Partially similar to Progesterone |
Functional Activity (In Vitro): Predicting Agonist Profile
Beyond binding, the ability of a ligand to activate the receptor and trigger a downstream cellular response defines its functional activity as an agonist, antagonist, or partial agonist. Based on the in vivo findings for 20-hydroxyprogesterones, it is plausible to hypothesize that (20S)-17,20-dihydroxypregn-4-en-3-one will act as a full agonist at the progesterone receptor, with an efficacy comparable to that of progesterone. In contrast, the (20R) epimer may behave as a partial agonist, capable of activating the receptor but to a lesser extent than the (20S) epimer or progesterone.
A luciferase reporter gene assay is a robust method to quantify the functional activity of these compounds. This assay measures the ability of the steroid-receptor complex to induce the expression of a reporter gene, providing a quantitative measure of agonist potency (EC₅₀) and efficacy (Eₘₐₓ). A detailed protocol for this assay is provided in the "Experimental Protocols" section.
Caption: Hypothetical dose-response curves for progesterone receptor activation.
Mechanism of Action: Classical and Non-Classical Pathways
The primary mechanism of action for progestins involves the classical genomic pathway. Upon entering the cell, the steroid binds to the progesterone receptor in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Classical genomic signaling pathway of progesterone receptors.
Interestingly, the (20R) epimer, 17α,20β-dihydroxy-4-pregnen-3-one, is known to function as a maturation-inducing hormone in fish, acting through a membrane-bound progestin receptor.[2] This suggests the possibility of non-classical, rapid signaling pathways for these compounds, which would be an exciting area for further investigation.
Comparative Metabolism: The Role of 20-Hydroxysteroid Dehydrogenases
The metabolic fate of steroid hormones is a critical aspect of their overall biological activity and duration of action. The interconversion between a 20-keto group and a 20-hydroxyl group is catalyzed by 20-hydroxysteroid dehydrogenases (20-HSDs). Specifically, 20α-HSD is responsible for the production of the (20S) epimer, while 20β-HSD produces the (20R) epimer.
The expression and activity of these enzymes can vary between tissues and can be influenced by various physiological factors. For example, 20α-HSD plays a significant role in the metabolism of progesterone in the uterus.[3] The differential susceptibility of the (20S) and (20R) epimers to further metabolism, such as conjugation (glucuronidation or sulfation) for excretion, is another area that warrants investigation to fully understand their pharmacokinetic profiles.
Caption: Metabolic pathways involving 20-hydroxysteroid dehydrogenases.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the key in vitro assays required to characterize and compare the (20S) and (20R) epimers of 17,20-dihydroxypregn-4-en-3-one.
Competitive Progesterone Receptor Binding Assay
This assay determines the relative binding affinity of the test compounds for the progesterone receptor by measuring their ability to compete with a radiolabeled progestin for binding to the receptor.
Workflow:
Caption: Workflow for a competitive progesterone receptor binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable source, such as T47D or MCF-7 breast cancer cells, which are known to express high levels of PR.
-
Competitive Binding Incubation: In a series of tubes, incubate a fixed amount of the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]-progesterone) and a range of concentrations of the unlabeled test compound ((20S) or (20R) epimer) or a reference standard (unlabeled progesterone).
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free steroid, followed by centrifugation.
-
Quantification of Bound Ligand: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The relative binding affinity (RBA) can then be calculated relative to progesterone.
Progesterone Receptor-Mediated Luciferase Reporter Gene Assay
This cell-based assay measures the functional ability of the test compounds to activate the progesterone receptor and induce gene expression.
Workflow:
Caption: Workflow for a progesterone receptor luciferase reporter gene assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line, such as HEK293 or HeLa, which have low endogenous steroid receptor activity. Co-transfect the cells with a plasmid encoding the human progesterone receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of the (20S) or (20R) epimer, progesterone (positive control), and a vehicle control.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves. From these curves, the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound can be determined.
Summary and Future Directions
The stereochemistry at the C-20 position of 17,20-dihydroxypregn-4-en-3-one is predicted to have a significant impact on its biological activity. Based on indirect evidence from related compounds, the (20S) epimer is hypothesized to be a more potent and efficacious progestin, acting as a full agonist at the progesterone receptor, while the (20R) epimer is likely to be a partial agonist.
This guide provides a framework for the systematic and comparative evaluation of these two epimers. The detailed experimental protocols for receptor binding and functional reporter gene assays offer researchers the necessary tools to generate the quantitative data needed to confirm these hypotheses. Further studies are also warranted to elucidate their differential metabolism and to explore their potential for non-classical, membrane-initiated signaling. A thorough understanding of the structure-activity relationships of these and other pregnane stereoisomers will undoubtedly pave the way for the development of novel and more selective progestogenic agents for a variety of therapeutic applications.
References
-
Nagahama, Y., & Yamashita, M. (2008). 17alpha,20beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. Development, Growth & Differentiation, 50(Suppl 1), S195-S213. [Link]
-
Attardi, B. J., Zeleznik, A., Simhan, H., & Caritis, S. N. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American Journal of Obstetrics and Gynecology, 197(6), 597.e1–597.e7. [Link]
-
Thomas, P. (2012). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Steroids, 77(10), 943-952. [Link]
-
Kovganko, N. V., & Shkumat, N. A. (2005). Simple Synthesis of 17α,20β-Dihydroxypregn-4-en-3-one. Russian Journal of Organic Chemistry, 41(8), 1184-1186. [Link]
-
Ouedraogo, Y. P., Huang, L., Torrente, M. P., & Nesnas, N. (2013). A Direct Stereoselective Preparation of a Fish Pheromone and Application of the Zinc Porphyrin Tweezer Chiroptical Protocol in Its Stereochemical Assignment. Chirality, 25(9), 543-549. [Link]
-
Shchelkunova, T. A., Levina, I. S., Morozov, I. A., & Smirnova, O. V. (2023). Effects of Progesterone and Selective Ligands of Membrane Progesterone Receptors in HepG2 Cells of Human Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(22), 16453. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]
-
Li, X., et al. (2024). Study on 20-hydroxyprogesterone: Chiral resolution, content determination and progesterone-like activity. The Journal of Steroid Biochemistry and Molecular Biology, 241, 106592. [Link]
-
Williams, S. J., et al. (2012). Pro-inflammatory signals induce 20α-HSD expression in myometrial cells: A key mechanism for local progesterone withdrawal. Reproduction, 143(3), 365-375. [Link]
Sources
A Senior Application Scientist’s Guide to Comparing the Efficacy of Maturation-Inducing Steroids
For researchers in reproductive biology, aquaculture, and drug development, inducing oocyte maturation is a critical step for both fundamental research and applied technologies like in vitro fertilization (IVF). The lynchpin of this process is the Maturation-Inducing Steroid (MIS), a hormonal trigger that reinitiates meiosis in arrested oocytes. However, the efficacy of these steroids can vary significantly depending on the species, the specific compound, and the experimental conditions.
This guide provides an in-depth comparison of the most common maturation-inducing steroids, grounded in experimental data and field-proven insights. We will dissect their mechanisms of action, provide standardized protocols for efficacy testing, and present comparative data to inform your experimental design.
The Biological Context: Oocyte Maturation and the Role of MIS
Oocyte maturation is the final step of oogenesis, where a fully-grown oocyte, arrested in meiotic prophase I, resumes meiosis and becomes competent for fertilization.[1] This process is characterized by the breakdown of the nuclear envelope, known as Germinal Vesicle Breakdown (GVBD), chromosome condensation, and progression to metaphase II.[1][2]
In vertebrates, this cascade is triggered by a surge of luteinizing hormone (LH) from the pituitary gland. However, LH does not act on the oocyte directly. Instead, it stimulates the surrounding ovarian follicle cells to synthesize and secrete a specific MIS.[1][3] This steroid then binds to receptors on the oocyte surface, initiating a signal transduction cascade that activates the master regulator of cell division: Maturation-Promoting Factor (MPF).[4][5]
The identity of the primary MIS differs across species, making the selection of the appropriate steroid a crucial experimental decision.
Key Maturation-Inducing Steroids: A Comparative Overview
While numerous steroids can influence oocyte maturation, a few stand out for their potency and physiological relevance. The most well-studied are progestins, particularly in aquatic vertebrates, while the story in mammals is more complex.
17α,20β-dihydroxy-4-pregnen-3-one (DHP): The Teleost Powerhouse
In many teleost fish, including salmonids and cyprinids, 17α,20β-dihydroxy-4-pregnen-3-one (also abbreviated as 17,20β-DP or DHP) is unequivocally identified as the most potent and physiologically relevant MIS.[6][7][8]
-
Mechanism of Synthesis: DHP synthesis is a classic example of intercellular cooperation within the ovarian follicle, known as the "two-cell model".[4][5]
-
LH stimulates the thecal cells to produce 17α-hydroxyprogesterone (17OHP).
-
17OHP is then transferred to the adjacent granulosa cells .
-
Within the granulosa cells, the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) converts 17OHP into the final product, DHP.[4]
-
-
Efficacy: DHP consistently demonstrates the highest activity in inducing GVBD in vitro across a wide range of fish species.[7][9] Its action is mediated by a specific plasma membrane receptor on the oocyte, leading to the activation of MPF.[4][5]
Progesterone (P4) and 17α-hydroxyprogesterone (17OHP): The Precursors
Progesterone and its derivative, 17OHP, are upstream precursors in the DHP synthesis pathway.[1][3] Their efficacy as maturation inducers is often indirect.
-
Progesterone (P4): In some species, progesterone itself can induce maturation. However, in many teleosts where DHP is the primary MIS, progesterone's effect is due to its conversion into DHP by the follicular cells.[1] A study on the European eel found that while progesterone could induce GVBD in vitro, it was likely acting as a precursor to stimulate endogenous DHP production.[1][10]
-
17α-hydroxyprogesterone (17OHP): As the immediate precursor to DHP, 17OHP can also be an effective maturation inducer, provided the granulosa cells are competent and express 20β-HSD to convert it to DHP.[3][9] In some experimental contexts, particularly in aquaculture, 17OHP is used as a more cost-effective alternative to DHP.[11]
Steroid Efficacy in Mammals: A More Complex Picture
Unlike in fish, a single, definitive MIS has not been identified for mammals. The regulation of oocyte maturation is more complex, involving a combination of factors. However, steroids still play a significant modulatory role.
-
Progesterone (P4): While essential for pregnancy, high concentrations of progesterone can actually inhibit or delay spontaneous oocyte maturation in vitro in species like mice.[12][13][14]
-
Testosterone and Androstenedione: These androgens have also been shown to inhibit meiotic resumption in cultured mouse follicles at high concentrations.[12][13]
-
Estradiol (E2): The role of estradiol is multifaceted. While high levels are associated with follicular growth, its direct effect on maturation can be inhibitory.[12]
The primary takeaway for mammalian systems is that while steroids are crucial components of the follicular fluid, their pharmacological application to induce maturation in vitro is not as straightforward as in teleosts and can even be inhibitory depending on the concentration and timing.[12][15]
Quantitative Comparison of Steroid Efficacy
The most direct way to compare the efficacy of different steroids is to determine the concentration required to elicit a response in 50% of the oocyte population (EC50) or to compare maturation rates at standardized concentrations.
| Steroid | Model Organism | Effective Concentration / Efficacy | Citation |
| 17α,20β-dihydroxy-4-pregnen-3-one (DHP) | Salmonids, Cyprinids | Identified as the most potent natural MIS. | [6][7][8] |
| 17α,20β-dihydroxy-4-pregnen-3-one (DHP) | Zebrafish (Danio rerio) | Induces maturation within 2 hours in vivo. | [16] |
| 17α-hydroxyprogesterone (17OHP) | Zebrafish (Danio rerio) | 71.82% maturation rate at 0.1 µg/mL. | [11] |
| Progesterone (P4) | European Eel (Anguilla anguilla) | Induces GVBD in vitro at 10 ng/mL, likely via conversion to DHP. | [1][10] |
| Progesterone (P4) | Mouse | Inhibits maturation post-meiosis resumption; MEC = 5.3 µM. | [12] |
| Testosterone | Mouse | Inhibits maturation; MEC = 23.5 µM. At higher concentrations (40 µM), prevents GVBD. | [12] |
| Androstenedione | Mouse | Inhibits maturation post-meiosis resumption; MEC = 28.0 µM. | [12] |
| Estradiol-17β | Mouse | Inhibits maturation post-meiosis resumption; MEC = 23.0 µM. | [12] |
MEC: Median Effective Concentration
Experimental Protocols for Efficacy Assessment
To ensure trustworthy and reproducible results, a standardized, self-validating protocol is essential. The cornerstone of assessing MIS efficacy is the in vitro Germinal Vesicle Breakdown (GVBD) assay.
The In Vitro GVBD Assay: A Step-by-Step Protocol
This protocol is designed to quantify the percentage of oocytes that resume meiosis in response to a steroid treatment.
Causality Behind Experimental Choices:
-
Follicle-Enclosed Oocytes: Using intact follicles (or cumulus-oocyte complexes in mammals) is crucial because the follicular cells are required to process precursor steroids and provide essential support to the oocyte.
-
Priming/Pre-incubation: In some species, oocytes must first acquire "maturational competence" before they can respond to the MIS. This often requires pre-incubation with a gonadotropin like hCG to mimic the natural endocrine environment.[6]
-
Clearing Solution: The oocyte cytoplasm is opaque due to yolk. A clearing solution makes the tissue translucent, allowing for unambiguous visualization of the germinal vesicle's presence or absence.
Protocol Steps:
-
Oocyte Collection:
-
Euthanize a gravid female animal according to approved institutional guidelines.
-
Aseptically dissect the ovaries and place them in a sterile petri dish containing an appropriate culture medium (e.g., L-15 for fish, M199 for mammals).
-
Gently tease apart the ovarian tissue to release individual follicle-enclosed oocytes.
-
Select healthy, full-grown oocytes of a uniform size and developmental stage for the experiment.
-
-
Incubation and Steroid Treatment:
-
Distribute a set number of oocytes (e.g., 20-30) into the wells of a multi-well culture plate containing fresh culture medium.
-
Prepare stock solutions of the steroids to be tested in a suitable vehicle (e.g., ethanol). Perform serial dilutions to create a range of final treatment concentrations. Ensure the final vehicle concentration is consistent and minimal (<0.1%) across all groups, including a vehicle-only control.
-
Add the steroid solutions to the appropriate wells. Include a negative control (vehicle only) and a positive control (a known potent inducer like DHP for fish).
-
Incubate the plates at the species-appropriate temperature for a predetermined time course (e.g., 24-48 hours).
-
-
Assessment of GVBD:
-
At the end of the incubation period, collect the oocytes from each well.
-
Fix the oocytes in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde) for at least 1 hour.
-
Transfer the fixed oocytes to a clearing solution (e.g., a mixture of ethanol, formalin, and acetic acid).[17]
-
One by one, place the cleared oocytes on a depression slide and examine under a dissecting microscope.
-
Score each oocyte for the presence (immature) or absence (mature, GVBD) of the germinal vesicle. An oocyte is considered mature if the large, opaque nucleus is no longer visible.[17][18]
-
-
Data Analysis:
-
For each treatment group, calculate the percentage of oocytes that underwent GVBD: (Number of GVBD oocytes / Total number of oocytes) * 100.
-
Plot the percentage of GVBD against the steroid concentration to generate a dose-response curve.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
-
Visualizing the Workflow
Caption: Workflow for the in vitro GVBD assay.
Mechanism of Action: The MIS Signaling Pathway
The action of MIS is a non-genomic process initiated at the cell surface.[4][19] Understanding this pathway is key to interpreting experimental results and identifying potential points of disruption.
The binding of DHP to its membrane progestin receptor (mPR), which is often coupled to an inhibitory G-protein (Gi), triggers a signaling cascade.[4][20] This leads to a decrease in intracellular cAMP levels and the activation of the Maturation-Promoting Factor (MPF). MPF is a heterodimer of Cdc2 kinase and Cyclin B. In immature oocytes, Cdc2 is present but inactive. The MIS signal induces the synthesis of Cyclin B, which then binds to and activates Cdc2, forming the active MPF complex that drives the cell cycle forward into meiosis.[4][5]
Caption: Simplified MIS signaling pathway in oocytes.
Conclusion and Recommendations
Choosing the right maturation-inducing steroid is fundamental to success in both basic and applied reproductive sciences.
-
For Teleost Research (e.g., Zebrafish, Salmonids): 17α,20β-dihydroxy-4-pregnen-3-one (DHP) is the gold standard due to its high potency and direct physiological action. For large-scale applications where cost is a factor, its precursor 17α-hydroxyprogesterone (17OHP) can be a viable alternative, but its efficacy should be validated for the specific species and developmental stage.
-
For Mammalian Research: The use of exogenous steroids to induce maturation is not a standard practice and can be inhibitory. Research in this area should focus on optimizing culture conditions that support the oocyte's intrinsic developmental program rather than attempting to force maturation with a single steroid.
-
Universal Recommendation: Always perform a dose-response experiment using the GVBD assay to determine the optimal concentration for your specific model system. This empirical validation is the cornerstone of robust and reproducible research.
By combining a deep understanding of the underlying biology with rigorous, standardized experimental protocols, researchers can effectively harness the power of maturation-inducing steroids to advance our knowledge of reproductive biology and develop innovative biotechnologies.
References
-
Nagahama, Y. (1997). 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. PubMed. [Link]
-
Hanna, R. N., et al. (2010). In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLOS One. [Link]
-
Burgerhout, E., et al. (2023). The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. PubMed. [Link]
-
Baek, H. (2022). Regulation of 17α-Hydroxyprogesterone Production during Induced Oocyte Maturation and Ovulation in Amur Sturgeon (Acipenser schrenckii). MDPI. [Link]
-
Pang, Y., & Ge, W. (2002). Gonadotropin and Activin Enhance Maturational Competence of Oocytes in the Zebrafish (Danio rerio). Biology of Reproduction, Oxford Academic. [Link]
-
Maneckjee, A., et al. (1989). The presence of 17α,20β-dihydroxy-4-pregnen-3-one receptor activity in the ovary of the brook trout, Salvelinus fontinalis, during terminal stages of oocyte maturation. PubMed. [Link]
-
Smith, D. M., & Tenney, D. Y. (1980). Effects of steroids on mouse oocyte maturation in vitro. PubMed. [Link]
-
Kusuda, S., et al. (2023). Identification of maturation-inducing steroid in sturgeons via comprehensive analyses of steroids produced during oocyte maturation. PubMed. [Link]
-
Linhart, O., et al. (2000). Effect of 17α, 20β-Dihydroxyprogesterone on In vitro Oocyte Maturation in Persian Sturgeon (Acipenser persicus) and Sterlet (A. ruthenus). Walsh Medical Media. [Link]
-
Scott, A. P., & Canario, A. V. M. (1987). Status of oocyte maturation-inducing steroids in teleosts. ResearchGate. [Link]
-
Nagahama, Y., & Yamashita, M. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. PubMed. [Link]
-
Soranganba, N. (2015). Role of Some Steroidogenic Hormones in Fish Reproduction. Chemical Science Review and Letters. [Link]
-
Galindez, C. (2020). The effects of 17α-hydroxyprogesterone and 17,20-dihydroxyprogesterone on oocyte maturation rates in Danio rerio. ResearchGate. [Link]
-
Burgerhout, E., et al. (2023). The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. Frontiers in Endocrinology. [Link]
-
Sirk, A. (2022). Bovine In Vitro Oocyte Maturation and Embryo Production Used as a Model for Testing Endocrine Disrupting Chemicals. DSpace. [Link]
-
Tyler, J. P., et al. (1980). Effect of steroids on oocyte maturation and atresia in mouse ovarian fragments in vitro. PubMed. [Link]
-
Nagahama, Y., et al. (1983). Identification of maturation-inducing steroid in a teleost, the amago salmon (Oncorhynchus rhodurus). PubMed. [Link]
-
Wang, C., & Lee, J. S. (2012). Studies of the role of steroid hormone in the regulation of oocyte maturation in cattle. PubMed Central. [Link]
-
Wehling, M. (2004). The further redefining of steroid-mediated signaling. PubMed Central. [Link]
-
Chen, Y., et al. (2019). Serotonergic Mechanisms of Oocyte Germinal Vesicle Breakdown in the Mud Crab, Scylla paramamosain. Frontiers in Endocrinology. [Link]
-
Kloc, M., et al. (2023). Chromatin Morphology in Human Germinal Vesicle Oocytes and Their Competence to Mature in Stimulated Cycles. PubMed Central. [Link]
-
Ghasemzadeh, A., et al. (2016). The Effects of Progesterone on Oocyte Maturation and Embryo Development. Avicenna Journal of Medical Biotechnology. [Link]
-
LibreTexts. (2026). 28.11: Signaling by Steroid Hormones. Biology LibreTexts. [Link]
Sources
- 1. Frontiers | The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one [frontiersin.org]
- 2. chesci.com [chesci.com]
- 3. mdpi.com [mdpi.com]
- 4. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Identification of maturation-inducing steroid in a teleost, the amago salmon (Oncorhynchus rhodurus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of maturation-inducing steroid in sturgeons via comprehensive analyses of steroids produced during oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of steroids on mouse oocyte maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of steroids on oocyte maturation and atresia in mouse ovarian fragments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Studies of the role of steroid hormone in the regulation of oocyte maturation in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish | PLOS One [journals.plos.org]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Chromatin Morphology in Human Germinal Vesicle Oocytes and Their Competence to Mature in Stimulated Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. The further redefining of steroid-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 17,20β-Dihydroxyprogesterone and its Metabolites for Researchers and Drug Development Professionals
In the landscape of steroid endocrinology, 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-DHP) has emerged as a pivotal signaling molecule, primarily recognized for its role as a maturation-inducing hormone (MIH) in teleost fish.[1][2] Its influence extends to critical reproductive processes, including the final maturation of oocytes and the enhancement of sperm function. However, the biological activity of 17,20β-DHP is not an isolated phenomenon. Its metabolic transformation gives rise to a suite of related steroids, each with a potentially distinct biological profile. This guide provides a comparative analysis of the biological activities of 17,20β-DHP and its principal metabolites, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in experimental data.
The Central Role of 17,20β-Dihydroxyprogesterone (17,20β-DHP)
17,20β-DHP is the terminal product of the progestin biosynthetic pathway in the gonads of many fish species, synthesized from 17α-hydroxyprogesterone through the enzymatic action of 20β-hydroxysteroid dehydrogenase (20β-HSD).[3][4] Its primary and most well-documented function is the induction of oocyte maturation, a process characterized by germinal vesicle breakdown (GVBD), and the stimulation of spermiation and sperm motility in males.[5][6]
The biological effects of 17,20β-DHP are predominantly mediated through membrane-bound progestin receptors (mPRs), initiating rapid, non-genomic signaling cascades.[3][7] However, evidence also suggests the involvement of nuclear progesterone receptors (Pgr) in mediating some of its actions, particularly in the testis.[6]
Key Metabolites and Their Biological Significance
The metabolism of 17,20β-DHP can lead to the formation of several other steroids, with two of the most significant being 17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S) and cortisol. The metabolic fate of 17,20β-DHP is species-dependent and can result in metabolites with enhanced, reduced, or entirely different biological activities.
17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S): A Potent Sperm Motility Enhancer
In several fish species, particularly marine teleosts, 20β-S has been identified as a major and highly potent metabolite of 17,20β-DHP.[8] Notably, in southern flounder, 20β-S, and not 17,20β-DHP, was found to be the primary progestin produced by the testes and a potent stimulator of sperm hypermotility.[6] This specificity of action highlights the critical role of the C21-hydroxylation in modulating the biological activity of the parent compound.
Cortisol: A Modulator of Reproductive Processes
Interestingly, in the testes of some fish species like the white croaker, cortisol is a major metabolite of 17α-hydroxyprogesterone, produced alongside 17,20β-DHP.[4][8] While primarily known as a stress hormone, cortisol's presence in the gonads suggests a potential role in regulating reproductive processes, possibly through modulation of testicular hydration and milt fluidity.[8]
Glucuronidated and Polar Metabolites: A Pathway to Inactivation
Metabolism of 17,20β-DHP can also lead to the formation of more polar compounds, such as 5β-pregnane-3α,6α,17,20β-tetrol and glucuronidated conjugates.[9][10] These modifications generally increase the water solubility of the steroid, facilitating its excretion and are often considered part of a deactivation pathway.[9] However, the potential for these metabolites to have their own distinct biological activities cannot be entirely dismissed and warrants further investigation.
Comparative Analysis of Biological Activity: Experimental Evidence
The following tables summarize the available quantitative data comparing the biological activities of 17,20β-DHP and its key metabolites.
Table 1: Comparative Efficacy in Oocyte Maturation (Germinal Vesicle Breakdown - GVBD)
| Compound | Species | Assay Type | Effective Concentration | EC50 | Reference(s) |
| 17,20β-DHP | European Eel | In vitro | 10 - 100 ng/mL | Not Reported | [1] |
| Zebrafish | In vivo | 10 nM | Not Reported | [5] | |
| Zebrafish | In vitro | 1 nM | Not Reported | [7] | |
| Amago Salmon | In vitro | ~1 ng/mL | Not Reported | [11] | |
| Progesterone | European Eel | In vitro | 100 - 1000 ng/mL | Not Reported | [1] |
| Zebrafish | In vivo | 1 µM | Not Reported | [5] | |
| 17α-Hydroxyprogesterone | Zebrafish | In vivo | 1 µM | Not Reported | [5] |
Table 2: Comparative Receptor Binding Affinities
| Compound | Receptor/Tissue | Species | Binding Parameter | Value | Reference(s) |
| 17,20β-DHP | Progesterone Receptor (PR) | Zebrafish | EC50 | 8 nM | [4] |
| Progesterone | Progesterone Receptor (PR) | Zebrafish | EC50 | 296 nM | [4] |
| 20β-S | Sperm Membrane Receptor | Southern Flounder | Kd | 22.95 nM | [6] |
| Sperm Membrane Receptor | Southern Flounder | Bmax | 0.013 nM | [6] | |
| 17,20β-DHP | mPRα | Zebrafish | IC50 | Not Reported | [12] |
| Progesterone | mPRα | Zebrafish | IC50 | 14-30 nM | [12] |
Table 3: Comparative Effects on Sperm Motility
| Compound | Species | Observed Effect | Effective Concentration | Reference(s) |
| 20β-S | Southern Flounder | Significantly increased sperm velocity | 5 - 100 nM | [6] |
| 17,20β-DHP | Southern Flounder | Ineffective | Not Applicable | [6] |
| 17,20β,21-P | White Croaker | Increased percentage of motile sperm and sperm velocity | Not Reported | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of 17,20β-DHP and its metabolites are initiated through distinct signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Caption: 17,20β-DHP signaling in oocyte maturation.
Caption: 20β-S signaling in sperm motility.
Experimental Workflows
The following workflows outline the key experimental procedures for assessing the biological activity of these steroids.
Caption: In Vitro Oocyte Maturation Assay Workflow.
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
In Vitro Oocyte Maturation Assay
This protocol is essential for determining the potency of steroids in inducing the final stages of oocyte development. The key endpoint, Germinal Vesicle Breakdown (GVBD), is a clear morphological indicator of maturation.
Methodology:
-
Ovarian Follicle Isolation:
-
Euthanize a reproductively mature female fish.
-
Aseptically dissect the ovaries and place them in a sterile, chilled buffer (e.g., Ringer's solution).
-
Gently tease apart the ovarian tissue to isolate individual, fully-grown oocytes.
-
-
Incubation with Test Compounds:
-
Prepare a series of dilutions of the test steroids (17,20β-DHP, metabolites, and controls) in an appropriate culture medium.
-
Aliquot groups of isolated oocytes into multi-well plates containing the different steroid concentrations.
-
Include a negative control (medium only) and a positive control (a known inducer of maturation).
-
-
Incubation and Observation:
-
Incubate the plates at a species-appropriate temperature for a predetermined duration (typically 12-24 hours).
-
Periodically, and at the end of the incubation period, observe the oocytes under a dissecting microscope.
-
Score the oocytes for GVBD, which is characterized by the disappearance of the germinal vesicle and a clearing of the cytoplasm.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of oocytes that have undergone GVBD.
-
Plot the percentage of GVBD against the log of the steroid concentration to generate a dose-response curve.
-
From this curve, determine the EC50 value (the concentration that induces a 50% response).
-
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. It relies on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Methodology:
-
Receptor Preparation:
-
Prepare a source of the receptor of interest. This can be crude membrane preparations from tissues expressing the receptor (e.g., gonads) or from cells engineered to overexpress the receptor.[13][14]
-
The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction.[14]
-
-
Binding Reaction:
-
In a series of tubes or a multi-well plate, combine the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled ligand (e.g., [³H]-17,20β-DHP).
-
Add increasing concentrations of the unlabeled competitor steroid.
-
Include tubes for determining total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of an unlabeled ligand).[15]
-
-
Incubation and Separation:
-
Incubate the reactions to allow them to reach equilibrium.
-
Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that traps the membranes.[13]
-
-
Quantification and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log of the competitor concentration.
-
This competition curve is then used to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (the equilibrium dissociation constant of the competitor).[13]
-
Computer-Assisted Sperm Analysis (CASA)
CASA provides an objective and quantitative assessment of sperm motility parameters, which is crucial for evaluating the effects of steroids on sperm function.[5][16]
Methodology:
-
Sperm Collection and Preparation:
-
Collect milt from mature male fish, avoiding contamination with urine or feces.
-
Dilute the sperm sample in a non-activating medium to an appropriate concentration for analysis.
-
-
Activation and Recording:
-
Activate sperm motility by adding an activating solution (e.g., freshwater or saltwater, depending on the species) containing the test steroid or a vehicle control.
-
Immediately place a small aliquot of the activated sperm suspension into a specialized counting chamber on a microscope slide.
-
Record short video sequences of the motile sperm using a high-speed camera mounted on a phase-contrast microscope.
-
-
CASA Software Analysis:
-
The recorded video is analyzed by the CASA software, which tracks the movement of individual sperm heads.
-
The software calculates a range of motility parameters, including:
-
Percentage of motile sperm: The proportion of sperm that are actively moving.
-
Curvilinear velocity (VCL): The total distance moved by a sperm head divided by the time of acquisition.
-
Straight-line velocity (VSL): The straight-line distance between the start and end points of the sperm track divided by the time of acquisition.
-
Average path velocity (VAP): The velocity of the sperm head along its average path.
-
Linearity (LIN): The ratio of VSL to VCL, indicating the straightness of the sperm's trajectory.
-
-
-
Data Interpretation:
-
Compare the motility parameters between the control and steroid-treated groups to determine the effect of the test compounds on sperm function.
-
Broader Implications and Future Directions
The study of 17,20β-DHP and its metabolites has significant implications beyond fish reproductive biology. For drug development professionals, understanding the structure-activity relationships of these steroids and their interactions with specific receptors can inform the design of novel therapeutics targeting progestin signaling pathways.
While the primary biological activities of 17,20β-DHP have been characterized in fish, its presence and metabolic fate in other vertebrates remain largely unexplored. Future research should focus on:
-
Comprehensive Metabolite Profiling: Utilizing advanced analytical techniques such as LC-MS/MS to identify the full spectrum of 17,20β-DHP metabolites in various species.
-
Elucidating Receptor Specificity: Characterizing the binding affinities of a wider range of metabolites to different progestin receptor subtypes (mPRα, β, γ, and nuclear PRs).
-
Investigating Biological Activity in Other Vertebrates: Exploring the potential physiological roles of 17,20β-DHP and its metabolites in amphibians, reptiles, birds, and mammals.
By expanding our understanding of the comparative biological activities of this important class of steroids, we can unlock new avenues for both fundamental research and therapeutic innovation.
References
-
The induction of oocyte maturation and ovulation in the European eel (Anguilla anguilla): in vitro and in vivo comparison of progesterone with 17α,20β-dihydroxy-4-pregnen-3-one. Frontiers in Marine Science. [Link]
-
In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish. PLOS ONE. [Link]
-
17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. PubMed. [Link]
-
Computer-assisted sperm analysis (CASA) as a tool for monitoring sperm quality in fish. ResearchGate. [Link]
-
The role of the maturation-inducing steroid, 17,20β-dihydroxypregn-4-en-3-one, in male fishes: A review. ResearchGate. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
17,20β-Dihydroxy-4-pregnen-3-one. ResearchGate. [Link]
-
Rank order of binding affinities of steroids, DES analogs, and EDCs to membrane progestin receptor-alpha (mPRalpha) from zebrafish brain and their progestin-like activities. ResearchGate. [Link]
-
17,20β-P and cortisol are the main in vitro metabolites of 17-hydroxy- progesterone produced by spermiating testes of Micropogonias furnieri (Desmarest, 1823) (Perciformes: Sciaenidae). SciELO. [Link]
-
In vitro metabolism of progesterone, 17-hydroxyprogesterone, and 17,20 beta-dihydroxy-4-pregnen-3-one by ovaries of the common carp Cyprinus carpio: production rates of polar metabolites. PubMed. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
-
17,20β-P and cortisol are the main in vitro metabolites of 17-hydroxy-progesterone produced by spermiating testes of Micropogonias furnieri (Desmarest, 1823) (Perciformes: Sciaenidae). SciELO. [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
-
Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins. PubMed. [Link]
-
Extragonadal production of 17,20-dihydroxy-4-pregnen-3-ones in vitro in cyprinid fish. PubMed. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. PubMed. [Link]
-
17β-Hydroxysteroid dehydrogenases and neurosteroid metabolism in the central nervous system. PubMed. [Link]
-
Computer-assisted sperm analysis (CASA) as a tool for monitoring sperm quality in fish. PubMed. [Link]
-
17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action. PubMed. [Link]
-
SCA® CASA System automatic sperm analyzer. Microptic. [Link]
-
Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. PMC. [Link]
-
Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme. PubMed. [Link]
-
Analyzing Radioligand Binding Data. GraphPad. [Link]
-
Services for in vitro Metabolism research. Admescope. [Link]
-
CASA | Computer Assisted Semen analysis | Andrology Consulting | Male Infertility. Andrology Consulting. [Link]
Sources
- 1. Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 17 alpha,20 beta-dihydroxy-4-pregnen-3-one, a maturation-inducing hormone in fish oocytes: mechanisms of synthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. micropticsl.com [micropticsl.com]
- 9. In vitro metabolism of progesterone, 17-hydroxyprogesterone, and 17,20 beta-dihydroxy-4-pregnen-3-one by ovaries of the common carp Cyprinus carpio: production rates of polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. Computer-assisted sperm analysis (CASA) as a tool for monitoring sperm quality in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 17,20β-dihydroxyprogesterone
This guide provides a comprehensive framework for assessing the purity of commercially available 17,20β-DHP. We will delve into the rationale behind experimental choices, provide detailed protocols for robust analytical techniques, and offer insights gleaned from years of experience in the field. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and produce trustworthy results.
The Critical Need for Purity Assessment
17,20β-dihydroxyprogesterone is a C-21 steroid hormone that plays a crucial role in the final maturation of oocytes in some vertebrate species. In the pharmaceutical industry, it serves as a vital building block for the synthesis of more complex steroids. The efficacy and safety of any research or drug development program hinge on the well-defined purity of this starting material.
Potential impurities in commercial 17,20β-DHP can arise from several sources:
-
Synthetic Byproducts: Incomplete reactions or side reactions during the chemical synthesis process can lead to the presence of structurally related steroids.
-
Starting Material Carryover: Residual amounts of the initial compounds used in the synthesis may persist in the final product.
-
Degradation Products: Improper handling or storage can lead to the degradation of 17,20β-DHP, forming new, unwanted compounds.
-
Epimers: The stereochemistry at the C-20 position is critical for biological activity. The presence of the 20α-epimer is a common process-related impurity that can be difficult to separate and may have different biological effects.
The presence of these impurities can have significant consequences, including altered biological activity, unexpected toxicity, and interference with analytical assays. Therefore, a thorough assessment of purity is not just a quality control measure; it is a fundamental requirement for sound scientific research and drug development.
Unveiling the Impurity Profile: A Multi-Faceted Analytical Approach
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A robust assessment of 17,20β-DHP purity relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. The overall workflow for assessing the purity of a commercial sample is depicted below.
Caption: Overall workflow for the comprehensive purity assessment of a commercial 17,20β-dihydroxyprogesterone sample.
Potential Impurities
Based on the known synthesis routes of related steroids, the following are potential impurities in commercially available 17,20β-DHP:
Caption: Chemical relationship of 17,20β-dihydroxyprogesterone to its potential impurities.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key analytical techniques used in the purity assessment of 17,20β-DHP.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Rationale: HPLC is the workhorse for assessing the purity of organic compounds. A well-developed HPLC method can separate the main compound from its structurally related impurities. The use of a UV detector is suitable for steroids possessing a chromophore, such as the α,β-unsaturated ketone in 17,20β-DHP. This method is used to determine the area percentage of the main peak, which provides a good initial estimate of purity.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point. The separation of steroid epimers can be challenging and may require screening of different stationary phases.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A linear gradient from 40% to 90% Mobile Phase B over 30 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 40% B. The gradient should be optimized to achieve good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm (the λmax of the α,β-unsaturated ketone chromophore).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 17,20β-DHP sample.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the 17,20β-DHP peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing accurate mass information, which can be used to deduce their elemental composition and propose potential structures. While immunoassays can be prone to interference from structurally similar steroids, LC-MS/MS offers superior selectivity.[1]
Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Chromatographic Conditions: The same HPLC conditions as described above can be used.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for steroids.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a broad range of potential impurities.
-
Collision Energy (for MS/MS): For fragmentation analysis of impurity peaks, a collision energy ramp (e.g., 10-40 eV) can be applied to obtain informative fragment ions.
-
-
Analysis:
-
Analyze the sample using the LC-MS system.
-
For each impurity peak observed in the chromatogram, extract the corresponding mass spectrum.
-
Determine the accurate mass of the impurity and use this to predict its elemental formula.
-
Perform MS/MS fragmentation analysis to obtain structural information and compare the fragmentation pattern with that of the main compound and known potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[2] For 17,20β-DHP, ¹H and ¹³C NMR will confirm the overall structure, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to assign all proton and carbon signals and confirm the stereochemistry. This is crucial for verifying the identity of the main component and can aid in the structural identification of major impurities if they can be isolated.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the 17,20β-DHP sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
2D COSY: Shows correlations between coupled protons.
-
2D HSQC: Shows correlations between protons and their directly attached carbons.
-
2D HMBC: Shows long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
-
Analysis:
-
Compare the obtained spectra with literature data or a certified reference standard to confirm the identity and stereochemistry of the 17,20β-DHP.
-
Analyze the spectra for the presence of any signals that do not correspond to the main compound, which could indicate the presence of impurities.
-
Comparison of Analytical Techniques
| Technique | Pros | Cons | Application in Purity Assessment |
| HPLC-UV | Robust, reproducible, widely available, quantitative. | Limited peak capacity, requires a chromophore, not suitable for impurity identification. | Primary method for determining the purity of the main component and quantifying known impurities. |
| LC-MS | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Can be subject to matrix effects, ionization efficiency can vary between compounds. | Identification of unknown impurities and confirmation of known impurities.[3] |
| NMR | Provides unambiguous structural information, can be quantitative (qNMR). | Relatively low sensitivity, requires a larger amount of sample, complex data analysis. | Definitive structural confirmation of the main component and major impurities.[2] |
Conclusion: A Commitment to Quality
The purity of 17,20β-dihydroxyprogesterone is a critical parameter that underpins the reliability and reproducibility of research and the safety of pharmaceutical products. A comprehensive assessment of purity requires a multi-pronged analytical approach, combining the quantitative power of HPLC, the identification capabilities of LC-MS, and the structural elucidation strength of NMR.
By implementing the detailed protocols and understanding the rationale behind each experimental choice outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their commercially available 17,20β-DHP. This commitment to rigorous analytical science is the foundation upon which groundbreaking research and innovative medicines are built.
References
-
Waters Corporation. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research. Retrieved from [Link]
-
Chromsystems. (n.d.). Steroid Profiling by LC-MS/MS. Retrieved from [Link]
-
Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(3), 672–678. Retrieved from [Link]
-
Foley, D., Wills, M., & Calton, L. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research. Waters Corporation. Retrieved from [Link]
-
Holčapek, M., & Jirásko, R. (2016). Nuclear Magnetic Resonance of Steroids. In A. D. Kinghorn, H. Falk, S. Gibbons, & J. Kobayashi (Eds.), Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry. Retrieved from [Link]
-
Penning, T. M. (2011). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. The Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 396–405. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Retrieved from [Link]
-
Golshenas, M., Ghiasvand, A., & Hajipour, S. (2024). Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. Scientific Reports, 14(1), 1639. Retrieved from [Link]
-
Taylor, P. J., Cooper, D. P., Gordon, R. D., & Johnson, A. G. (2000). Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: Comparison to Coat-A-Count™ RIA method. Clinical Chemistry, 46(6), A112. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
Rauh, M. (2017). Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway. The Journal of Clinical Endocrinology & Metabolism, 102(1), 194–203. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity assessment for 17β-estradiol. Retrieved from [Link]
-
Veeprho. (n.d.). 17-alfa,20-beta-Dihydroxy Progesterone-D5. Retrieved from [Link]
-
Blinov, K., Elyashberg, M., & Williams, A. J. (2016). Nuclear Magnetic Resonance of Steroids. In A. D. Kinghorn, H. Falk, S. Gibbons, & J. Kobayashi (Eds.), Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of 17OHPreg and DHEAS by LC-MS/MS: Impact of Age, Sex, Pubertal Stage, and BMI on the Δ5 Steroid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (20S)-17,20-dihydroxypregn-4-en-3-one: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (20S)-17,20-dihydroxypregn-4-en-3-one, a pregnane-derived steroid. Developed for researchers, scientists, and drug development professionals, this document outlines a risk-based approach to handling and waste management, ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Compound: Hazard Assessment and Characterization
Key Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₂O₃ | [1] |
| Molecular Weight | 332.5 g/mol | [1][3] |
| Appearance | Solid (form to be specified by supplier) | |
| Storage Temperature | -20°C Freezer |
Due to its hormonal nature, (20S)-17,20-dihydroxypregn-4-en-3-one is also considered an endocrine-disrupting compound (EDC). Improper disposal of EDCs can have adverse effects on aquatic life and the environment. Therefore, under no circumstances should this compound or its waste be disposed of down the drain.[4]
Prudent Handling and Personal Protective Equipment (PPE)
Given the presumed hazardous nature of this compound, strict adherence to safety protocols during handling is paramount. All work with (20S)-17,20-dihydroxypregn-4-en-3-one, including weighing, reconstitution, and aliquoting, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.[5]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is recommended.[6] Change gloves frequently and immediately if contamination is suspected.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately from personal clothing.
-
Respiratory Protection: For operations that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used.
Waste Segregation and Containment: The First Step to Proper Disposal
Proper segregation of waste at the point of generation is critical for safe and compliant disposal. All waste streams contaminated with (20S)-17,20-dihydroxypregn-4-en-3-one must be treated as hazardous waste.
Waste Categories:
-
Solid Waste: This includes contaminated consumables such as gloves, bench paper, pipette tips, and empty vials.
-
Liquid Waste: This includes unused stock solutions, experimental solutions, and contaminated solvents.
-
Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container.
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(20S)-17,20-dihydroxypregn-4-en-3-one".
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of different waste streams containing (20S)-17,20-dihydroxypregn-4-en-3-one.
Disposal of Solid Waste
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Liquid Waste
Direct disposal of liquid waste containing (20S)-17,20-dihydroxypregn-4-en-3-one is not recommended. Whenever feasible, chemical deactivation should be considered to reduce the hormonal activity of the waste.
Recommended Disposal Pathway:
-
Collection: Collect all aqueous and organic liquid waste in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Chemical Deactivation (Optional but Recommended):
-
Principle: While specific degradation data for (20S)-17,20-dihydroxypregn-4-en-3-one is not available, studies on other steroid hormones have shown that strong oxidizing agents can degrade the steroid nucleus.[7][8][9][10] This procedure should only be performed by trained personnel in a chemical fume hood.
-
Procedure with Potassium Permanganate (for aqueous solutions):
-
Adjust the pH of the aqueous waste solution to acidic conditions (pH ~3) by slowly adding a suitable acid (e.g., 1M sulfuric acid).
-
Slowly add a 5% solution of potassium permanganate (KMnO₄) with stirring until a persistent purple color is observed.
-
Allow the reaction to proceed for several hours (ideally overnight) with occasional stirring.
-
Quench the excess permanganate by carefully adding sodium bisulfite until the purple color disappears.
-
Neutralize the solution with a suitable base (e.g., 1M sodium hydroxide) to a pH between 6 and 8.
-
The treated solution should still be collected as hazardous waste.
-
-
Procedure with Sodium Hypochlorite (for aqueous solutions):
-
Adjust the pH of the aqueous waste solution to between 10 and 11 by adding a suitable base (e.g., 1M sodium hydroxide).
-
Add an excess of commercial bleach (sodium hypochlorite solution) with stirring.
-
Allow the reaction to proceed for several hours.
-
The treated solution should be collected as hazardous waste.
-
-
-
Final Disposal: Whether chemically treated or not, all liquid waste must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor for high-temperature incineration.[11][12]
Decontamination of Surfaces and Equipment
All surfaces and equipment that come into contact with (20S)-17,20-dihydroxypregn-4-en-3-one must be thoroughly decontaminated.
Decontamination Procedure:
-
Initial Wipe: Wipe the contaminated surface with a disposable towel soaked in a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the compound.
-
Chemical Deactivation:
-
Prepare a fresh 10% solution of household bleach (sodium hypochlorite).
-
Wipe the surface with the bleach solution and allow a contact time of at least 15 minutes.
-
For surfaces sensitive to bleach, a freshly prepared 1% potassium permanganate solution can be used, followed by a wipe with a sodium bisulfite solution to remove the manganese dioxide stain.
-
-
Final Rinse: Wipe the surface with a towel soaked in deionized water to remove any residual decontaminating agents.
-
Waste Disposal: All materials used for decontamination (towels, wipes) must be disposed of as hazardous solid waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Report: Notify your laboratory supervisor and institutional EHS.
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE, including double gloves, eye protection, a lab coat, and a respirator if the compound is a powder.
-
For solid spills: Gently cover the spill with absorbent material. Carefully scoop the material into a hazardous waste container.
-
For liquid spills: Cover the spill with an absorbent material. Once absorbed, carefully transfer the material to a hazardous waste container.
-
Decontaminate the spill area as described in Section 5.
-
-
Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Decision Workflow
To aid in the decision-making process for the proper disposal of (20S)-17,20-dihydroxypregn-4-en-3-one, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of (20S)-17,20-dihydroxypregn-4-en-3-one waste.
Conclusion
The responsible management and disposal of (20S)-17,20-dihydroxypregn-4-en-3-one are crucial for maintaining a safe laboratory environment and protecting our ecosystems. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with safety and environmental regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
-
Competitive Degradation of Steroid Estrogens by Potassium Permanganate Combined with Ultrasound. National Center for Biotechnology Information. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
Hypochlorite oxidation of select androgenic steroids. PubMed. [Link]
-
Reproductive Hazards - Standards. Occupational Safety and Health Administration. [Link]
-
Reproductive and Developmental Hazard Management. American College of Occupational and Environmental Medicine. [Link]
-
Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]
-
Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents. National Center for Biotechnology Information. [Link]
-
Hypochlorite oxidation of select androgenic steroids. PubMed. [Link]
-
(PDF) Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents. ResearchGate. [Link]
-
Reproductive Hazards SOP. Wayne State University. [Link]
-
Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. MDPI. [Link]
-
Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. Easy Rx Cycle. [Link]
-
Reproductive hazard guidelines scope. University of Washington Environmental Health & Safety. [Link]
-
Pharmaceutical Waste. California Department of Toxic Substances Control. [Link]
-
Metabolism of steroid compounds. University of Münster. [Link]
-
17alpha,20beta-Dihydroxy-4-pregnen-3-one. PubChem. [Link]
-
Laboratory Safety Manual - Chapter 08: Reproductive Hazards. University of North Carolina at Chapel Hill Policies. [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
-
Oxidation of testosterone by permanganate and its implication in sports drug testing. Royal Society of Chemistry. [Link]
-
Safety Data Sheet: 3,4-Dihydroxybenzaldehyde. Carl ROTH. [Link]
-
Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. PubMed. [Link]
-
Competitive Degradation of Steroid Estrogens by Potassium Permanganate Combined with Ultrasound. MDPI. [Link]
-
17,20alpha-Dihydroxy-4-pregnen-3-one. PubChem. [Link]
-
17,20-Dihydroxypregn-4-en-3-one. PubChem. [Link]
-
17,20,21-TRIHYDROXYPREGN-4-EN-3-ONE, (20R)-. FDA.gov. [Link]
Sources
- 1. 17,20alpha-Dihydroxy-4-pregnen-3-one | C21H32O3 | CID 440368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17,20-Dihydroxypregn-4-en-3-one | C21H32O3 | CID 5459859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17alpha,20beta-Dihydroxy-4-pregnen-3-one | C21H32O3 | CID 107701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Competitive Degradation of Steroid Estrogens by Potassium Permanganate Combined with Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypochlorite oxidation of select androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of testosterone by permanganate and its implication in sports drug testing - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
